Halofantrine hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGFTDWOFGECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl3F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045464 | |
| Record name | Halofantrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36167-63-2, 66051-64-7 | |
| Record name | (±)-Halofantrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halofantrine Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HALOFANTRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Halofantrine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halofantrine, a phenanthrene methanol derivative, is a potent blood schizonticide effective against erythrocytic stages of Plasmodium falciparum, including multidrug-resistant strains. Its primary mechanism of action is widely accepted to be the inhibition of hemozoin formation, a critical detoxification pathway for the parasite. This guide provides a comprehensive technical overview of the molecular mechanisms underlying halofantrine's antimalarial activity, detailing its interaction with key parasitic targets, its impact on cellular integrity, and the molecular basis of resistance. Experimental data and detailed protocols are presented to support the current understanding of its mode of action, offering valuable insights for researchers in the field of antimalarial drug development.
Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The intraerythrocytic stages of P. falciparum digest large amounts of host cell hemoglobin in an acidic food vacuole to obtain essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX), which the parasite detoxifies by polymerizing it into an inert crystalline structure called hemozoin, or malaria pigment. Halofantrine disrupts this vital process.
Similar to quinoline antimalarials like chloroquine, halofantrine is believed to act by forming a complex with hematin, thereby preventing its incorporation into the growing hemozoin crystal. This leads to an accumulation of toxic free heme within the parasite's food vacuole, which in turn catalyzes the production of reactive oxygen species (ROS), damages parasitic membranes, and ultimately leads to cell lysis and death.[1][2][3]
The proposed sequence of events in the inhibition of hemozoin formation by halofantrine is as follows:
Secondary and Pleiotropic Effects
While hemozoin inhibition is the principal mechanism, other effects of halofantrine on parasite physiology have been reported, suggesting a multifactorial mode of action.
Interaction with Parasitic Membranes and Lipid Metabolism
Halofantrine is a highly lipophilic molecule that can readily interact with and perturb biological membranes.[4] Studies have shown that halofantrine can penetrate phospholipid monolayers, leading to an increase in surface pressure and expansion of the membrane area.[4] This interaction is influenced by the lipid composition of the membrane, with cholesterol hampering penetration.[4] The parasite significantly alters the lipid composition of the host erythrocyte membrane during its development, increasing the content of certain fatty acids like palmitic and oleic acid while decreasing others such as arachidonic acid.[5] These modifications could potentially influence the susceptibility of the infected erythrocyte to membrane-disrupting agents like halofantrine.
Potential Interaction with Hemoglobin-Degrading Proteases
The degradation of hemoglobin is a highly regulated process involving a cascade of proteases, including aspartic proteases (plasmepsins) and cysteine proteases (falcipains).[6][7] While the primary action of halofantrine is downstream of this process, its activity is dependent on the release of heme.[8] Therefore, any modulation of the activity of these proteases could indirectly affect the efficacy of halofantrine.
Mechanisms of Resistance
Resistance to halofantrine in P. falciparum is a significant clinical concern and has been linked to genetic polymorphisms in the P. falciparum multidrug resistance gene 1 (pfmdr1).
Role of pfmdr1 Gene Amplification and Polymorphisms
The pfmdr1 gene encodes a P-glycoprotein homolog located on the parasite's food vacuole membrane. Amplification of the pfmdr1 gene, leading to an increased number of gene copies, has been strongly associated with resistance to mefloquine and cross-resistance to halofantrine.[9][10] This increased copy number is thought to result in overexpression of the PfMDR1 transporter, which may enhance the efflux of the drug from its site of action in the food vacuole.
Point mutations in the pfmdr1 gene, such as at codon 86 (N86Y), have also been implicated in modulating susceptibility to a range of antimalarials, including halofantrine.[11][12] The presence of the Y86 allele is associated with chloroquine resistance but can increase sensitivity to mefloquine and halofantrine.
Quantitative Data Summary
The in vitro activity of halofantrine against P. falciparum is typically assessed by determining the 50% inhibitory concentration (IC50). These values can vary depending on the parasite strain and the assay methodology.
| P. falciparum Strain/Isolate | Chloroquine Susceptibility | Halofantrine IC50 (nM) | Reference |
| African Clone | Susceptible | 6.88 | [1][2] |
| African Clone | Resistant | 2.98 | [1][2] |
| African Isolates (n=29) | Susceptible | 2.62 | [1][2] |
| African Isolates (n=47) | Resistant | 1.14 | [1][2] |
| Southern African Isolates (n=20) | Mixed | Mean: 4.619 (Range: 0.039 - 15.0) | [3] |
| Thai Isolates (Primary Infections) | Multidrug-resistant | 4.1 | [13] |
Detailed Experimental Protocols
In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 with supplements)
-
96-well microtiter plates (pre-dosed with halofantrine)
-
[3H]-hypoxanthine solution
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare a parasite suspension in complete medium with a defined parasitemia and hematocrit.
-
Add the parasite suspension to the pre-dosed 96-well plates.
-
Incubate the plates for 24 hours in a humidified, gassed incubator at 37°C.
-
Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvest the contents of each well onto a filter mat using a cell harvester.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the drug concentration.[1][14][15]
β-Hematin (Hemozoin) Formation Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Materials:
-
Hemin chloride solution
-
Acetate buffer (pH 4.8)
-
Tween 20 solution
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Dissolve hemin chloride in a suitable solvent (e.g., DMSO) and then dilute in acetate buffer.
-
Add the test compound (halofantrine) at various concentrations to the wells of a 96-well plate.
-
Add the hemin solution to each well.
-
Initiate the polymerization reaction by adding Tween 20.
-
Incubate the plate at 37°C for a defined period (e.g., 18-24 hours).
-
Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm). A decrease in absorbance indicates the conversion of free heme to hemozoin.
-
Calculate the percentage of inhibition and determine the IC50 value.[2][13]
Determination of pfmdr1 Gene Copy Number by Real-Time PCR
This method quantifies the number of pfmdr1 gene copies relative to a single-copy reference gene.
Materials:
-
Genomic DNA extracted from P. falciparum
-
Primers and probes specific for pfmdr1 and a reference gene (e.g., β-tubulin)
-
Real-time PCR master mix
-
Real-time PCR instrument
Procedure:
-
Set up a multiplex real-time PCR reaction containing the sample DNA, primers and probes for both pfmdr1 and the reference gene, and the master mix.
-
Run the PCR reaction using a standard thermal cycling protocol.
-
Determine the cycle threshold (Ct) values for both the target (pfmdr1) and reference genes.
-
Calculate the relative copy number using the ΔΔCt method, comparing the Ct values of the sample to a calibrator sample with a known single copy of pfmdr1.[5][9]
Conclusion
The primary mechanism of action of halofantrine hydrochloride against Plasmodium falciparum is the inhibition of hemozoin formation, leading to the accumulation of toxic free heme and subsequent parasite death. While secondary effects on parasite membranes may contribute to its overall activity, the development of resistance is primarily linked to alterations in the pfmdr1 gene. The in-depth understanding of these mechanisms, supported by the experimental protocols outlined in this guide, is crucial for the continued development of effective antimalarial therapies and for monitoring the emergence and spread of drug resistance. Further research into the potential effects of halofantrine on parasite signaling pathways could reveal additional targets and provide new avenues for drug design.
References
- 1. iddo.org [iddo.org]
- 2. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sciencebiology.org [sciencebiology.org]
- 5. Drug-Resistant Polymorphisms and Copy Numbers in Plasmodium falciparum, Mozambique, 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of beta-hematin formation by malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmodium falciparum: assessment of in vitro growth by (/sup 3/H)hypoxanthine incorporation (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
Halofantrine Hydrochloride: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Halofantrine hydrochloride, a phenanthrene methanol derivative, emerged from an extensive antimalarial drug discovery program at the Walter Reed Army Institute of Research (WRAIR) in collaboration with SRI International between 1965 and 1975.[1][2][3] Initially showing promise against multidrug-resistant Plasmodium falciparum, its clinical use was ultimately curtailed due to concerns over erratic absorption and cardiotoxicity. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and medicinal chemistry.
Discovery and Development
The development of halofantrine was part of a broader effort by the U.S. Army to find new treatments for drug-resistant malaria, a significant challenge during the Vietnam War.[1] The program screened numerous compounds, leading to the identification of the phenanthrene methanol scaffold as a promising candidate. Halofantrine, also known as WR-171669, was one of the compounds synthesized and evaluated under this program.[4]
Mechanism of Action
The precise mechanism of action of halofantrine is not fully elucidated but is believed to be similar to other quinoline and arylaminoalcohol antimalarials like chloroquine and quinine.[4] The prevailing hypothesis is that these drugs interfere with the detoxification of heme in the malaria parasite.
During its intra-erythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an insoluble, non-toxic crystalline pigment called hemozoin. Halofantrine is thought to inhibit this polymerization process by forming a complex with heme, preventing its crystallization.[5] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[4]
Synthesis Pathway
The synthesis of this compound proceeds through a multi-step pathway, culminating in the formation of the final phenanthrene methanol structure. A common synthetic approach involves the use of a Grignard reagent to introduce the aminopropanol side chain onto the phenanthrene nucleus. While the original developmental synthesis details are not fully public, a representative pathway can be constructed based on the work of Nodiff et al. (1975) on related halogen-containing 9-phenanthrenemethanols.
The general synthetic workflow is as follows:
A plausible synthetic route is detailed below:
Experimental Protocols
Step 1: Synthesis of 1,3-dichloro-6-(trifluoromethyl)phenanthrene-9-carbaldehyde
A suitable substituted phenanthrene is formylated to introduce the aldehyde group at the 9-position. This can be achieved through various methods, such as the Vilsmeier-Haack reaction.
Step 2: Preparation of the Grignard Reagent
3-(Dibutylamino)propyl chloride is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to form the corresponding Grignard reagent, 3-(dibutylamino)propylmagnesium chloride.
Step 3: Grignard Reaction with the Phenanthrene Aldehyde
The prepared Grignard reagent is then added dropwise to a solution of 1,3-dichloro-6-(trifluoromethyl)phenanthrene-9-carbaldehyde in an appropriate anhydrous solvent at a low temperature (e.g., 0 °C). The reaction mixture is then stirred and allowed to warm to room temperature. This reaction results in the formation of the alcohol, halofantrine free base.
Step 4: Formation of this compound
The crude halofantrine free base is dissolved in a suitable solvent, such as diethyl ether or ethanol. A solution of hydrochloric acid in the same or a miscible solvent is then added to precipitate this compound. The resulting solid is collected by filtration, washed, and dried.
Purification:
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield pure this compound.
Quantitative Data
The following table summarizes typical (hypothetical, based on similar reported syntheses) quantitative data for the synthesis of this compound.
| Parameter | Value |
| Step 1: Phenanthrene Carboxaldehyde | |
| Molar Mass | 343.14 g/mol |
| Appearance | Yellow solid |
| Melting Point | 185-188 °C |
| Yield | ~75% |
| Step 2: Halofantrine Base | |
| Molar Mass | 500.43 g/mol |
| Appearance | Off-white solid |
| Melting Point | 135-138 °C |
| Yield | ~60% |
| Step 3: this compound | |
| Molar Mass | 536.89 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 204-206 °C |
| Solubility | Practically insoluble in water, soluble in methanol |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀Cl₂F₃NO·HCl | [4] |
| Molecular Weight | 536.89 g/mol | [4] |
| Appearance | White or almost white powder | British Pharmacopoeia |
| Melting Point | 204-206 °C | [6] |
| pKa | 9.6-10.1 | |
| LogP | ~5.8 |
Conclusion
This compound stands as a significant case study in antimalarial drug development, highlighting the challenges of balancing efficacy with a favorable safety profile. While its clinical application has been superseded by newer agents with better safety margins, the synthetic pathways and structure-activity relationships established during its development have contributed valuable knowledge to the field of medicinal chemistry. The synthesis, primarily relying on the versatile Grignard reaction, demonstrates a classical approach to the construction of complex arylaminoalcohol pharmacophores. A thorough understanding of its discovery, synthesis, and mechanism of action remains pertinent for researchers engaged in the ongoing quest for novel and effective antimalarial therapies.
References
- 1. Malaria treatment: Halofantrine - SRI [sri.com]
- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5250734A - Phenanthrene methanol compounds useful as antimalarial agents - Google Patents [patents.google.com]
In Vitro Activity of Halofantrine Against Chloroquine-Resistant Malaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of chloroquine-resistant (CQR) Plasmodium falciparum have necessitated the development and evaluation of alternative antimalarial agents. Halofantrine, a phenanthrene methanol compound, was developed as a blood schizonticide effective against erythrocytic stages of all malaria species.[1] Its utility as a therapeutic agent, particularly against multidrug-resistant P. falciparum, has been a subject of significant research. This technical guide provides an in-depth analysis of the in vitro activity of halofantrine against chloroquine-resistant P. falciparum, summarizing key quantitative data, detailing experimental protocols, and illustrating associated biological and experimental pathways.
Mechanism of Action
Halofantrine's primary mechanism of action is believed to be similar to that of chloroquine and other quinoline-class drugs.[2] It interferes with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin in the food vacuole.[3][4] Normally, the parasite polymerizes toxic heme into inert hemozoin (malaria pigment) via the enzyme heme polymerase. Halofantrine is thought to form a complex with ferriprotoporphyrin IX (heme), preventing its sequestration into hemozoin.[3][5] This leads to the accumulation of toxic heme, which induces oxidative stress and damages parasitic membranes, ultimately leading to cell death.[2][4]
References
- 1. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. amberlife.in [amberlife.in]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Halofantrine Hydrochloride with Ferriprotoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular interactions between the antimalarial drug halofantrine hydrochloride and its target, ferriprotoporphyrin IX (FPIX), the toxic byproduct of hemoglobin digestion by the malaria parasite. Understanding this interaction is crucial for the development of novel antimalarial agents that can overcome existing drug resistance mechanisms. This document details the binding characteristics, inhibitory effects on hemozoin formation, and the experimental methodologies used to elucidate these interactions.
Core Interaction Mechanism
The antimalarial activity of halofantrine is largely attributed to its ability to form a complex with FPIX, thereby preventing its detoxification by the parasite through crystallization into hemozoin. This leads to an accumulation of toxic, free FPIX within the parasite's food vacuole, ultimately causing parasite death. The interaction is multifaceted, involving coordination chemistry and non-covalent interactions.
The crystal structure of the halofantrine-FPIX complex reveals that the alcohol functionality of halofantrine coordinates directly with the central iron (III) ion of the porphyrin ring.[1][2][3] Additionally, the phenanthrene ring of halofantrine engages in π-stacking interactions with the porphyrin ring system of FPIX.[1][2][3] These interactions are further stabilized by a proposed intramolecular salt bridge.[2] Spectroscopic analyses, including light-absorption spectra, have confirmed the formation of this complex in solution.[4]
Quantitative Analysis of Halofantrine-FPIX Interaction
The binding affinity and inhibitory potency of halofantrine have been quantified through various experimental assays. The following table summarizes the key quantitative data available for the interaction between halofantrine and ferriprotoporphyrin IX.
| Parameter | Value | Experimental Conditions | Reference |
| Association Constant (log K) | 5.29 ± 0.02 | In 40% DMSO with 30% acetonitrile | [5] |
| Inhibition of β-hematin formation | Confirmed | 4.5 M acetate, pH 4.5, 60°C | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of halofantrine-FPIX interactions. The following sections describe the key experimental protocols cited in the literature.
Spectrophotometric Analysis of Complex Formation
This method is used to determine the binding affinity between halofantrine and FPIX by observing changes in the light-absorption spectrum upon their interaction.
Materials:
-
Ferriprotoporphyrin IX (Hemin) chloride
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of FPIX in DMSO.
-
Prepare a stock solution of this compound in a suitable solvent mixture, such as DMSO and acetonitrile, to ensure solubility.[5]
-
In a quartz cuvette, add a fixed concentration of the FPIX solution.
-
Record the initial UV-Vis spectrum of the FPIX solution from approximately 300 to 700 nm. The Soret peak of FPIX is typically observed around 400 nm.
-
Perform a titration by making sequential additions of the halofantrine solution to the FPIX solution in the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Record the UV-Vis spectrum after each addition.
-
Monitor the changes in the absorbance and wavelength of the Soret peak. Complex formation is indicated by a shift in the peak (e.g., a red-shift) and changes in absorbance intensity.
-
The binding constant (K) can be calculated by fitting the absorbance data to a suitable binding isotherm model.
Inhibition of β-Hematin (Hemozoin) Formation Assay
This assay quantifies the ability of halofantrine to inhibit the FPIX crystallization process, which is a key aspect of its mechanism of action.
Materials:
-
Hemin chloride
-
This compound
-
Sodium acetate
-
Acetic acid
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Plate shaker
-
Microplate reader
Procedure:
-
Prepare a stock solution of hemin in DMSO.
-
Prepare a series of dilutions of this compound in DMSO.
-
In a 96-well microplate, add a solution of hemin to each well.
-
Add the different concentrations of the halofantrine solutions to the wells. Include a positive control (e.g., chloroquine) and a negative control (DMSO vehicle).
-
Initiate the β-hematin formation by adding a concentrated acetate buffer (e.g., 4.5 M, pH 4.5) to each well.[5]
-
Incubate the plate at 60°C for a specified period (e.g., 30 minutes to several hours) with continuous shaking.[5]
-
After incubation, centrifuge the plate to pellet the formed β-hematin.
-
Carefully remove the supernatant.
-
The amount of formed β-hematin can be quantified using various methods, such as by dissolving the pellet in a known concentration of NaOH and measuring the absorbance, or by using a colorimetric assay.
-
The percentage of inhibition is calculated for each halofantrine concentration relative to the negative control.
-
The IC50 value, the concentration of halofantrine that inhibits 50% of β-hematin formation, can be determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in this guide.
Figure 1: Molecular interaction between halofantrine and FPIX leading to hemozoin inhibition.
Figure 2: Workflow for spectrophotometric analysis of halofantrine-FPIX binding.
Figure 3: Experimental workflow for the β-hematin inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The crystal structure of halofantrine–ferriprotoporphyrin IX and the mechanism of action of arylmethanol antimalarials. [open.uct.ac.za]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Interaction of ferriprotoporphyrin IX with the antimalarials amodiaquine and halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of synthetic beta-haematin and effects of the antimalarial drugs quinidine, halofantrine, desbutylhalofantrine and mefloquine on its formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Toxicology of Halofantrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine, a phenanthrene methanol derivative, is an antimalarial agent effective against erythrocytic stages of Plasmodium species, including multidrug-resistant strains of P. falciparum.[1][2] Its clinical use has been significantly limited by safety concerns, primarily cardiotoxicity. This technical guide provides an in-depth summary of the early preclinical toxicological studies of Halofantrine hydrochloride, focusing on key safety endpoints. The information is compiled from various non-clinical studies to support researchers and professionals in drug development and safety assessment.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours.
Quantitative Data: Acute Toxicity
| Species | Route of Administration | Parameter | Value | Reference(s) |
| Rat | Oral | LD₅₀ (Halofantrine HCl) | 154 mg/kg | [3] |
| Rat | Oral | LD₁₀₀ (Halofantrine HCl) | 200 mg/kg | [3] |
| Rat | Oral | LD₅₀ (Halofantrine Nanocapsules) | 249 mg/kg | [3] |
| Rat | Oral | LD₁₀₀ (Halofantrine Nanocapsules) | 300 mg/kg | [3] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This protocol is based on standardized OECD guidelines for acute oral toxicity testing.
-
Test System: Wistar rats, typically young adult females (as they are often slightly more sensitive).
-
Animal Housing: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
-
Dosing:
-
A starting dose is chosen based on available data (e.g., just below the estimated LD₅₀).
-
A single animal is fasted overnight and then administered this compound orally via gavage. The vehicle used should be inert (e.g., 60% propylene glycol, 40% dimethylacetamide).
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If the animal dies, the next animal is dosed at a lower level.
-
This sequential dosing continues until the criteria for stopping the test are met, allowing for the calculation of the LD₅₀.
-
-
Observations:
-
Clinical Signs: Monitored continuously for the first few hours post-dosing and then daily. Signs include changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).
-
Body Weight: Measured before dosing and at least weekly thereafter.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Cardiotoxicity
Cardiotoxicity is the most significant and dose-limiting toxicity associated with Halofantrine. The primary mechanism is the blockade of cardiac potassium channels, leading to delayed repolarization.
Mechanism of Cardiotoxicity: hERG Channel Blockade
Halofantrine and its primary metabolite, N-desbutylhalofantrine, are potent blockers of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is critical for the rapid delayed rectifier potassium current (IKr), which plays a key role in phase 3 repolarization of the cardiac action potential. Inhibition of this channel prolongs the action potential duration, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[4][5] Significant QT prolongation increases the risk of life-threatening ventricular arrhythmias, including Torsades de Pointes.[6]
References
- 1. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 2. Is halofantrine ototoxic? Experimental study on guinea pig cochlea model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toolbox.eupati.eu [toolbox.eupati.eu]
- 4. criver.com [criver.com]
- 5. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
Structural Analysis and Characterization of Halofantrine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halofantrine hydrochloride, a phenanthrene methanol derivative, is an antimalarial agent effective against multidrug-resistant strains of Plasmodium falciparum. Its efficacy and safety are intrinsically linked to its physicochemical and structural properties. This technical guide provides a comprehensive overview of the analytical methodologies for the structural analysis and characterization of this compound. It details the physicochemical properties, crystallographic data, spectroscopic analysis (UV-Vis, IR, NMR, MS), and chromatographic purity assessment. This document is intended to serve as a resource for researchers and professionals involved in the development, quality control, and regulatory submission of this compound.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). This compound is characterized as a lipophilic, weakly basic compound.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₀Cl₂F₃NO·HCl | [2][3] |
| Molecular Weight | 536.89 g/mol | [2][3] |
| Appearance | White to off-white crystalline compound | [2] |
| Melting Point | 198-200°C | [4] |
| Solubility | ||
| in Methanol | 0.67% w/v (slightly soluble) | [5] |
| in n-Octanol | 0.4% w/v (slightly soluble) | [5] |
| in Acidified Acetonitrile | 0.4% w/v (slightly soluble) | [5] |
| in Warm Water (50°C) | <0.002% w/v (practically insoluble) | [5] |
| in Water (room temp) | Practically insoluble | [5] |
| in n-Hexane | Practically insoluble | [5] |
| in Phosphate Buffer (pH 7.4) | Practically insoluble | [5] |
| in DMSO | Soluble | [4] |
| Log P (n-octanol/water) | 3.20 - 3.26 | [5][6] |
| pKa | 8.10 - 8.20 | [5][6] |
Crystallographic Analysis
X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of a molecule in its crystalline state, which can influence its stability, solubility, and bioavailability. The crystal structure of both racemic and enantiomerically pure (-)-Halofantrine hydrochloride has been determined.
Racemic this compound
The crystal structure of racemic this compound reveals two conformers in the asymmetric unit.[7][8] These conformers are stacked with their phenanthrene rings nearly parallel to each other, separated by 3.4 to 3.7 Å.[8] The packing is stabilized by hydrogen bonds between the chloride anions and the nitrogen and oxygen atoms of the Halofantrine molecules.[7]
(-)-Halofantrine Hydrochloride
The absolute configuration of the single chiral center in (-)-Halofantrine has been established as 'S' through X-ray diffraction analysis.[9] Consequently, the more cardiotoxic (+)-enantiomer possesses the 'R' configuration.[9] The crystallographic parameters for both forms are summarized in Table 2.
Table 2: Crystallographic Data for this compound
| Parameter | Racemic Halofantrine HCl | (-)-Halofantrine HCl |
| Chemical Formula | C₂₆H₃₁Cl₂F₃NO⁺·Cl⁻ | C₂₆H₃₁Cl₂F₃NO⁺·Cl⁻ |
| Molecular Weight | 536.9 g/mol | 536.9 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁(1)2₁(1)2₁(1) |
| a (Å) | 8.169 (3) | 6.290 (1) |
| b (Å) | 32.924 (13) | 13.533 (3) |
| c (Å) | 22.775 (6) | 30.936 (6) |
| β (°) | 98.99 (3) | 90 |
| Volume (ų) | 6050.2 | 2633.2 (7) |
| Z | 8 | 4 |
| Calculated Density (g cm⁻³) | 1.18 | 1.354 |
| Radiation | Cu Kα (λ = 1.54178 Å) | Cu Kα (λ = 1.54178 Å) |
| Reference(s) | [8] | [9] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in an appropriate solvent system (e.g., methanol/water).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at room temperature or under cryogenic conditions using a monochromatic X-ray source (e.g., Cu Kα).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of pharmaceutical compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. The molecule exhibits a characteristic absorption maximum in the UV region due to electronic transitions within the phenanthrene chromophore.
Experimental Protocol: UV-Vis Spectrophotometry [10]
-
Solvent: Methanol
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a standard solution of this compound in methanol of a known concentration.
-
Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
The λmax for this compound in methanol is reported to be 254 nm.[10]
-
For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of varying concentrations at the λmax.
-
Infrared (IR) Spectroscopy
Expected Characteristic IR Peaks:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl group.
-
N-H stretch: A band in the region of 3000-3300 cm⁻¹ from the protonated amine.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-F stretch: Strong absorptions in the region of 1000-1400 cm⁻¹.
-
C-Cl stretch: Bands in the region of 600-800 cm⁻¹.
-
C-O stretch: A peak in the region of 1050-1150 cm⁻¹.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A calibrated FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed molecular structure by providing information about the chemical environment of individual atoms. While experimental spectra with complete assignments for this compound are not widely published, computational methods can predict the chemical shifts.
Predicted ¹H and ¹³C NMR Chemical Shifts:
Due to the complexity of the this compound molecule, a detailed assignment of all proton and carbon signals would require 2D NMR experiments (e.g., COSY, HSQC, HMBC). However, general regions for the chemical shifts can be predicted based on the functional groups present.
Experimental Protocol: NMR Spectroscopy
-
Solvent: A suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the different types of protons and their multiplicities.
-
¹³C NMR: To identify the different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for a complete structural assignment.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 3: Mass Spectrometry Data for Halofantrine
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference(s) |
| ESI-MS/MS | 500.1729 [M+H]⁺ | 482.2, 142.1, 483.1 | [11] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like this compound.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion and obtain structural information from the resulting fragment ions.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of purity and the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Table 4: HPLC Methods for the Analysis of this compound
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference(s) |
| C8 (4.6 mm x 25 cm) | Methanol / 0.05 M NaH₂PO₄ (76:24, v/v) containing 55 mmol/L perchloric acid (pH 3.4) | 1.0 | 254 | [10] |
| C18 | Methanol / 0.05 M KH₂PO₄ (78:22, v/v) containing 55 mM perchloric acid | Not specified | Not specified | [12] |
Experimental Protocol: Reversed-Phase HPLC[10]
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C8 reversed-phase column (4.6 mm x 25 cm).
-
Mobile Phase: A mixture of methanol and 0.05 M sodium dihydrogen phosphate (76:24, v/v) containing 55 mmol/L perchloric acid (pH 3.4). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a drug substance, including its melting point, thermal stability, and decomposition profile. While specific DSC and TGA data for this compound are not extensively reported, the general methodology and expected behavior for a crystalline hydrochloride salt are described below.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a sharp endothermic peak corresponding to its melting point (around 198-200°C) would be expected.[4] Any polymorphic transitions would appear as additional endothermic or exothermic events.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For a stable compound like this compound, significant weight loss would be expected only at temperatures above its melting point, indicating thermal decomposition. If the sample is a hydrate, a weight loss corresponding to the loss of water would be observed at lower temperatures.
Experimental Protocol: Thermal Analysis
-
Instrument: A simultaneous TGA/DSC analyzer or separate TGA and DSC instruments.
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is weighed into an aluminum pan.
-
DSC Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
TGA Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere.
-
Data Analysis: The DSC thermogram is analyzed for thermal events (melting, crystallization, etc.), and the TGA thermogram is analyzed for weight loss steps.
Visualizations
Comprehensive Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive structural analysis and characterization of this compound.
Caption: Analytical workflow for Halofantrine HCl characterization.
Interrelation of Analytical Techniques
The following diagram illustrates how different analytical techniques provide complementary information for the complete characterization of this compound.
Caption: Interrelation of analytical techniques for characterization.
Conclusion
The comprehensive structural analysis and characterization of this compound require a multi-technique approach. Physicochemical property determination, X-ray crystallography, various spectroscopic methods (UV-Vis, IR, NMR, MS), chromatographic purity assessment, and thermal analysis collectively provide a complete profile of the drug substance. This guide summarizes the key analytical methodologies and provides detailed experimental protocols to aid researchers and drug development professionals in ensuring the quality, consistency, and efficacy of this compound. The application of these techniques is crucial for regulatory compliance and for advancing the development of improved formulations of this important antimalarial drug.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. jsicr.org [jsicr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. linseis.com [linseis.com]
- 11. Analysis of the antimalarial drug halofantrine and its major metabolite N-desbutylhalofantrine in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. csustan.edu [csustan.edu]
Halofantrine Hydrochloride as a Potent HERG Potassium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halofantrine, a phenanthrene methanol antimalarial agent, has been unequivocally linked to cardiotoxicity, specifically QT interval prolongation and the potentially fatal arrhythmia, Torsades de Pointes.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanism underlying these adverse effects: the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This document summarizes key quantitative data, details the experimental protocols used to elucidate this interaction, and presents visual diagrams of the signaling pathways and experimental workflows. The information presented herein is critical for researchers and drug development professionals involved in the screening and safety assessment of new chemical entities.
Introduction
The hERG (KCNH2) potassium channel is a crucial component of cardiac myocyte repolarization.[1][2] It conducts the rapid component of the delayed rectifier potassium current (IKr), which is essential for terminating the cardiac action potential.[1][2] Inhibition of the hERG channel leads to a delay in repolarization, manifesting as a prolongation of the QT interval on an electrocardiogram (ECG).[1][2][3] This prolongation creates a vulnerable window for early afterdepolarizations, which can trigger Torsades de Pointes.
Halofantrine, while effective against drug-resistant malaria, has been associated with numerous cases of severe cardiac events, including sudden death.[1][3][4] Extensive research has demonstrated that the primary mechanism for halofantrine's cardiotoxicity is its high-affinity blockade of the hERG potassium channel.[1][5][6] This guide synthesizes the findings from key studies to provide a comprehensive technical overview of this drug-channel interaction.
Quantitative Analysis of HERG Channel Blockade
The potency of halofantrine and its major metabolite, N-desbutylhalofantrine, in blocking the hERG channel has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system and conditions.
| Compound | IC50 (nM) | Cell Line | Study Notes |
| Halofantrine | 196.9 | Chinese Hamster Ovary (CHO-K1) | Blockade of hERG tail currents was measured.[1][2] |
| Halofantrine | 21.6 | Human Embryonic Kidney (HEK 293) | High-affinity block was demonstrated.[5][6][7] |
| Halofantrine | 40 | Human Embryonic Kidney (HEK 293) | Comparison with other antimalarials.[8][9] |
| N-desbutylhalofantrine | 71.7 | Human Embryonic Kidney (HEK 293) | The major metabolite also shows potent hERG blocking activity.[5][6][7] |
Table 1: Summary of IC50 values for halofantrine and its metabolite on the hERG potassium channel.
The therapeutic plasma concentrations of halofantrine range from 1.67 to 2.98 µM.[1][2] Notably, the IC50 values for hERG blockade are significantly lower than these therapeutic concentrations, indicating that cardiotoxic effects can occur within the clinical dosing range.[1]
Mechanism of Halofantrine-Induced HERG Blockade
The interaction of halofantrine with the hERG channel is complex and state-dependent. The blockade is not a simple pore-plugging mechanism but involves preferential binding to specific conformational states of the channel.
Key characteristics of the blockade include:
-
State-Dependent Binding: Halofantrine exhibits a much higher affinity for the open and inactivated states of the hERG channel compared to the closed state.[1][2][5][6] This means the drug binds more effectively when the channel is actively participating in the action potential.
-
Voltage-Dependence: The degree of block is influenced by the membrane potential.[1][8]
-
Use-Dependence (Frequency-Dependence): The extent of blockade increases with more frequent channel activation, such as during higher heart rates.[1] At a stimulation frequency of 0.5 Hz, the block was significantly greater than at 0.1 Hz.[1]
-
Slow Unbinding: The recovery from drug block is minimal upon washout or cell hyperpolarization, suggesting a very slow dissociation rate and nearly irreversible binding.[5][6][7] Halofantrine is likely trapped within the inner vestibule of the channel pore upon channel closure.[7]
-
Effects on Channel Gating: Halofantrine accelerates the rate of channel inactivation and causes a hyperpolarizing shift in the voltage-dependence of steady-state inactivation.[1][2] It does not, however, significantly alter the time course of channel activation or deactivation.[1][2]
Experimental Protocols
The investigation of halofantrine's effect on hERG channels primarily relies on the patch-clamp electrophysiology technique.
Cell Lines and Culture
-
Cell Lines: Stably transfected cell lines are used to isolate the hERG current from other endogenous currents. Commonly used lines include Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK 293) cells expressing wild-type hERG channels.[1][5][8]
-
Culture Conditions: Cells are maintained in standard tissue culture media supplemented with fetal bovine serum and antibiotics. A selection antibiotic (e.g., G418) is typically used to maintain the expression of the hERG channel transgene.
Electrophysiological Recordings
-
Technique: The whole-cell configuration of the patch-clamp technique is employed to record ionic currents from single cells.[5][8]
-
Solutions:
-
Temperature: Experiments should be conducted at or near physiological temperature (35-37°C), as drug interactions with ion channels can be temperature-sensitive.[10]
Voltage-Clamp Protocols
Specific voltage protocols are designed to elicit hERG currents and assess the state-dependence of the drug block.
-
Tail Current Protocol: To determine the IC50, cells are typically held at a negative holding potential (e.g., -80 mV).[1] A depolarizing step to a positive potential (e.g., +30 mV) is applied to activate and then inactivate the channels.[1] Upon repolarization to a negative potential (e.g., -60 mV), a large outward "tail" current is observed as channels recover from inactivation and pass through the open state before deactivating.[1] The amplitude of this tail current is measured before and after the application of halofantrine to quantify the degree of inhibition.[1]
-
Use-Dependence Protocol: To assess use-dependence, repetitive depolarizing pulses are applied at different frequencies (e.g., 0.1 Hz and 0.5 Hz) in the presence of the drug.[1] A progressive decrease in current amplitude with successive pulses indicates use-dependent block.[1]
Conclusion and Implications
The extensive evidence overwhelmingly indicates that halofantrine hydrochloride is a potent blocker of the hERG potassium channel. The blockade is characterized by high affinity, state-dependence (preferential binding to open and inactivated states), and slow kinetics, which collectively contribute to its significant cardiotoxic potential. The IC50 values for hERG inhibition are well within the range of therapeutic plasma concentrations, providing a clear molecular basis for the observed QT prolongation and life-threatening arrhythmias associated with this drug.
For drug development professionals, the case of halofantrine serves as a critical example of the importance of early-stage screening for hERG channel liability. Understanding the detailed mechanisms of drug-hERG interactions, as outlined in this guide, is essential for designing safer medicines and mitigating the risk of cardiac adverse events. The experimental protocols described provide a framework for the robust evaluation of new chemical entities for their potential to block this vital cardiac ion channel.
References
- 1. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Fatal cardiotoxicity related to halofantrine: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The anti-malarial drug halofantrine and its metabolite N-desbutylhalofantrine block HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. les-crises.fr [les-crises.fr]
- 10. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antiplasmodial Assay Using Halofantrine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains.[1] The development of new antimalarial agents and the continued evaluation of existing drugs are crucial for effective malaria control. Halofantrine, a phenanthrene methanol compound, is an antimalarial drug effective against the blood stages of Plasmodium species, including multi-drug resistant P. falciparum.[2][3] Its mechanism of action is believed to be similar to that of chloroquine, involving the formation of toxic complexes with ferriprotoporphyrin IX, which damages the parasite's membrane.[2][3] Another proposed mechanism is the inhibition of heme polymerase, leading to the accumulation of toxic heme and parasite death.[2][4] This document provides a detailed protocol for determining the in vitro antiplasmodial activity of Halofantrine hydrochloride using the SYBR Green I-based fluorescence assay, a widely used method for assessing parasite viability.[5][6]
Key Concepts
-
In Vitro Antiplasmodial Assay: A laboratory-based test to measure the effectiveness of a compound in inhibiting the growth of malaria parasites in a controlled environment.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required to inhibit the growth of a parasite population by 50%.[1] It is a standard measure of a drug's potency.
-
SYBR Green I: A fluorescent dye that binds to double-stranded DNA.[7] In the context of an antiplasmodial assay with mature red blood cells (which are anucleated), the fluorescence intensity is directly proportional to the amount of parasite DNA, thus serving as a marker for parasite proliferation.[8]
Experimental Protocols
1. Materials and Reagents
-
Parasite Culture:
-
Drug Solutions:
-
This compound (MW: 500.43 g/mol ).
-
Reference antimalarial drugs (e.g., Chloroquine, Artemisinin).
-
Dimethyl sulfoxide (DMSO) for dissolving drugs.
-
-
Assay Reagents:
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO).
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).[8]
-
-
Equipment and Consumables:
-
96-well black, clear-bottom microplates.
-
Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[11]
-
Microplate fluorescence reader (excitation: ~485 nm, emission: ~530 nm).[8]
-
Microscopes for monitoring parasite culture.
-
Standard cell culture equipment (laminar flow hood, centrifuges, etc.).
-
2. Detailed Methodology
2.1. Parasite Culture Maintenance
-
Maintain continuous cultures of P. falciparum in human erythrocytes at a 2% hematocrit in complete culture medium.[12]
-
Incubate the culture flasks at 37°C in a humidified, mixed gas environment (5% CO2, 5% O2, 90% N2).
-
Monitor parasitemia daily by light microscopy of Giemsa-stained thin blood smears.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure a homogenous parasite population for the assay.
2.2. Preparation of Drug Plates
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial two-fold dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., from 0.5 nM to 32 nM).[10]
-
Dispense 100 µL of each drug dilution in triplicate into the wells of a 96-well plate.
-
Include control wells:
-
Positive Control: Parasitized red blood cells with no drug.
-
Negative Control: Uninfected red blood cells.
-
Vehicle Control: Parasitized red blood cells with the highest concentration of DMSO used in the dilutions.
-
Reference Drug Control: Wells with serial dilutions of a standard antimalarial like Chloroquine.
-
2.3. Antiplasmodial Assay Procedure
-
Prepare an infected red blood cell (iRBC) suspension from a synchronized ring-stage culture with a parasitemia of 1% and a hematocrit of 2%.
-
Add 100 µL of the iRBC suspension to each well of the pre-dosed 96-well plate.
-
Incubate the plate for 72 hours at 37°C in the mixed gas incubator. This allows the parasites to progress through one and a half to two full life cycles.[8]
2.4. Quantification of Parasite Growth using SYBR Green I
-
After the 72-hour incubation, freeze the plates at -20°C or -80°C and then thaw them to lyse the red blood cells.[13]
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.[8]
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.[8]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 530 nm.[8]
3. Data Analysis
-
Subtract the background fluorescence values from the negative control wells from all other wells.
-
Normalize the data by expressing the fluorescence intensity in each well as a percentage of the positive control (untreated iRBCs), which represents 100% parasite growth.
-
Calculate the percentage of growth inhibition for each drug concentration:
-
% Inhibition = 100 - (% Parasite Growth)
-
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., four-parameter logistic function).[14] Software such as GraphPad Prism can be used for this analysis.[12]
Data Presentation
The antiplasmodial activity of this compound against different strains of P. falciparum can be summarized in a table for easy comparison.
| Compound | P. falciparum Strain | IC50 (nM) [Mean ± SD] | Selectivity Index (SI) |
| Halofantrine HCl | 3D7 (Chloroquine-S) | 6.88 ± 0.9 | >10 |
| Halofantrine HCl | K1 (Chloroquine-R) | 2.98 ± 0.5 | >10 |
| Chloroquine | 3D7 (Chloroquine-S) | 8.5 ± 1.2 | >10 |
| Chloroquine | K1 (Chloroquine-R) | 150.2 ± 15.5 | <1 |
| Artemisinin | 3D7 (Chloroquine-S) | 1.5 ± 0.3 | >100 |
| Artemisinin | K1 (Chloroquine-R) | 1.8 ± 0.4 | >100 |
Note: The IC50 values for Halofantrine and Chloroquine are illustrative and based on published data.[15] The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50. A higher SI value indicates greater selectivity for the parasite.[1]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the in vitro antiplasmodial assay.
Halofantrine's Proposed Mechanism of Action
Caption: Proposed mechanism of action of Halofantrine.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. amberlife.in [amberlife.in]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 7. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. media.malariaworld.org [media.malariaworld.org]
- 13. researchgate.net [researchgate.net]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Halofantrine in Human Plasma
Introduction
Halofantrine is an antimalarial agent effective against erythrocytic stages of Plasmodium species. The monitoring of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of halofantrine in human plasma samples. The described protocol involves a straightforward sample preparation procedure using protein precipitation followed by liquid-liquid extraction, ensuring high recovery and minimal matrix effects.
Experimental Protocols
1. Materials and Reagents
-
Halofantrine hydrochloride (Reference Standard)
-
Chlorprothixene (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Perchloric acid (Analytical grade)
-
Sodium hydroxide (Analytical grade)
-
Human plasma (drug-free)
-
Ultrapure water
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 200 x 4.6 mm, 10 µm particle size)
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of methanol and 0.05 M potassium dihydrogen phosphate (70:30, v/v) containing 55 mM perchloric acid.[1][2] The pH of the final solution should be approximately 3.1.[2] Filter and degas the mobile phase before use.
-
Stock Solution of Halofantrine (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions of Halofantrine: Prepare working standard solutions by serial dilution of the stock solution with methanol to obtain concentrations ranging from 50 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of chlorprothixene in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to obtain a concentration of 10 µg/mL.
4. Sample Preparation
The sample preparation involves protein precipitation followed by liquid-liquid extraction.[1][2]
-
Spiking: Take 1 mL of human plasma and spike with the appropriate amount of halofantrine working standard solution. For the internal standard, add 50 µL of the 10 µg/mL chlorprothixene working solution.
-
Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample.[1][2]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Basification: Transfer the supernatant to a clean tube and add 100 µL of 1 M sodium hydroxide to basify the sample.[1]
-
Liquid-Liquid Extraction: Add 5 mL of a hexane-diethyl ether mixture (1:1, v/v) to the basified supernatant.[1][2]
-
Vortexing: Vortex for 2 minutes to facilitate the extraction of halofantrine and the internal standard into the organic layer.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Injection: Inject 50 µL of the reconstituted sample into the HPLC system.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (200 x 4.6 mm, 10 µm)[2] |
| Mobile Phase | Methanol: 0.05 M KH2PO4 (70:30, v/v) with 55 mM perchloric acid[1][2] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| Internal Standard | Chlorprothixen[1] |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 50 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2.5 ng/mL[2] |
| Limit of Quantification (LOQ) | 7.5 ng/mL |
| Retention Time of Halofantrine | ~7.5 minutes[2] |
| Retention Time of Internal Standard | ~11.5 minutes[2] |
Table 2: Precision and Accuracy
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 50 | < 7%[1] | < 7%[1] | 92.9 - 107.1%[1] |
| 300 | < 7%[1] | < 7%[1] | 92.9 - 107.1%[1] |
| 400 | < 7%[2] | < 7%[2] | 92 - 108%[2] |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Halofantrine | > 85% |
| Internal Standard (Chlorprothixen) | > 80% |
Mandatory Visualization
References
- 1. Analysis of the antimalarial drug halofantrine and its major metabolite N-desbutylhalofantrine in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion-pair reversed-phase high-performance liquid chromatographic analysis of halofantrine and desbutylhalofantrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Halofantrine Hydrochloride in Murine Malaria Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine hydrochloride, a phenanthrene methanol derivative, is an antimalarial agent effective against the blood stages of Plasmodium parasites, including multidrug-resistant strains of Plasmodium falciparum.[1][2] Its mechanism of action is believed to be similar to that of chloroquine and quinine, involving the formation of toxic complexes with heme, which damages the parasite's membrane.[1][2] Preclinical evaluation of antimalarial drug candidates relies heavily on in vivo efficacy testing in murine models. These models are indispensable for assessing a compound's activity in a complex biological system, providing critical data on dose-response relationships, and informing subsequent development.[3][4]
This document provides detailed application notes and standardized protocols for the in vivo efficacy testing of this compound using established murine malaria models.
Key Murine Malaria Models
The selection of the appropriate mouse and parasite strain is crucial for the successful evaluation of antimalarial compounds. Several combinations are widely used in malaria research:
-
Plasmodium berghei in Swiss Albino or C57BL/6 Mice: This is one of the most common models for screening antimalarial compounds. P. berghei infection can lead to a rapidly progressing, lethal parasitemia.[3][5] The ANKA strain of P. berghei in C57BL/6 mice is a widely used model for cerebral malaria.[4]
-
Plasmodium yoelii in BALB/c or Swiss Mice: P. yoelii offers lethal and non-lethal strains, providing versatility for studying different aspects of malaria pathogenesis and drug efficacy.[3][6]
-
Plasmodium chabaudi in C57BL/6 or SJL/J Mice: This model is often used for immunological studies as the infection can resolve spontaneously in some mouse strains.[3]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data on the efficacy of this compound in murine malaria models based on available literature.
Table 1: Efficacy of this compound against Plasmodium yoelii in Swiss Mice (4-Day Suppressive Test)
| Dose (mg/kg/day, p.o.) | Parasitemia Development | Protection |
| 0.5 | Yes | Incomplete |
| 1.0 | Yes | Incomplete |
| 2.5 | None | Complete[3] |
| 5.0 | None | Complete[3] |
Table 2: Parasite Suppression with Halofantrine Formulations against Plasmodium berghei
| Treatment Group | Formulation | Percent Reduction in Parasitemia |
| Halofantrine (Commercial) | Halfan® | 85.71%[7] |
| Halofantrine (Experimental) | Solid Lipid Microparticles (SLMs) | 72.96%[7] |
Table 3: Parasite Clearance with this compound against Plasmodium berghei
| Dose (mg/kg, p.o.) | Parasite Clearance Time |
| 24 | 4-5 days[8] |
Experimental Protocols
Four-Day Suppressive Test (Peters' Test)
This is the standard and most widely used in vivo assay for screening potential antimalarial drugs. It evaluates the schizonticidal activity of a compound against an established infection.[4][9]
Materials:
-
Animals: Swiss albino mice (or other appropriate strain), 4-5 weeks old.
-
Parasite: Chloroquine-sensitive strain of Plasmodium berghei or Plasmodium yoelii.
-
Drug: this compound.
-
Vehicle: 7% Tween 80 and 3% ethanol in distilled water, or as appropriate.[9]
-
Positive Control: Chloroquine.
-
Giemsa stain.
-
Microscope with oil immersion lens.
Procedure:
-
Parasite Inoculation:
-
Source parasitized blood from a donor mouse with a rising parasitemia of 20-30%.
-
Dilute the blood in a suitable medium (e.g., Alsever's solution, saline) to a concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the inoculum on Day 0.
-
-
Drug Administration:
-
Randomly assign the infected mice into experimental groups (n=5 per group):
-
Vehicle Control (Negative Control)
-
Positive Control (e.g., Chloroquine at 5 mg/kg)
-
This compound (multiple dose groups, e.g., 1, 2.5, 5, 10 mg/kg)
-
-
Two to four hours post-infection, administer the first dose of the respective treatments. Administration is typically oral (p.o.) via gavage.
-
Continue daily administration for four consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total RBCs under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite suppression using the following formula:
-
Dose-Ranging Test to Determine ED50 and ED90
This secondary assay is performed on compounds that show significant activity in the 4-day suppressive test to determine the dose that produces a 50% (ED50) and 90% (ED90) reduction in parasitemia.[4][9]
Procedure:
-
Follow the same procedure as the 4-day suppressive test.
-
Test a wider range of doses for this compound to generate a dose-response curve.
-
Calculate the percent inhibition for each dose.
-
Determine the ED50 and ED90 values by performing a probit analysis of the dose-response data.
Prophylactic Test
This test evaluates the ability of a compound to prevent the establishment of an infection.
Procedure:
-
Administer this compound to the mice at various time points before infection (e.g., -72h, -48h, -24h, and at the time of infection).[9]
-
Infect the mice on Day 0 as described in the 4-day suppressive test.
-
Monitor for the presence of parasites in blood smears daily from Day 3 to Day 7.
-
The absence of detectable parasitemia indicates prophylactic activity.
Visualizations
Signaling Pathway
The mechanism of action for Halofantrine is believed to involve the inhibition of hemozoin formation, a detoxification pathway for the parasite.
Caption: Proposed mechanism of action of Halofantrine.
Experimental Workflow
Caption: Workflow for the 4-Day Suppressive Test.
References
- 1. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. folia.paru.cas.cz [folia.paru.cas.cz]
- 4. researchgate.net [researchgate.net]
- 5. [Efficacy of halofantrine in Plasmodium falciparum or Plasmodium vivax malaria in a resistance area (French Guiana)] | PVIVAX [vivaxmalaria.org]
- 6. Host defenses in murine malaria: evaluation of the mechanisms of immunity to Plasmodium yoelii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globaljournals.org [globaljournals.org]
- 9. Efficacy Of Halofantrine In Mice Infected With Plasmodium berghei [globaljournals.org]
Application Notes and Protocols: Use of Halofantrine Hydrochloride in Studies of Multidrug-Resistant P. falciparum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of halofantrine hydrochloride in the study of multidrug-resistant Plasmodium falciparum. The following sections detail the mechanism of action, in vitro and in vivo efficacy, and protocols for susceptibility testing.
Introduction
Halofantrine is a phenanthrene methanol antimalarial agent that has demonstrated efficacy against erythrocytic stages of P. falciparum, including strains resistant to other antimalarial drugs like chloroquine.[1][2] Its primary application has been in the treatment of uncomplicated malaria. However, concerns regarding cardiotoxicity, specifically the prolongation of the QTc interval, have limited its clinical use.[3] Nevertheless, halofantrine remains a valuable tool in research settings for studying mechanisms of drug resistance and for the evaluation of new antimalarial compounds.
Mechanism of Action
The precise mechanism of action of halofantrine is not fully elucidated but is believed to be similar to that of other aryl-amino alcohols like quinine and mefloquine. The prevailing hypothesis is that halofantrine interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within the food vacuole.
During its intraerythrocytic stage, P. falciparum digests host hemoglobin, releasing large quantities of heme. Free heme is toxic to the parasite and is normally detoxified by polymerization into an inert crystalline pigment called hemozoin. Halofantrine is thought to inhibit this polymerization process by forming a complex with ferriprotoporphyrin IX (heme), preventing its incorporation into the hemozoin crystal. The accumulation of the toxic drug-heme complex leads to oxidative stress, membrane damage, and ultimately, parasite death.[4][5]
Caption: Proposed mechanism of action of Halofantrine in P. falciparum.
In Vitro Efficacy against Multidrug-Resistant P. falciparum
Halofantrine has demonstrated potent in vitro activity against a wide range of P. falciparum strains, including those resistant to chloroquine. The 50% inhibitory concentration (IC50) values are typically in the nanomolar range.
| P. falciparum Strain/Isolate Type | Halofantrine IC50 (nM) | Reference |
| Chloroquine-Susceptible (African clones) | 2.62 | [6] |
| Chloroquine-Resistant (African clones) | 1.14 | [6] |
| Chloroquine-Susceptible (T9.96 parental) | ~3.2 (implied from resistance development) | |
| Chloroquine-Resistant (K1 parental) | ~1.0 (implied from resistance development) | |
| Halofantrine-Resistant (T9.96HF4) | >9.6 (threefold increase) | |
| Halofantrine-Resistant (K1HF3) | >9.0 (ninefold increase) | |
| Southern African Isolates (n=20) | 0.039 - 15.0 | [7] |
| Brazilian Isolates (n=31) | 0.7 ± 0.3 ng/mL (~1.4 nM) | [8] |
| Thai Isolates (n=33) | Mean ID50 showed susceptibility | [9] |
Cross-Resistance
Studies have indicated a degree of cross-resistance between halofantrine and mefloquine.[1] This is significant as both are aryl-amino alcohol antimalarials and may share some mechanisms of action or resistance. The development of resistance to mefloquine can lead to a decreased susceptibility to halofantrine.
In Vivo Efficacy in Clinical Trials
Clinical trials have demonstrated the efficacy of halofantrine in treating multidrug-resistant P. falciparum malaria, although cure rates can vary depending on the dosing regimen and the geographic region, which often correlates with the resistance profile of the local parasite populations.
| Study Location | Dosing Regimen | Number of Patients | Cure Rate (Day 28) | Comparator and Cure Rate | Reference |
| Thai-Burmese Border | 24 mg/kg (standard dose) | 198 (in halofantrine arm) | 65% | Mefloquine (25 mg/kg): 90% | [10] |
| Thai-Burmese Border | 72 mg/kg (high dose) | 437 (in halofantrine arm) | 97% | Mefloquine (25 mg/kg): 92% | [10] |
| Thailand | 500 mg TID for 3 days (4500 mg total) | 40 | 89% | - | [6] |
| Thailand | 500 mg TID on day 1 & 3 (3000 mg total) | 40 | 73% | - | [6] |
| Thailand | 500 mg TID on day 1, then 500 mg daily for 7 days (4500 mg total) | 40 | 97% | - | [6] |
| Colombia | 500 mg every 6 hours for 3 doses (1500 mg total) | 24 | 75% | Other halofantrine regimens | [11] |
| Gabon | 8 mg/kg every 6 hours for 3 doses | 34 | 100% | Chloroquine + Clindamycin: 97% | [4] |
| Kenya (children) | 8 mg/kg for 3 doses | 60 | Not specified, rapid parasite clearance | - | |
| Trat, Thailand | Not specified | 32 | 28.13% | Mefloquine: 33.3% | [1] |
Experimental Protocols
In Vitro Drug Susceptibility Testing: ³H-Hypoxanthine Incorporation Assay
This method is considered the gold standard for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, and human serum or Albumax)
-
Hypoxanthine-free complete medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
[³H]-hypoxanthine (specific activity ~1-5 Ci/mmol)
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 25 µL of each drug dilution to the wells of a 96-well plate in triplicate.
-
Include drug-free wells as a negative control (100% growth) and wells with a known potent inhibitor as a positive control (0% growth).
-
-
Parasite Culture Preparation:
-
Prepare a suspension of synchronized ring-stage P. falciparum in hypoxanthine-free complete medium at a parasitemia of 0.5% and a hematocrit of 2.5%.
-
-
Incubation:
-
Add 200 µL of the parasite suspension to each well of the drug-prepared plate.
-
Incubate the plate for 24 hours at 37°C in a humidified, gassed incubator.
-
-
Radiolabeling:
-
Prepare a solution of [³H]-hypoxanthine in hypoxanthine-free medium (e.g., 0.5 µCi per well).
-
Add 25 µL of the [³H]-hypoxanthine solution to each well.
-
Return the plate to the incubator and incubate for an additional 24-48 hours.
-
-
Harvesting and Measurement:
-
Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Wash the filters to remove unincorporated radiolabel.
-
Dry the filter mat.
-
Place the filter mat in a scintillation bag with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in each spot using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the mean CPM for each drug concentration.
-
Normalize the data to the drug-free control wells.
-
Plot the percentage of growth inhibition against the drug concentration on a logarithmic scale.
-
Determine the IC50 value by non-linear regression analysis.
-
Caption: Workflow for the in vitro ³H-hypoxanthine incorporation assay.
Logical Relationships in Halofantrine Resistance
The development of resistance to halofantrine is a significant concern. The relationship between drug pressure and resistance, as well as cross-resistance with other antimalarials, can be visualized as a logical flow.
References
- 1. Comparative trial on the response of Plasmodium falciparum to halofantrine and mefloquine in Trat Province, eastern Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cardiac effects of antimalarial drug halofantrine with or without concomitant administration of kolanut or fluconazole in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of micronized halofantrine with chloroquine-antibiotic combinations for treating Plasmodium falciparum malaria in adults from Gabon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial of halofantrine with modified doses for treatment of malaria in the hospital for tropical diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial drug susceptibility testing of Plasmodium falciparum in Brazil using a radioisotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimalarial drug susceptibility testing of Plasmodium falciparum in Thailand using a microdilution radioisotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halofantrine versus mefloquine in treatment of multidrug-resistant falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A clinical trial with halofantrine on patients with falciparum malaria in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of multiple-dose halofantrine in treatment of chloroquine-resistant falciparum malaria in children in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Halofantrine in investigating antimalarial cross-resistance.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine, a phenanthrene methanol antimalarial, has historically been a valuable tool in the study of drug resistance in Plasmodium falciparum. Although its clinical use is now limited due to concerns about cardiotoxicity, its distinct mechanism of action and resistance pathways make it a crucial reference compound for investigating cross-resistance with other antimalarials.[1] Understanding these cross-resistance patterns is vital for the development of new therapeutic strategies and for monitoring the evolution of drug-resistant malaria parasites.
Halofantrine acts as a blood schizonticide, effective against erythrocytic stages of the parasite.[2][3] Its mechanism is thought to involve interference with the detoxification of heme, forming toxic complexes that damage the parasite's membrane.[1][4] Resistance to halofantrine is often linked to mutations and amplification of the P. falciparum multidrug resistance 1 (pfmdr1) gene, which also modulates susceptibility to other quinoline-based drugs like mefloquine and quinine.[5][6][7] Consequently, halofantrine is frequently employed in in vitro studies to probe the mechanisms of multidrug resistance and to phenotype newly isolated or laboratory-adapted parasite strains.
These notes provide detailed protocols for utilizing halofantrine in cross-resistance studies, methods for data presentation, and visualizations of the key experimental workflows and resistance mechanisms.
Data Presentation: In Vitro Cross-Resistance of Halofantrine
The following tables summarize quantitative data from published studies, illustrating the cross-resistance profiles of halofantrine with other key antimalarial drugs in various P. falciparum strains.
Table 1: Induction of Halofantrine Resistance and Resulting Cross-Resistance
| Parental Isolate | Method of Resistance Induction | Fold Increase in Halofantrine IC50 | Resulting Cross-Resistance Profile | Reference |
| K1 (Chloroquine-resistant) | Intermittent exposure to halofantrine for 6 months | 9-fold | Increased susceptibility to chloroquine; a significant reduction in susceptibility to quinine and mefloquine. | [8][9] |
| T9.96 (Chloroquine-susceptible) | Intermittent exposure to halofantrine for 6 months | 3- to 5-fold | No change in susceptibility to amodiaquine or chloroquine; significantly decreased susceptibility to mefloquine. | [8][9] |
Table 2: Correlation of In Vitro Susceptibility between Halofantrine and Other Antimalarials in Field Isolates
| Drug Combination | Correlation | Geographic Origin of Isolates | Key Findings | Reference |
| Halofantrine & Mefloquine | Significant Positive Correlation | Africa | Strong evidence for cross-resistance. | [10][11][12] |
| Halofantrine & Chloroquine | Negative Correlation | Africa | Chloroquine-resistant isolates were more susceptible to halofantrine. | [10][11][12] |
| Halofantrine & Quinine | No Correlation | Africa | --- | [10][11] |
| Mefloquine & Halofantrine | Significant Positive Correlation | Burkina Faso | Suggests a shared mechanism of resistance. | [13] |
Table 3: Comparative IC50 Values for Chloroquine-Susceptible and -Resistant Isolates
| Isolate Type | N | Halofantrine IC50 (nM) | Mefloquine IC50 (nM) | Quinine IC50 (nM) | Reference |
| Chloroquine-Susceptible | 29 | 2.62 | 7.16 | 147 | [10][11][12] |
| Chloroquine-Resistant | 47 | 1.14 | 3.20 | 234 | [10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments involving halofantrine in cross-resistance studies are provided below. These protocols are based on standard in vitro assays for P. falciparum.
Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay ([3H]-Hypoxanthine Incorporation Method)
This is a common method to determine the 50% inhibitory concentration (IC50) of an antimalarial drug.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO3, 0.5% Albumax II)
-
Halofantrine and other test antimalarials (stock solutions in DMSO, then serially diluted in medium)
-
96-well microtiter plates
-
[3H]-hypoxanthine (specific activity ~1-5 Ci/mmol)
-
Cell harvester and scintillation counter
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Methodology:
-
Parasite Culture Preparation: Synchronize P. falciparum cultures to the ring stage with 5% sorbitol. Adjust the parasitemia to 0.5% and hematocrit to 2.5% in complete medium.
-
Drug Plate Preparation: Prepare serial dilutions of halofantrine and other test drugs in a 96-well plate. Typically, a 2-fold dilution series is used. Include drug-free wells as a negative control and wells with a known potent antimalarial as a positive control.
-
Incubation: Add 200 µL of the parasite suspension to each well of the drug-coated plate. Incubate for 24-48 hours at 37°C in the controlled gas environment.
-
Radiolabeling: After the initial incubation, add 0.5 µCi of [3H]-hypoxanthine to each well.
-
Further Incubation: Incubate the plates for an additional 24 hours to allow for the incorporation of the radiolabel into parasite nucleic acids.
-
Harvesting: Harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters to remove unincorporated [3H]-hypoxanthine.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Induction of Halofantrine Resistance In Vitro
This protocol describes how to select for halofantrine-resistant parasites through continuous or intermittent drug pressure.
Materials:
-
A culture of a well-characterized P. falciparum strain (e.g., K1 or T9.96)
-
Complete parasite medium
-
Halofantrine stock solution
-
Standard parasite culture flasks and incubator
Methodology:
-
Initial Susceptibility Testing: Determine the baseline IC50 of the parental parasite strain to halofantrine using Protocol 1.
-
Application of Drug Pressure:
-
Intermittent Pressure: Expose the parasite culture to a concentration of halofantrine equivalent to the IC50. Monitor the parasitemia daily. When the parasitemia begins to decrease, remove the drug by washing the infected red blood cells and continue the culture in drug-free medium. Once the culture has recovered, re-introduce the drug.[8][14] Repeat this cycle, gradually increasing the drug concentration as the parasites adapt.
-
Continuous Pressure: Maintain the parasite culture in a medium containing a sub-lethal concentration of halofantrine (e.g., below the IC50). Gradually increase the concentration over several weeks to months as the parasites adapt and grow at higher drug levels.
-
-
Monitoring Resistance: Periodically (e.g., every 2-4 weeks), perform a drug susceptibility assay (Protocol 1) to determine the current IC50 of the drug-pressured parasite line.
-
Cloning and Characterization: Once a stable resistant line is established (e.g., a significant and stable increase in IC50), clone the parasites by limiting dilution to ensure a genetically homogenous population.
-
Assessment of Cross-Resistance: Determine the IC50 values of the resistant line to a panel of other antimalarial drugs (e.g., mefloquine, chloroquine, quinine, artemisinin) to characterize its cross-resistance profile.
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed molecular mechanisms of halofantrine action and resistance.
References
- 1. amberlife.in [amberlife.in]
- 2. Halofantrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Halofantrine. A review of its antimalarial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of halofantrine resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of halofantrine resistance and determination of cross-resistance patterns in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajtmh.org [ajtmh.org]
- 11. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro sensitivity of Plasmodium falciparum to halofantrine compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mefloquine-halofantrine cross-resistance in Plasmodium falciparum induced by intermittent mefloquine pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Halofantrine hydrochloride stock solution preparation and stability testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and stability testing of halofantrine hydrochloride stock solutions. The information is intended to ensure accurate, reproducible experimental results in research and development settings.
Application Notes
Introduction to this compound
Halofantrine is a phenanthrene methanol antimalarial agent effective against erythrocytic stages of Plasmodium species.[1] It acts as a blood schizonticide and is effective against multi-drug resistant P. falciparum malaria.[2] Its mechanism of action is believed to be similar to that of chloroquine, involving the formation of toxic complexes with ferriprotoporphyrin IX, which damages the parasite's membrane.[2][3] Due to its high lipophilicity and low aqueous solubility, proper stock solution preparation is critical for its use in in vitro and in vivo studies.[1][4]
Physicochemical Properties
This compound is a white solid with a molecular weight of 536.88 g/mol .[5] Understanding its solubility is crucial for selecting appropriate solvents for stock solution preparation.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (% w/v) | Solubility Description | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Soluble | - | [5] |
| Methanol | 0.67% | Slightly Soluble | [4] |
| n-Octanol | 0.4% | Slightly Soluble | [4] |
| Acidified Acetonitrile | 0.4% | Slightly Soluble | [4] |
| Water (Room Temp.) | <0.002% | Practically Insoluble | [4] |
| n-Hexane | - | Practically Insoluble | [4] |
| Phosphate Buffer (pH 7.4) | - | Practically Insoluble |[4] |
Stock Solution Preparation and Storage
Given its solubility profile, DMSO and methanol are the recommended solvents for preparing stock solutions.[5] It is critical to use high-purity, anhydrous solvents to minimize degradation. Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[6]
Table 2: Recommended Storage Conditions for this compound Stock Solutions[6]
| Storage Temperature | Recommended Duration | Notes |
|---|---|---|
| -80°C | Up to 6 months | Preferred for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Always store in sealed, airtight containers away from moisture and light.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound (MW: 536.88 g/mol )[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Methodology:
-
Tare Vial: Place a sterile, amber vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh 5.37 mg of this compound directly into the tared vial.
-
Add Solvent: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquot and Store: Dispense the solution into single-use, light-protected aliquots (e.g., 50-100 µL). Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]
Caption: Workflow for preparing halofantrine HCl stock solution.
Protocol 2: Stability Testing of this compound Stock Solution
Objective: To evaluate the stability of a this compound stock solution under various storage and stress conditions using a stability-indicating HPLC method.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Perchloric acid
-
Reagent-grade water
-
pH meter
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
Caption: General workflow for stability testing of drug solutions.
Methodology:
1. HPLC Method Setup (Stability-Indicating) A suitable reversed-phase HPLC method should be developed and validated. Based on published literature, a representative method is as follows:
-
Column: C18 or C8 (e.g., 4.6 mm x 25 cm).[7]
-
Mobile Phase: Methanol / 0.05 M KH₂PO₄ (78:22, v/v) containing 55 mM perchloric acid.[8]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm.[7]
-
Validation: The method must be validated to be stability-indicating, meaning it can separate the intact drug from its degradation products.[9]
2. Forced Degradation Study To assess the intrinsic stability of halofantrine, expose the stock solution to stress conditions. This helps identify potential degradation products and validates the analytical method's stability-indicating nature.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2-8 hours. Neutralize before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 2-8 hours. Neutralize before injection. Note: Degradation of halofantrine's metabolite has been observed under alkaline conditions.[10]
-
Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Long-Term and Accelerated Stability Study This study evaluates stability under recommended and exaggerated storage conditions.
Table 3: Example Stability Testing Protocol - Storage Conditions and Time Points
| Study Type | Storage Condition | Testing Time Points |
|---|---|---|
| Long-Term | -20°C ± 5°C | 0, 1, 3, 6 months |
| Accelerated | 5°C ± 3°C | 0, 1, 3, 6 months |
| Accelerated | 25°C ± 2°C / 60% ± 5% RH | 0, 1, 3, 6 months |
RH (Relative Humidity) is more relevant for solids but can be included to test container closure integrity.
4. Sample Analysis and Data Evaluation
-
At each time point, retrieve an aliquot from each storage condition.
-
Dilute the sample to a suitable concentration within the HPLC method's calibration range.
-
Analyze by HPLC in triplicate.
-
Calculate the percentage of remaining this compound compared to the initial (T=0) concentration.
-
Identify and quantify any degradation products by observing new peaks in the chromatogram. The area of all peaks should be used to calculate relative percentages.
Table 4: Example Data Summary for Stability of this compound Stock Solution at -20°C
| Time Point (Months) | Halofantrine HCl Assay (%) | Total Impurities/Degradants (%) | Appearance |
|---|---|---|---|
| 0 | 100.0 | <0.1 | Clear, colorless solution |
| 1 | 99.8 | <0.1 | Clear, colorless solution |
| 3 | 99.5 | 0.2 | Clear, colorless solution |
| 6 | 99.1 | 0.4 | Clear, colorless solution |
Acceptance Criteria: A significant change is typically defined as a >5% loss of potency from the initial assay value or any specified degradant exceeding its specification limit.[11] The solution should also remain visually clear and free of particulates.
References
- 1. veeprho.com [veeprho.com]
- 2. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Determination of physicochemical properties of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative determination of halofantrine tablets by titrimetry, spectrophotometry and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the antimalarial drug halofantrine and its major metabolite N-desbutylhalofantrine in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. A simplified liquid chromatography assay for the quantitation of halofantrine and desbutylhalofantrine in plasma and identification of a degradation product of desbutylhalofantrine formed under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. siip.ac.in [siip.ac.in]
Application Notes and Protocols for Evaluating the Efficacy of Halofantrine Hydrochloride in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy of Halofantrine hydrochloride as a treatment for uncomplicated malaria. The protocols outlined below are based on established methodologies and World Health Organization (WHO) guidelines to ensure data integrity and patient safety.
Introduction to this compound
Halofantrine is a phenanthrene methanol antimalarial agent effective against the asexual erythrocytic stages of Plasmodium falciparum and Plasmodium vivax.[1] It has demonstrated efficacy against multidrug-resistant strains of P. falciparum.[2][3] Its clinical use has been limited due to concerns about cardiotoxicity, specifically the prolongation of the QTc interval, which can lead to serious ventricular arrhythmias.[1][4][5] Therefore, rigorous clinical trial design with a strong emphasis on safety monitoring is imperative.
Mechanism of Action
The precise mechanism of action of Halofantrine is believed to be similar to other quinoline antimalarials like chloroquine and mefloquine. It is thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. Halofantrine forms a toxic complex with ferriprotoporphyrin IX, leading to the accumulation of this toxic substance and subsequent damage to the parasite's membrane.[6][7] Another proposed mechanism involves the disruption of the mitochondrial electron transport chain in the parasite.[5]
Clinical Trial Design
A prospective, randomized, open-label or double-blind, controlled clinical trial is recommended to evaluate the efficacy and safety of this compound.
Study Objectives
-
Primary Objective: To assess the clinical and parasitological efficacy of this compound in treating uncomplicated P. falciparum or P. vivax malaria.
-
Secondary Objectives:
-
To evaluate the safety and tolerability of the treatment regimen.
-
To determine the parasite clearance time (PCT) and fever clearance time (FCT).
-
To assess the rate of recrudescence.
-
Patient Population
-
Inclusion Criteria:
-
Patients aged [specify age range, e.g., 5-65 years] with microscopically confirmed uncomplicated P. falciparum or P. vivax infection.
-
Fever (axillary temperature ≥ 37.5°C or rectal temperature ≥ 38°C) or history of fever in the preceding 24 hours.
-
Informed consent provided by the patient or their legal guardian.
-
-
Exclusion Criteria:
Dosage and Administration
Several dosage regimens have been investigated in clinical trials. A common regimen for non-immune patients is 500 mg orally every 6 hours for three doses, with a repeat course after 7 days.[8] For semi-immune patients, a single course of 500 mg every 6 hours for three doses may be considered.[8] Halofantrine should be administered on an empty stomach, as food can significantly increase its absorption and the risk of cardiotoxicity.[8][9]
Table 1: Summary of this compound Dosage Regimens from Clinical Trials
| Study/Regimen | Patient Population | Dosage | Total Dose | Cure Rate | Reference |
| Regimen 1 | Non-immune adults | 500 mg every 6 hours for 3 doses, repeated after 7 days | 3000 mg | - | [8][10] |
| Regimen 2 | Semi-immune adults | 500 mg every 6 hours for 3 doses | 1500 mg | 75% | [11] |
| Regimen 3 | Adults and children >37 kg | 500 mg every 6 hours for 3 doses | 1500 mg | 88% | [9][12] |
| Regimen 4 | Children <40 kg | 8 mg/kg every 6 hours for 3 doses | 24 mg/kg | 96% | [13][14] |
| Modified Regimen | Adults | 500 mg three times on day 1, then 500 mg daily for 7 days | 4500 mg | 97% | [3][15] |
Efficacy Endpoints
-
Primary Endpoint: Adequate Clinical and Parasitological Response (ACPR) at Day 28, defined as the absence of parasitemia on Day 28 irrespective of axillary temperature, without previously meeting any of the criteria for early treatment failure or late clinical or parasitological failure.
-
Secondary Endpoints:
-
Parasite Clearance Time (PCT): Time from the first dose until the first of two consecutive thick blood smears are negative for asexual parasites.
-
Fever Clearance Time (FCT): Time from the first dose until body temperature falls below 37.5°C and remains so for at least 48 hours.
-
Incidence of adverse events (AEs) and serious adverse events (SAEs).
-
Table 2: Summary of Efficacy Data from Halofantrine Clinical Trials
| Efficacy Parameter | Result | Reference |
| Parasite Clearance Time (P. vivax) | Mean: 57.75 hours | [16] |
| Parasite Clearance Time (P. falciparum) | Mean: 33.6 - 84 hours | [12][14][16] |
| Fever Clearance Time | Mean: 20.7 - 60 hours | [12][14][16] |
Experimental Protocols
Parasitological Assessment: Giemsa-Stained Blood Smears
Protocol for Thick and Thin Blood Smear Preparation and Staining:
-
Blood Collection: Clean the patient's finger with an alcohol swab and allow it to dry. Puncture the finger with a sterile lancet and collect a drop of blood on a clean, grease-free microscope slide.
-
Smear Preparation:
-
Thick Smear: Place a single drop of blood in the center of the slide. Using the corner of another slide, spread the blood in a circular motion to a diameter of about 1-2 cm. The smear should be thick enough to just obscure newsprint.
-
Thin Smear: Place a smaller drop of blood near one end of the slide. Hold a spreader slide at a 45-degree angle and draw it back to touch the drop of blood. Allow the blood to spread along the edge of the spreader slide, then push the spreader forward in a smooth, rapid motion to create a feathered edge.
-
-
Drying: Allow the smears to air dry completely. Do not use heat to dry.
-
Fixation (Thin Smear Only): Dip the thin smear portion of the slide in absolute methanol for 30 seconds and let it air dry. Do not allow methanol to come into contact with the thick smear.
-
Staining:
-
Prepare a 2% Giemsa stain solution in buffered water (pH 7.2).
-
Place the slide in a staining rack and flood it with the Giemsa solution for 30 minutes.
-
-
Rinsing: Gently rinse the slide with buffered water.
-
Drying: Allow the slide to air dry in a vertical position.
-
Microscopic Examination:
-
Thick Smear: Examine under oil immersion (100x objective) to detect the presence of malaria parasites and to quantify the parasite density. Count the number of asexual parasites per 200 white blood cells (WBCs) and calculate the parasite density per microliter of blood, assuming a standard WBC count of 8,000/µL.
-
Thin Smear: Examine under oil immersion to identify the Plasmodium species based on parasite morphology.
-
Clinical Monitoring
Protocol for Clinical Assessment:
-
Baseline Assessment (Day 0):
-
Record demographic data, medical history, and vital signs (temperature, blood pressure, pulse, and respiratory rate).
-
Perform a complete physical examination.
-
Collect blood for hematology and biochemistry analysis.
-
Perform an electrocardiogram (ECG) to determine the baseline QTc interval.[8]
-
-
Daily Monitoring (Days 1, 2, and 3):
-
Record vital signs every 6-8 hours.
-
Assess for clinical signs and symptoms of malaria and any adverse events.
-
Perform ECG monitoring, especially after each dose of Halofantrine.[8]
-
-
Scheduled Follow-up Visits (Days 7, 14, 21, and 28):
-
Record vital signs and perform a physical examination.
-
Collect blood for thick and thin smears for parasitological assessment.
-
Inquire about any adverse events since the last visit.
-
Repeat ECG on Day 7.
-
Adverse Event Monitoring and Reporting
Protocol for Adverse Event Management:
-
Detection and Recording: At each patient encounter, systematically inquire about any new or worsening symptoms using a standardized questionnaire. All reported adverse events (AEs) must be documented in the patient's case report form (CRF), including the onset, duration, severity, and action taken.
-
Severity Grading: Grade the severity of AEs as mild, moderate, or severe based on a predefined scale (e.g., WHO toxicity grading scale).
-
Causality Assessment: The investigator should assess the relationship between the study drug and the AE (e.g., unrelated, unlikely, possible, probable, definite).
-
Reporting of Serious Adverse Events (SAEs): Any AE that is life-threatening, results in death, requires hospitalization, or leads to persistent or significant disability must be reported as an SAE to the institutional review board (IRB) and regulatory authorities within 24 hours of becoming aware of the event.
Table 3: Common Adverse Events Associated with this compound
| System Organ Class | Adverse Events | Frequency | Reference |
| Gastrointestinal | Abdominal pain, Diarrhea, Vomiting, Nausea | 8.5%, 6.0%, 4.3%, 3.4% | [4][10] |
| Nervous System | Dizziness, Headache | 4.5%, 3.0% | [10] |
| Skin and Subcutaneous Tissue | Pruritus (itching) | 2.6% | [10] |
| General | Rigors (shaking chills) | 1.7% | [10] |
| Musculoskeletal | Myalgias (muscle pain) | <1% | [10] |
| Cardiovascular | QTc Prolongation | Up to 81% in adults | [4] |
Data Management and Analysis
All data should be recorded on standardized case report forms. Data will be double-entered into a validated database. Statistical analysis should be performed using appropriate software. The primary efficacy analysis should be a per-protocol analysis, with an intention-to-treat analysis as a supportive measure.
Ethical Considerations
The clinical trial protocol must be approved by an independent ethics committee and the relevant national regulatory authorities. All participants must provide written informed consent before enrollment. The study must be conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice guidelines. Given the known risk of cardiotoxicity, a robust safety monitoring plan, including a Data and Safety Monitoring Board (DSMB), is essential.
References
- 1. WHO guidelines for malaria [who.int]
- 2. efda.gov.et [efda.gov.et]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. who.int [who.int]
- 5. ec.europa.eu [ec.europa.eu]
- 6. cdn.who.int [cdn.who.int]
- 7. General Approach to Treatment | Malaria | CDC [cdc.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. Malaria Clinical Trials Toolkit | Infectious Diseases Data Observatory [iddo.org]
- 11. researchgate.net [researchgate.net]
- 12. Global Malaria Programme [who.int]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. WHO Guidelines [who.int]
- 15. researchgate.net [researchgate.net]
- 16. endmalaria.org [endmalaria.org]
Development of Halofantrine-Loaded Nanocapsules for Intravenous Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine is a potent antimalarial agent effective against multidrug-resistant strains of Plasmodium falciparum. However, its poor aqueous solubility and variable oral bioavailability limit its clinical utility, particularly in severe malaria cases requiring intravenous administration. Encapsulating Halofantrine within biodegradable polymeric nanocapsules presents a promising strategy to overcome these limitations. This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of Halofantrine-loaded nanocapsules designed for intravenous delivery. The protocols described herein are based on the interfacial deposition of preformed polymer method, a robust and widely used technique for nanoparticle synthesis. Two representative formulations are detailed: conventional poly(D,L-lactide) (PLA) nanocapsules and surface-modified nanocapsules with polyethylene glycol (PEG)-grafted PLA (PLA-PEG) for enhanced circulation time.
Data Presentation
The following tables summarize the key quantitative physicochemical and pharmacokinetic parameters of Halofantrine-loaded nanocapsules, compiled from various studies. These values serve as a benchmark for formulation development and characterization.
Table 1: Physicochemical Characterization of Halofantrine-Loaded Nanocapsules
| Parameter | PLA Nanocapsules | PLA-PEG Nanocapsules | Method of Analysis |
| Mean Particle Size (nm) | ~180 - 250 | ~150 - 250 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 (monodisperse) | < 0.2 (monodisperse) | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Negative | Near-neutral to slightly negative | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (%) | > 95% | > 95% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (%) | Favorable for lipophilic drugs | Favorable for lipophilic drugs | High-Performance Liquid Chromatography (HPLC) |
Table 2: In Vitro Drug Release Characteristics
| Release Medium | PLA Nanocapsules (% Released) | PLA-PEG Nanocapsules (% Released) | Duration |
| Phosphate Buffered Saline (PBS) | Limited (~20%) | Limited (<20%) | 24 hours |
| PBS with Serum | Rapid and complete | Reduced and sustained | 24 hours |
Table 3: Pharmacokinetic Parameters in a Murine Model
| Parameter | Halofantrine Solution | PLA Nanocapsules | PLA-PEG Nanocapsules |
| Area Under the Curve (AUC) | Baseline | > 6-fold increase vs. solution[1] | > 6-fold increase vs. solution[1] |
| Toxicity | Toxic at 100 mg/kg[1] | No toxic effects up to 100 mg/kg[1] | No toxic effects up to 100 mg/kg[1] |
Experimental Protocols
Preparation of Halofantrine-Loaded Nanocapsules by Interfacial Deposition of Preformed Polymer
This protocol describes the formulation of both PLA and PLA-PEG nanocapsules.
Materials:
-
Halofantrine (free base)
-
Poly(D,L-lactide) (PLA)
-
Poly(D,L-lactide)-poly(ethylene glycol) block copolymer (PLA-PEG)
-
Miglyol 810 (oily core)
-
Soy Lecithin (hydrophobic surfactant)
-
Poloxamer 188 (hydrophilic surfactant)
-
Acetone (organic solvent)
-
Ultrapure Water
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Syringe with a fine gauge needle
-
Glassware
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve Halofantrine, PLA (or a mixture of PLA and PLA-PEG for surface-modified nanocapsules), Miglyol 810, and soy lecithin in acetone.
-
Ensure complete dissolution of all components.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Poloxamer 188 in ultrapure water.
-
-
Nanocapsule Formation:
-
Place the aqueous phase on a magnetic stirrer at a constant stirring speed.
-
Slowly inject the organic phase into the aqueous phase using a syringe with a fine gauge needle. The organic phase should be added dropwise below the surface of the aqueous phase.
-
A bluish opalescence should appear, indicating the formation of a nanoemulsion.
-
-
Solvent Evaporation:
-
Transfer the resulting nanoemulsion to a rotary evaporator.
-
Evaporate the acetone under reduced pressure at a controlled temperature (e.g., 40°C) until the organic solvent is completely removed.
-
The final volume of the nanocapsule suspension can be adjusted by further evaporation of water if necessary.
-
-
Purification (Optional):
-
The nanocapsule suspension can be filtered through a coarse filter to remove any aggregates.
-
For removal of unencapsulated drug and excess surfactants, techniques like dialysis or centrifugal ultrafiltration can be employed.
-
Physicochemical Characterization of Nanocapsules
a) Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the nanocapsule suspension with ultrapure water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the average values.
-
b) Zeta Potential Analysis:
-
Technique: Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanocapsule suspension with an appropriate medium of known ionic strength (e.g., 10 mM NaCl) to ensure accurate measurement.
-
Transfer the diluted sample to a specialized zeta potential cell.
-
Measure the electrophoretic mobility of the nanoparticles, from which the zeta potential is calculated by the instrument's software.
-
Perform the measurement in triplicate and report the average values.
-
c) Encapsulation Efficiency and Drug Loading Determination:
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Total Drug Content: Disrupt a known volume of the nanocapsule suspension by adding a suitable solvent (e.g., acetonitrile) to dissolve the nanoparticles and release the encapsulated drug.
-
Free Drug Content: Separate the unencapsulated Halofantrine from the nanocapsules using a centrifugal ultrafiltration device. The filtrate will contain the free drug.
-
HPLC Analysis: Quantify the amount of Halofantrine in both the total drug sample and the free drug sample using a validated HPLC method with a suitable mobile phase and a UV detector.
-
Calculations:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
In Vitro Drug Release Study
This protocol utilizes the dialysis sac method to evaluate the release of Halofantrine from the nanocapsules.
Materials:
-
Halofantrine-loaded nanocapsule suspension
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA) for serum-containing medium
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
Procedure:
-
Preparation of Dialysis Sacs:
-
Cut the dialysis tubing into appropriate lengths and hydrate according to the manufacturer's instructions.
-
Securely close one end of the tubing with a clip.
-
-
Sample Loading:
-
Pipette a known volume of the Halofantrine-loaded nanocapsule suspension into the dialysis sac.
-
Securely close the other end of the sac with another clip, ensuring some headspace to allow for movement.
-
-
Release Study Setup:
-
Place a known volume of the release medium (e.g., PBS or PBS with serum) into a beaker.
-
Immerse the sealed dialysis sac into the release medium.
-
Place the beaker on a magnetic stirrer in a water bath or incubator set to 37°C. Stir the release medium at a constant, gentle speed.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Sample Analysis:
-
Quantify the concentration of Halofantrine in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualizations
Caption: Workflow for the preparation of Halofantrine-loaded nanocapsules.
Caption: Protocol for in vitro drug release testing using the dialysis sac method.
Caption: Cellular uptake and potential signaling pathways of nanocapsules.
References
Utilizing Halofantrine to Elucidate Cardiotoxicity Mechanisms In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofantrine, an antimalarial agent, is a well-characterized cardiotoxic compound, primarily known for its ability to induce QT prolongation and potentially fatal arrhythmias, such as Torsades de Pointes (TdP).[1][2][3][4][5] Its principal mechanism of action involves the direct blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.[3][4][6] This well-defined mechanism makes Halofantrine an invaluable tool for in vitro studies aimed at understanding the cellular and molecular underpinnings of drug-induced cardiotoxicity. These application notes provide a comprehensive guide for utilizing Halofantrine as a model compound to investigate cardiotoxic mechanisms in various in vitro systems. Detailed protocols for key experiments are provided, along with data presentation tables and visual representations of signaling pathways and experimental workflows.
Core Mechanisms of Halofantrine Cardiotoxicity
The primary cardiotoxic effect of Halofantrine is the dose-dependent inhibition of the hERG potassium channel (IKr), which is crucial for the repolarization phase of the cardiac action potential.[2][3][6] Inhibition of this channel leads to a delay in repolarization, manifesting as a prolongation of the QT interval on an electrocardiogram.[2][4] At therapeutic concentrations, Halofantrine has been shown to block hERG channels with high potency.[3][6]
Beyond direct hERG blockade, secondary mechanisms contributing to Halofantrine-induced cardiotoxicity may involve downstream cellular stress pathways, although these are less characterized. These can include disruptions in intracellular calcium homeostasis, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), which are common pathways implicated in various forms of drug-induced cardiac injury.
Data Presentation: Quantitative Analysis of Halofantrine's Cardiotoxic Profile
The following tables summarize key quantitative data for Halofantrine's effects in various in vitro cardiotoxicity assays. These values serve as a benchmark for researchers using Halofantrine as a positive control or to investigate specific aspects of cardiotoxicity.
| Assay | Cell Type | Parameter Measured | Halofantrine Concentration | Observed Effect | IC50 |
| hERG Channel Inhibition | CHO or HEK293 cells stably expressing hERG | hERG tail current inhibition | Varies | Concentration-dependent block of hERG current | 196.9 nM[3][6] |
| Cytotoxicity | Human iPSC-derived Cardiomyocytes | Cell Viability (e.g., MTT assay) | 1-100 µM | Decreased cell viability | To be determined |
| Calcium Transients | Human iPSC-derived Cardiomyocytes | Alterations in calcium transient amplitude and duration | 0.1-10 µM | Prolongation of calcium transient duration | To be determined |
| Mitochondrial Membrane Potential | Human iPSC-derived Cardiomyocytes | Change in mitochondrial membrane potential | 1-50 µM | Depolarization of mitochondrial membrane | To be determined |
| Reactive Oxygen Species (ROS) Production | Human iPSC-derived Cardiomyocytes | Increased intracellular ROS levels | 1-50 µM | Elevated ROS production | To be determined |
Experimental Protocols
Detailed methodologies for key in vitro cardiotoxicity assays using Halofantrine as the model compound are provided below.
hERG Potassium Channel Inhibition Assay using Patch-Clamp Electrophysiology
This protocol describes the gold-standard method for assessing the inhibitory effect of Halofantrine on the hERG channel.
Materials:
-
CHO or HEK293 cells stably expressing the hERG channel
-
Cell culture medium (e.g., DMEM/F-12)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH
-
Extracellular (bath) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH
-
Halofantrine stock solution (in DMSO) and serial dilutions
Procedure:
-
Cell Preparation: Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A recommended protocol consists of a depolarizing step to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.[7][8][9]
-
Baseline Recording: Record stable baseline hERG currents in the extracellular solution for at least 5 minutes.
-
Halofantrine Application: Perfuse the cells with increasing concentrations of Halofantrine (e.g., 10 nM to 10 µM) in the extracellular solution, allowing for steady-state block to be reached at each concentration (typically 3-5 minutes).
-
Data Analysis: Measure the peak tail current amplitude at each Halofantrine concentration and normalize it to the baseline current. Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
Cytotoxicity Assessment using MTT Assay
This protocol measures the effect of Halofantrine on cell viability.
Materials:
-
Human iPSC-derived cardiomyocytes (hiPSC-CMs) or other relevant cardiac cell line
-
96-well cell culture plates
-
Cell culture medium
-
Halofantrine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed hiPSC-CMs in a 96-well plate at a density of 20,000-40,000 cells/well and culture for 24-48 hours.
-
Compound Treatment: Treat the cells with a range of Halofantrine concentrations (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).
Calcium Transient Measurement
This protocol assesses the impact of Halofantrine on intracellular calcium cycling in cardiomyocytes.
Materials:
-
hiPSC-CMs
-
Glass-bottom imaging dishes or 96-well imaging plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4
-
Halofantrine stock solution
-
Fluorescence microscope with a high-speed camera
Procedure:
-
Cell Plating: Plate hiPSC-CMs on glass-bottom dishes and allow them to form a spontaneously beating syncytium.
-
Dye Loading: Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution. Incubate the cells with the loading solution for 20-30 minutes at 37°C.
-
Wash: Wash the cells twice with fresh Tyrode's solution and incubate for a further 20 minutes to allow for de-esterification of the dye.
-
Baseline Recording: Record spontaneous calcium transients from several regions of interest for 2-3 minutes to establish a baseline.
-
Compound Addition: Add Halofantrine at the desired concentration and record the changes in calcium transients over time.
-
Data Analysis: Analyze the recorded transients for parameters such as amplitude, peak duration at 50% and 90% decay (APD50, APD90), and beating rate.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol evaluates the effect of Halofantrine on mitochondrial health.
Materials:
-
hiPSC-CMs
-
96-well black, clear-bottom plates
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRE)
-
Halofantrine stock solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed hiPSC-CMs in a 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of Halofantrine for a specified period (e.g., 4-24 hours).
-
Dye Staining: Incubate the cells with the ΔΨm dye according to the manufacturer's instructions (e.g., 5 µM JC-1 for 15-30 minutes at 37°C).
-
Wash: Gently wash the cells with a suitable buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity. For JC-1, measure both green (~530 nm) and red (~590 nm) fluorescence. For TMRE, measure fluorescence at ~575 nm.
-
Data Analysis: For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the generation of ROS following Halofantrine exposure.
Materials:
-
hiPSC-CMs
-
96-well black, clear-bottom plates
-
ROS-sensitive fluorescent probe (e.g., CellROX Green or DCFDA)
-
Halofantrine stock solution
-
Positive control for ROS induction (e.g., H2O2)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed hiPSC-CMs in a 96-well plate.
-
Compound Treatment: Treat the cells with Halofantrine at various concentrations for the desired duration.
-
Probe Loading: Incubate the cells with the ROS-sensitive probe as per the manufacturer's protocol (e.g., 5 µM CellROX Green for 30-60 minutes at 37°C).
-
Wash: Gently wash the cells to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~485/520 nm for CellROX Green).
-
Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle control to determine the level of ROS production.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Halofantrine-induced cardiotoxicity and a typical experimental workflow.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Mechanism of cardiotoxicity of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatal cardiotoxicity related to halofantrine: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. fda.gov [fda.gov]
Application Notes and Protocols: In Vitro Drug Sensitivity Assay for Plasmodium falciparum with Halofantrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for conducting in vitro drug sensitivity assays of Plasmodium falciparum to the antimalarial drug Halofantrine. The information is intended to guide researchers in accurately assessing parasite susceptibility and understanding resistance patterns.
Introduction
Halofantrine is a phenanthrene methanol antimalarial drug effective against the erythrocytic stages of Plasmodium falciparum, including multi-drug resistant strains.[1][2] In vitro drug sensitivity testing is a critical tool for monitoring the emergence and spread of drug resistance, screening new antimalarial compounds, and conducting research into parasite biology.[3][4] This document outlines two common methods for assessing the in vitro susceptibility of P. falciparum to Halofantrine: the SYBR Green I-based fluorescence assay and the schizont maturation assay.
Mechanism of Action of Halofantrine
Halofantrine's primary mechanism of action is believed to be similar to other quinoline antimalarials like chloroquine and quinine.[1][2] It is thought to interfere with the detoxification of heme, a byproduct of the parasite's digestion of hemoglobin in the food vacuole. Specifically, Halofantrine may form toxic complexes with ferriprotoporphyrin IX, leading to membrane damage and parasite death.[1][2] It is also suggested that Halofantrine disrupts mitochondrial electron transport, contributing to oxidative damage and metabolic collapse of the parasite.[5]
Resistance to Halofantrine in P. falciparum is often associated with polymorphisms and amplification of the P. falciparum multidrug resistance 1 (pfmdr1) gene, which encodes a P-glycoprotein homolog on the parasite's digestive vacuole membrane.[6][7] Increased copy numbers of pfmdr1 have been linked to resistance to mefloquine, halofantrine, and quinine.[7][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Halofantrine | C26H30Cl2F3NO | CID 37393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. amberlife.in [amberlife.in]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant malaria - an insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time quantitative PCR with SYBR Green I detection for estimating copy numbers of nine drug resistance candidate genes in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Halofantrine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the poor aqueous solubility of Halofantrine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the aqueous solubility of this compound?
A1: The primary methods to enhance the aqueous solubility of the antimalarial drug this compound, a compound known for its low water solubility, include:
-
Solid Dispersions: This technique involves dispersing Halofantrine in a hydrophilic carrier matrix to improve its wettability and dissolution rate.[1][2] Common carriers include polyethylene glycols (e.g., PEG 6000), Vitamin E TPGS, Gelucire 44/14, mannitol, and Crosspovidone.[2][3]
-
Cyclodextrin Complexation: This method utilizes cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes where the hydrophobic Halofantrine molecule is encapsulated within the cyclodextrin cavity, thereby increasing its solubility in water.[4][5]
-
Use of Hydrotropes and Complexing Agents: Certain small molecules, known as hydrotropes, can significantly increase the aqueous solubility of poorly soluble drugs. Caffeine and nicotinamide have been shown to be effective for Halofantrine.
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution, which can lead to improved solubility and bioavailability.[6]
-
Use of Surfactants: Incorporating surfactants can enhance the wetting of the drug particles and promote solubilization.[7]
Q2: How significant is the solubility enhancement that can be achieved with these methods?
A2: The degree of solubility enhancement varies depending on the chosen method and formulation parameters. Here are some reported quantitative improvements:
-
Hydrotropes: The addition of caffeine (125 mM) at pH 5.9 was found to increase the basal solubility of Halofantrine from 0.91 µM to 435 µM.
-
Solid Dispersions: While specific solubility values are not always reported, studies have shown a five- to seven-fold improvement in the absolute oral bioavailability of Halofantrine when formulated as a solid dispersion compared to the commercial tablet.[3]
-
Cyclodextrin Complexation: The formation of a 1:1 complex between Halofantrine HCl and 2-hydroxypropyl-β-cyclodextrin has an apparent stability constant (K1:1) of 2300 M-1, indicating a strong interaction that significantly increases drug solubility.[4]
Troubleshooting Guides
Issue 1: Poor physical stability of the prepared solid dispersion, leading to drug recrystallization.
-
Possible Cause: The drug loading in the polymer matrix is too high, exceeding the solubility of the drug in the carrier. The chosen polymer may not have a sufficiently high glass transition temperature (Tg) to prevent molecular mobility and subsequent crystallization.
-
Troubleshooting Steps:
-
Reduce Drug Loading: Prepare solid dispersions with lower drug-to-carrier ratios (e.g., 1:5, 1:10) to ensure the drug remains in an amorphous state.
-
Select a Different Carrier: Choose a polymer with a higher Tg to create a more stable amorphous system. Polymers like PVP (polyvinylpyrrolidone) often have high Tg values.
-
Incorporate a Second Polymer: The addition of a second polymer can sometimes inhibit drug crystallization by creating a more complex matrix.
-
Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to assess the physical state of the drug in the dispersion and detect any crystallinity.
-
Issue 2: Inconsistent and low drug release from the cyclodextrin complex.
-
Possible Cause: The method of preparation may not have resulted in efficient complexation. The stoichiometry of the complex may not be optimal.
-
Troubleshooting Steps:
-
Optimize the Preparation Method: Compare different preparation techniques such as kneading, co-evaporation, and freeze-drying. Freeze-drying often yields complexes with superior dissolution properties.[4]
-
Vary the Molar Ratio: Prepare complexes with different molar ratios of Halofantrine to cyclodextrin (e.g., 1:1, 1:2, 2:1) to determine the optimal stoichiometry for solubility enhancement.
-
Confirm Complex Formation: Utilize analytical techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and phase solubility studies to confirm the formation of the inclusion complex.
-
Add a Ternary Component: In some cases, the addition of a small amount of a water-soluble polymer or a hydroxy acid to the drug-cyclodextrin complex can further enhance solubility and dissolution.
-
Quantitative Data Summary
| Method | Carrier/Agent | Preparation Method | Drug:Carrier Ratio | Solubility Enhancement | Reference |
| Solid Dispersion | PEG 6000 | Fusion | Various | 5 to 7-fold increase in bioavailability | [3] |
| Solid Dispersion | Vitamin E TPGS | Fusion | Various | 5 to 7-fold increase in bioavailability | [3] |
| Solid Dispersion | Gelucire 44/14 & Vitamin E TPGS | Fusion | Various | 5 to 7-fold increase in bioavailability | [3] |
| Solid Dispersion | Mannitol, Crosspovidone, SSG | Solvent Evaporation | 1:1, 1:2, 1:3 | Improved dissolution | |
| Cyclodextrin Complexation | 2-hydroxypropyl-β-cyclodextrin | Freeze-drying | 1:1 Molar Ratio | K1:1 = 2300 M-1 | |
| Hydrotropy | Caffeine | - | 125 mM | From 0.91 µM to 435 µM | |
| Hydrotropy | Nicotinamide | - | 125 mM - 2.0 M | Increased solubility |
Experimental Protocols
Protocol 1: Preparation of Halofantrine Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Weigh the required amounts of this compound and PVP K30 to achieve the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask with stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
-
Protocol 2: Preparation of Halofantrine-HP-β-CD Inclusion Complex by Freeze-Drying Method
-
Materials: this compound, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water.
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD by dissolving the required amount in deionized water.
-
Add an excess amount of this compound to the HP-β-CD solution to create a suspension.
-
Stir the suspension at room temperature for 48-72 hours to allow for equilibration and complex formation.
-
Filter the suspension to remove the undissolved drug.
-
Freeze the resulting clear solution at -80 °C.
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.
-
Collect the powdered inclusion complex and store it in a desiccator.
-
Visualizations
Caption: Workflow for the preparation and characterization of Halofantrine solid dispersions.
Caption: Logical relationship of strategies to improve Halofantrine solubility and bioavailability.
References
- 1. Preparation and in vitro evaluation of solid dispersions of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceasia.org [scienceasia.org]
- 3. pegasusgardenrooms.co.uk [pegasusgardenrooms.co.uk]
- 4. saspublishers.com [saspublishers.com]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. The formulation of Halofantrine as either non-solubilizing PEG 6000 or solubilizing lipid based solid dispersions: physical stability and absolute bioavailability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Erratic Oral Absorption of Halofantrine in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the erratic oral absorption of Halofantrine in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the erratic oral absorption of Halofantrine?
A1: The erratic oral absorption of Halofantrine is primarily attributed to its poor physicochemical properties. It is a highly lipophilic (fat-soluble) and poorly water-soluble compound.[1][2][3][4] This leads to dissolution rate-limited absorption, meaning the rate at which it dissolves in the gastrointestinal fluids is the bottleneck for its absorption into the bloodstream.[5] Consequently, its absorption is highly variable and significantly influenced by the presence of food, particularly fatty meals.[5][6][7][8]
Q2: What is the "food effect" observed with Halofantrine administration?
A2: The "food effect" refers to the significant increase in Halofantrine's oral bioavailability when administered with food, especially a high-fat meal.[5][6][7] In the fasted state, the low aqueous solubility of Halofantrine limits its dissolution and subsequent absorption. A fatty meal stimulates the release of bile salts and lipids, which enhance the solubilization of Halofantrine in the gastrointestinal tract, leading to improved absorption.[5] Studies in beagles have shown that food can increase the oral bioavailability of Halofantrine by approximately 12-fold.[5]
Q3: What are the common preclinical models used to study Halofantrine's oral absorption?
A3: The most common preclinical models for studying the oral absorption of Halofantrine are the rat and the dog.[1][3] The dog, particularly the beagle, is often considered a good model as its gastrointestinal physiology and response to lipid-based formulations are more representative of humans.[3][5][9] Conscious, cannulated dog models have been developed to simultaneously study intestinal lymphatic and non-lymphatic drug absorption.[3][9] The rat is also a widely used model, and pharmacokinetic data from rats can be scaled to compare with data from dogs and humans.[1]
Q4: What are the main formulation strategies to overcome the erratic absorption of Halofantrine?
A4: The primary strategy to overcome the erratic absorption of Halofantrine is the use of lipid-based drug delivery systems.[2][10] These formulations aim to pre-dissolve Halofantrine in a lipidic vehicle, bypassing the dissolution step in the gastrointestinal tract. Common and effective approaches include:
-
Solid Lipid Microparticles (SLMs): These are lipid-based microcarriers that can encapsulate the drug and have shown to be a promising approach for antimalarial drug delivery.[2][10]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water microemulsion upon dilution with aqueous media under gentle agitation.[5]
-
Solid Dispersions: This technique involves dispersing the drug in a carrier matrix at the molecular level to enhance solubility and dissolution rate.[11][12]
Troubleshooting Guide
Problem 1: High inter-individual variability in plasma concentrations in my preclinical study.
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Formulation Strategy | The formulation may not be effectively solubilizing Halofantrine in the gastrointestinal tract of all animals. Consider optimizing the lipid-based formulation by screening different lipids, surfactants, and co-solvents to ensure robust and consistent emulsification. |
| Influence of Food Intake | Even with a controlled diet, minor variations in food intake or composition can significantly impact the absorption of Halofantrine. Ensure strict adherence to feeding protocols. For fasted studies, confirm a sufficient fasting period. For fed studies, use a standardized, well-characterized meal for all animals. |
| Animal Model Variability | Physiological differences between individual animals (e.g., gastric emptying rate, intestinal motility) can contribute to variability.[13] Increase the number of animals per group to improve statistical power and account for biological variability. |
| Inconsistent Dosing Technique | Inconsistent oral gavage technique can lead to variations in the amount of drug delivered to the stomach. Ensure all personnel are properly trained and use a consistent technique for drug administration. |
Problem 2: Low oral bioavailability despite using a lipid-based formulation.
| Possible Cause | Troubleshooting Suggestion |
| Poor Formulation Stability | The formulation may be physically or chemically unstable, leading to drug precipitation before or after administration. Conduct stability studies on your formulation under relevant storage conditions. |
| Suboptimal In Vivo Dispersion | The formulation may not be dispersing effectively in the gastrointestinal fluids to form the necessary fine emulsion for optimal absorption. Evaluate the in vitro dispersion characteristics of your formulation in simulated gastric and intestinal fluids. |
| Incorrect Choice of Lipid Excipients | The type of lipid used can influence the pathway of absorption (portal vs. lymphatic). Long-chain triglycerides are more likely to promote lymphatic transport, which can bypass first-pass metabolism in the liver.[14] Consider evaluating formulations with different lipid compositions. |
| Pre-systemic Metabolism | Halofantrine is metabolized by CYP3A4 in the enterocytes and liver.[3] If the formulation does not facilitate lymphatic uptake, a significant portion of the absorbed drug may be metabolized before reaching systemic circulation. |
Problem 3: Difficulty in preparing stable Solid Lipid Microparticles (SLMs).
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Lipid Matrix | The chosen lipid may have a melting point that is too high or too low, or it may not be compatible with the drug. Screen different solid lipids (e.g., stearic acid, glyceryl trilaurate) and their combinations to find a suitable matrix. |
| Suboptimal Homogenization Parameters | The speed and duration of homogenization, as well as the temperature, are critical for achieving a small and uniform particle size. Systematically vary these parameters to optimize the process. |
| Incorrect Surfactant Concentration | The concentration of the surfactant is crucial for stabilizing the emulsion during preparation and preventing particle aggregation. Evaluate a range of surfactant concentrations to find the optimal level. |
| Issues with Lyophilization | The freezing and drying process can cause particle aggregation if not properly controlled. Consider using a cryoprotectant (e.g., sorbitol) to protect the particles during lyophilization.[2] |
Quantitative Data
Table 1: Physicochemical Properties of Halofantrine Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀Cl₂F₃NO·HCl | [1] |
| Molecular Weight | 536.9 g/mol | [1] |
| Aqueous Solubility | Practically insoluble | [1][2][3][4] |
| Log P (n-octanol/water) | 3.20 - 3.26 | [1][2][3] |
| pKa | 8.10 - 8.20 | [1][2][3] |
Table 2: Comparative Pharmacokinetic Parameters of Halofantrine Formulations in Fasted Dogs
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₁₀h (ng·h/mL) | Lymphatic Transport (% of dose) | Reference |
| Long-chain microemulsion | 50 | - | - | - | 28.3 | [14] |
| Medium-chain microemulsion | 50 | - | - | - | 5.0 | [14] |
| MLM SMEDDS | - | - | - | - | 17.9 | [5] |
| LML SMEDDS | - | - | - | - | 27.4 | [5] |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve, MLM: 1,3-dioctanoyl-2-linoleyl-sn-glycerol, LML: 1,3-dilinoyl-2-octanoyl-sn-glycerol, SMEDDS: Self-microemulsifying drug delivery system.
Table 3: Effect of Food on Halofantrine Pharmacokinetics in Beagles
| Condition | Dose | Absolute Oral Bioavailability (%) | Reference |
| Fasted | 250 mg Hf.HCl tablets | 8.6 ± 5.3 | [5] |
| Postprandial | 250 mg Hf.HCl tablets | ~103 | [5] |
Experimental Protocols
1. Preparation of Halofantrine-Loaded Solid Lipid Microparticles (SLMs) by Hot Homogenization
-
Materials: Halofantrine, solid lipid (e.g., stearic acid, glyceryl trilaurate), surfactant (e.g., Polysorbate 80), cryoprotectant (e.g., sorbitol), purified water.
-
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the required amount of Halofantrine in the molten lipid with continuous stirring.
-
Prepare an aqueous surfactant solution by dissolving the surfactant and cryoprotectant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 5-15 minutes) to form a hot oil-in-water emulsion.
-
Cool the emulsion to room temperature while stirring to allow the lipid to solidify and form SLMs.
-
The resulting SLM dispersion can be lyophilized (freeze-dried) to obtain a dry powder for storage and reconstitution.
-
2. In Vitro Dissolution/Release Study for Halofantrine Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus) or a dialysis membrane method.
-
Dissolution Media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8 or 7.4), with or without the addition of bile salts and lecithin to mimic fed and fasted states.
-
Procedure (Paddle Method):
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the dissolution medium maintained at 37 ± 0.5°C.
-
Place the Halofantrine formulation (e.g., a capsule containing SLMs) in each vessel.
-
Rotate the paddles at a specified speed (e.g., 50 or 100 rpm).
-
At predetermined time intervals (e.g., 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of Halofantrine using a validated analytical method (e.g., HPLC).
-
3. In Vivo Pharmacokinetic Study in a Rat Model
-
Animals: Male Sprague-Dawley or Wistar rats (body weight 200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
-
Dosing:
-
Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Administer the Halofantrine formulation orally via gavage at a predetermined dose.
-
For fed studies, provide a standardized high-fat meal at a specific time before dosing.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the plasma concentrations of Halofantrine using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) using appropriate software.
-
Visualizations
Caption: Experimental workflow for developing and evaluating formulations to overcome erratic Halofantrine absorption.
Caption: Troubleshooting logic for addressing poor oral absorption of Halofantrine in preclinical experiments.
References
- 1. Pharmacokinetics of halofantrine in the rat: stereoselectivity and interspecies comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A conscious dog model for assessing the absorption, enterocyte-based metabolism, and intestinal lymphatic transport of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Examination of oral absorption and lymphatic transport of halofantrine in a triple-cannulated canine model after administration in self-microemulsifying drug delivery systems (SMEDDS) containing structured triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Preparation and in vitro evaluation of solid dispersions of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intestinal lymphatic transport of halofantrine occurs after oral administration of a unit-dose lipid-based formulation to fasted dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Halofantrine and Mefloquine Cross-Resistance in Plasmodium falciparum In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals investigating halofantrine and mefloquine cross-resistance in Plasmodium falciparum in vitro. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with halofantrine and mefloquine.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments | Inconsistent parasite synchronization | Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay. Different parasite stages exhibit varying drug susceptibility. |
| Fluctuations in hematocrit | Maintain a consistent hematocrit in all wells of the assay plate. Variations can impact parasite growth and perceived drug efficacy. | |
| Inaccurate drug concentrations | Prepare fresh serial dilutions of halofantrine and mefloquine for each experiment. Verify the stock concentration and ensure thorough mixing. | |
| Reagent variability | Use the same batch of media, serum, and other reagents for a set of experiments to minimize variability. | |
| Positive control (e.g., chloroquine, artemisinin) shows inconsistent activity | Degradation of control compound | Ensure the positive control stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment from a validated stock. |
| Inconsistent parasite density | Optimize and validate your method for determining the initial parasitemia to ensure consistent seeding in all wells. | |
| High background fluorescence in SYBR Green I assay | Excess template DNA | Dilute the samples to reduce the amount of non-parasitic DNA that the SYBR Green I dye can bind to. |
| Contamination | Regularly check cultures for bacterial or fungal contamination, which can contribute to background fluorescence and affect parasite health. | |
| Poor or inconsistent parasite growth in culture | Suboptimal culture medium | Ensure the RPMI-1640 medium is properly supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and a serum source like Albumax II or human serum. |
| Incorrect gas mixture | Maintain a hypoxic environment with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. | |
| Quality of red blood cells (RBCs) | Use fresh, healthy O+ human erythrocytes. Old or poor-quality RBCs will not support robust parasite growth. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cross-resistance between halofantrine and mefloquine?
A1: The primary mechanism of cross-resistance between halofantrine and mefloquine in P. falciparum is associated with the P. falciparum multidrug resistance gene 1 (pfmdr1).[1][2][3][4] Specifically, an increased copy number (gene amplification) of pfmdr1 is strongly correlated with reduced susceptibility to both drugs.[1][4] Overexpression of the P-glycoprotein homolog 1 (Pgh1), the protein product of pfmdr1, is thought to enhance the efflux of these drugs from the parasite's digestive vacuole, thereby reducing their effective concentration at the site of action.[1][2]
Q2: Are there specific mutations in pfmdr1 that also contribute to this cross-resistance?
A2: Yes, in addition to gene amplification, point mutations within the pfmdr1 gene can modulate the level of resistance to halofantrine and mefloquine. However, the impact of these mutations can be complex and may depend on the parasite's genetic background. Some studies have shown that certain mutations can even increase sensitivity to these drugs.[5]
Q3: Is there an inverse relationship between mefloquine/halofantrine resistance and chloroquine resistance?
A3: An inverse relationship has been observed in some parasite lines. Selection for mefloquine resistance, which is linked to an increased pfmdr1 copy number, can lead to increased sensitivity to chloroquine.[1][2][4] This highlights the complex interplay of different resistance mechanisms within the parasite.
Q4: How can I quantitatively assess the interaction between two drugs, such as a resistance-reversing agent and mefloquine?
A4: The checkerboard assay is a standard in vitro method to quantitatively assess drug interactions. This assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which indicates whether the drug combination is synergistic, additive, indifferent, or antagonistic.
Q5: What are some compounds that have been shown to reverse mefloquine resistance in vitro?
A5: Several compounds have been investigated for their ability to reverse mefloquine resistance in vitro. For instance, the monoindole alkaloid icajine has been shown to have a synergistic effect with mefloquine against mefloquine-resistant strains.[6] Another compound, NP30, has also been demonstrated to sensitize P. falciparum to mefloquine.[7][8]
Data Presentation
Table 1: In Vitro Susceptibility of P. falciparum Isolates to Mefloquine and Halofantrine in Relation to pfmdr1 Copy Number
| Drug | pfmdr1 Copy Number | Geometric Mean IC50 (ng/mL) | 95% Confidence Interval (ng/mL) | p-value |
| Mefloquine | 1 | 27 | 25.7 - 32.7 | < 0.001 |
| >1 | 48.2 | 36.4 - 63.8 | ||
| Halofantrine | 1 | 4.4 | 3.7 - 5.3 | 0.001 |
| >1 | 13.0 | 9.0 - 18.8 |
Data adapted from a study on the north-western border of Thailand.[2]
Table 2: Correlation of IC50 Values Between Mefloquine, Halofantrine, and Other Antimalarials
| Drug Combination | Correlation Coefficient (r) | p-value |
| Mefloquine and Halofantrine | 0.65 | < 0.001 |
| Mefloquine and Quinine | 0.62 | < 0.001 |
| Mefloquine and Artesunate | 0.46 | < 0.001 |
Data adapted from a study on the north-western border of Thailand.[2]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with supplements)
-
Test compounds (Halofantrine, Mefloquine) and control drugs
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2x SYBR Green I)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.[9]
-
Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[9]
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[9][10]
-
Incubate the plate in the dark at room temperature for 1 hour.[9]
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Checkerboard Assay for Drug Interaction Analysis
This protocol assesses the interaction between two compounds (e.g., mefloquine and a potential resistance reverser).
Materials:
-
Same as the SYBR Green I assay
-
Two test compounds (Drug A and Drug B)
Procedure:
-
Prepare serial dilutions of Drug A horizontally and Drug B vertically in a 96-well plate. This creates a matrix of drug combinations.
-
Add synchronized ring-stage parasite culture to each well as described above.
-
Incubate the plate and measure parasite growth using the SYBR Green I method after 72 hours.
-
Determine the IC50 of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
Real-Time PCR for pfmdr1 Copy Number Variation (CNV) Analysis
This protocol determines the copy number of the pfmdr1 gene relative to a single-copy reference gene (e.g., β-tubulin).
Materials:
-
Genomic DNA extracted from P. falciparum
-
Primers and probes specific for pfmdr1 and the reference gene
-
Real-time PCR master mix
-
Real-time PCR instrument
-
Reference parasite lines with known pfmdr1 copy numbers (e.g., 3D7 with 1 copy, Dd2 with multiple copies)
Procedure:
-
Set up triplicate real-time PCR reactions for each sample, including primers and probes for both pfmdr1 and the reference gene.
-
Include DNA from reference parasite lines and a no-template control.
-
Perform the real-time PCR using an appropriate thermal cycling protocol.
-
Determine the cycle threshold (Ct) values for both genes in each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(pfmdr1) - Ct(reference gene).
-
Calculate the ΔΔCt relative to the single-copy reference strain (e.g., 3D7): ΔΔCt = ΔCt(sample) - ΔCt(3D7).
-
The copy number is calculated as 2^(-ΔΔCt).
Mandatory Visualizations
Caption: Mechanism of Halofantrine and Mefloquine Cross-Resistance.
Caption: Experimental Workflow for In Vitro Cross-Resistance Studies.
Caption: Logical Relationship between pfmdr1 Genotype and Drug Phenotype.
References
- 1. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to halofantrine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Halofantrine hydrochloride dosage to minimize cardiotoxicity.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Halofantrine hydrochloride dosage to minimize the risk of cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Halofantrine-induced cardiotoxicity?
A1: The primary mechanism of Halofantrine-induced cardiotoxicity is the prolongation of the QT interval on the electrocardiogram (ECG).[1][2][3] This is caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are critical for cardiac repolarization.[4][5][6] Inhibition of these channels delays the repolarization of cardiomyocytes, leading to a prolonged QT interval and increasing the risk of potentially fatal ventricular arrhythmias such as Torsades de Pointes (TdP).[1][3][4]
Q2: What are the known risk factors for developing Halofantrine-associated cardiotoxicity?
A2: Several factors can increase the risk of Halofantrine-associated cardiotoxicity. These include:
-
High doses: The risk of QT prolongation is dose-dependent.[3][4]
-
Female gender: Females may be at a higher risk for adverse cardiovascular effects.[3][4][7]
-
Pre-existing conditions: Individuals with underlying cardiac diseases, bradycardia, metabolic disorders, or a personal or family history of long QT syndrome are at increased risk.[3][4]
-
Drug interactions: Co-administration of Halofantrine with other drugs that prolong the QT interval (e.g., mefloquine, certain antiarrhythmics, and antipsychotics) or inhibit its metabolism can elevate the risk.[3][4][8]
-
Food effect: Taking Halofantrine with fatty food can significantly increase its absorption and bioavailability, leading to higher plasma concentrations and an increased risk of toxicity.[8][9][10]
Q3: Are there any strategies to mitigate the cardiotoxic effects of Halofantrine?
A3: Yes, several strategies can be employed to mitigate the cardiotoxic risks associated with Halofantrine:
-
Careful patient selection: Avoid use in patients with known risk factors.[3]
-
Dose optimization: Use the lowest effective dose for the shortest possible duration.[11]
-
ECG monitoring: Perform baseline and periodic ECG monitoring to detect QT interval prolongation.[11][12]
-
Electrolyte monitoring: Ensure normal levels of potassium and magnesium, as imbalances can exacerbate QT prolongation.[11]
-
Avoid co-administration with interacting drugs: Carefully review concomitant medications.[8][13]
-
Administration on an empty stomach: To avoid increased absorption and toxicity, Halofantrine should be taken on an empty stomach.[10][14]
-
Alternative formulations: Research into novel formulations, such as encapsulating Halofantrine in nanocapsules, has shown promise in reducing cardiotoxicity in preclinical models.[15]
Q4: What is the role of Halofantrine's metabolite in cardiotoxicity?
A4: Halofantrine is metabolized in the liver to its major metabolite, N-desbutylhalofantrine.[9][16] Studies have shown that the parent compound, Halofantrine, is more cardiotoxic than its metabolite.[2][3] N-desbutylhalofantrine has a minimal effect on the QT interval compared to Halofantrine.[2] This suggests that strategies aimed at promoting the metabolism of Halofantrine could potentially reduce its cardiotoxic effects.
Troubleshooting Guides for Experimental Studies
This section provides guidance for troubleshooting common issues encountered during in vitro and in vivo assessments of Halofantrine cardiotoxicity.
In Vitro Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in QT prolongation measurements in isolated heart preparations (e.g., Langendorff). | 1. Inconsistent drug concentration. 2. Temperature fluctuations. 3. Changes in perfusion pressure or flow rate. 4. Variable heart rates. | 1. Ensure accurate and consistent preparation of Halofantrine solutions. 2. Use a temperature-controlled perfusion system. 3. Maintain constant perfusion parameters. 4. Pace the hearts at a constant rate if not studying rate-dependent effects. |
| No significant hERG channel block observed in patch-clamp experiments at expected concentrations. | 1. Incorrect voltage protocol. 2. Degradation of Halofantrine solution. 3. Low expression of hERG channels in the cell line. 4. Cell viability issues. | 1. Use a voltage protocol specifically designed to elicit and measure hERG currents. 2. Prepare fresh drug solutions for each experiment. 3. Use a validated cell line with robust hERG expression. 4. Assess cell viability before and during the experiment (e.g., using trypan blue exclusion). |
| Inconsistent results in cardiomyocyte contractility assays. | 1. Variability in cardiomyocyte culture density or age. 2. Inconsistent drug exposure time. 3. Issues with the measurement system (e.g., video analysis, impedance). | 1. Standardize cell seeding density and culture duration. 2. Adhere to a strict drug incubation timeline. 3. Calibrate and validate the contractility measurement system regularly. |
In Vivo Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High mortality rate in animal models at intended therapeutic doses. | 1. Incorrect dose calculation or administration. 2. Species-specific sensitivity. 3. Underlying health issues in the animals. | 1. Double-check all dose calculations and ensure proper administration technique (e.g., gavage, injection). 2. Conduct a dose-ranging study to determine the maximum tolerated dose in the specific animal model. 3. Use healthy, pathogen-free animals from a reputable supplier. |
| Difficulty in obtaining clear and consistent ECG recordings. | 1. Poor electrode contact. 2. Animal movement artifacts. 3. Electrical interference. | 1. Ensure proper skin preparation and use of conductive gel for electrodes. 2. Anesthetize or restrain the animals appropriately during recording. 3. Use a Faraday cage or shielded room to minimize electrical noise. |
| Large inter-individual variability in plasma drug concentrations. | 1. Inconsistent drug administration (e.g., incomplete gavage). 2. Variability in food intake (food effect). 3. Genetic differences in drug metabolism among animals. | 1. Train personnel on proper administration techniques. 2. Fast animals overnight before drug administration to minimize the food effect. 3. Use a sufficient number of animals to account for biological variability. |
Quantitative Data Summary
Table 1: In Vivo Effects of Halofantrine on QTc Interval
| Species | Dose | Route of Administration | Change in QTc Interval | Reference |
| Guinea-pig | 1 mg/kg | i.v. bolus | +22 ± 10 ms | [17] |
| Guinea-pig | 10 mg/kg | i.v. bolus | Significant increase | [17] |
| Human | 24 mg/kg | Oral | Mean increase from 0.40 to 0.44 sec^(1/2) | [18] |
| Human (Adults) | Standard Dose | Oral | Up to 81% of patients showed prolonged QTc | [4] |
| Human (Adults) | High Dose (72 mg/kg) | Oral | 100% of patients showed prolonged QTc | [4] |
| Human (Children) | Standard Dose | Oral | 50% of patients showed prolonged QTc | [4] |
Table 2: In Vitro Effects of Halofantrine
| Assay | Model | Concentration | Effect | Reference |
| Patch-clamp | Isolated feline ventricular myocytes | - | Stereoselective block of the delayed rectifier potassium channel | [2] |
| Isolated Perfused Heart | Guinea-pig | 0.3 - 30 mg/kg | Dose-dependent prolongation of QTc interval | [17] |
| Effective Refractory Period | Guinea-pig left papillary muscles | 10 µM | Increase from 161±4 to 173±6 ms | [17] |
| hERG Inhibition | hERG transfected cells | IC50: 0.04 µM | Inhibition of potassium channel currents | [19] |
Experimental Protocols
Protocol 1: In Vitro Assessment of hERG Potassium Channel Inhibition using Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Methodology:
-
Culture hERG-expressing HEK293 cells to 70-80% confluency.
-
Prepare a single-cell suspension by brief trypsinization.
-
Transfer the cell suspension to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM).
-
Record the hERG current at each concentration after steady-state inhibition is reached (typically 3-5 minutes).
-
Wash out the drug with the external solution to assess the reversibility of the block.
-
Analyze the data by measuring the peak tail current amplitude at -50 mV. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
Protocol 2: In Vivo Assessment of Halofantrine-Induced QTc Prolongation in a Guinea Pig Model
Objective: To evaluate the effect of intravenously administered this compound on the QTc interval in anesthetized guinea pigs.[17]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g).
-
Anesthetic (e.g., pentobarbitone sodium).
-
ECG recording system with needle electrodes.
-
Intravenous cannulation supplies.
-
This compound solution for injection.
-
Vehicle control solution (e.g., 60% propylene glycol, 40% dimethylacetamide).[17]
Methodology:
-
Anesthetize the guinea pig with an appropriate anesthetic.
-
Place the animal on a heating pad to maintain body temperature.
-
Insert subcutaneous needle electrodes for a standard lead II ECG recording.
-
Cannulate a suitable vein (e.g., jugular vein) for drug administration.
-
Allow the animal to stabilize and record a baseline ECG for at least 15 minutes.
-
Administer a bolus dose of the vehicle control and record the ECG for 25 minutes.
-
Administer consecutive bolus doses of this compound (e.g., 0.3, 1, 3, 10, and 30 mg/kg) at 25-minute intervals.[17]
-
Continuously record the ECG throughout the experiment.
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Analyze the ECG recordings to measure the heart rate and QT interval. Correct the QT interval for heart rate using a species-appropriate formula (e.g., Bazett's correction, though others may be more suitable for rodents).
-
Compare the QTc intervals at baseline and after each dose of Halofantrine.
Visualizations
References
- 1. who.int [who.int]
- 2. Mechanism of cardiotoxicity of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatal cardiotoxicity related to halofantrine: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halofantrine - Wikipedia [en.wikipedia.org]
- 11. Pharmacological treatment of acquired QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of halofantrine on QT interval in children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cidg.org.nz [cidg.org.nz]
- 14. drugs.com [drugs.com]
- 15. Cardiotoxicity reduction induced by halofantrine entrapped in nanocapsule devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Comparison of the acute cardiotoxicity of the antimalarial drug halofantrine in vitro and in vivo in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cardiac effects of standard-dose halofantrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of anti-malarial drugs on the electrocardiographic QT interval modelled in the isolated perfused guinea pig heart system - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Halofantrine hydrochloride instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halofantrine hydrochloride, focusing on its instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its aqueous stability?
A1: this compound is a lipophilic compound with very low aqueous solubility.[1][[“]] Its stability in aqueous solutions is significantly influenced by its pKa and susceptibility to precipitation. Understanding these properties is crucial for designing experiments and interpreting results.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₀Cl₂F₃NO·HCl | [3] |
| Molecular Weight | 536.89 g/mol | [3] |
| Appearance | White or almost white powder | [4] |
| pKa | ~8.18 | [5] |
| Aqueous Solubility | Practically insoluble | [1][5] |
| DMSO Solubility | 30 mg/mL (with sonication) | [6] |
| Methanol Solubility | Freely soluble | [4] |
| Ethanol (96%) Solubility | Sparingly soluble | [4] |
Q2: Why does my this compound precipitate when I dilute my organic stock solution into an aqueous buffer?
A2: This is a common issue known as "solvent-shift" precipitation. This compound is significantly more soluble in organic solvents like DMSO than in aqueous buffers. When the concentrated organic stock is introduced into the aqueous phase, the abrupt change in solvent polarity dramatically decreases the solubility of the compound, causing it to crash out of solution.
Q3: Can I heat or sonicate my solution to redissolve precipitated this compound?
A3: Yes, gentle heating (e.g., to 37°C) and sonication can be employed to aid in the dissolution of this compound, both for preparing the initial stock solution and for attempting to redissolve any precipitate.[6] However, it is crucial to be cautious with heating, as excessive temperatures could potentially lead to degradation. The stability of the solution post-heating should be monitored.
Q4: What are the known degradation pathways for this compound in aqueous solutions?
A4: While specific degradation kinetics for this compound in aqueous solution are not extensively documented in publicly available literature, its chemical structure suggests potential susceptibility to hydrolysis and oxidation, particularly at pH extremes. Additionally, the N-desbutylhalofantrine metabolite has been observed to degrade under non-acidic (alkaline) conditions, which may indicate a similar vulnerability for the parent compound.[7][8] Known impurities include N-oxide and other oxidized derivatives, as well as dealkylated and hydroxylated products.[9]
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer
Possible Cause: The final concentration of the organic co-solvent (DMSO) is too low to maintain the solubility of this compound in the aqueous medium.
Suggested Solutions:
-
Optimize Co-solvent Concentration: Maintain a sufficient final concentration of DMSO in your aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent, as high concentrations can be toxic.[10]
-
Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a stepwise dilution with vigorous mixing. This allows for a more gradual change in solvent polarity.
-
Use of Surfactants or Solubilizing Agents: Consider the inclusion of pharmaceutically acceptable surfactants or other solubilizing agents in your aqueous buffer to enhance the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or methanol to achieve the desired concentration (e.g., 10-30 mg/mL).
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
If necessary, use a sonicator to facilitate dissolution.[6]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO may be stable for up to one month at -20°C and six months at -80°C.[6]
Protocol 2: Preparation of a Diluted Aqueous Working Solution
This protocol provides a step-by-step method for diluting the organic stock solution into an aqueous buffer while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to room temperature or 37°C
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Bring the stock solution and aqueous buffer to room temperature.
-
Vortex the stock solution to ensure it is fully dissolved.
-
Add the required volume of the pre-warmed aqueous buffer to a new sterile conical tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation (cloudiness). If precipitation occurs, consider the troubleshooting steps outlined above.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathways of Halofantrine's action.
References
- 1. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. usbio.net [usbio.net]
- 4. nhathuocngocanh.com [nhathuocngocanh.com]
- 5. Determination of physicochemical properties of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A simplified liquid chromatography assay for the quantitation of halofantrine and desbutylhalofantrine in plasma and identification of a degradation product of desbutylhalofantrine formed under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. veeprho.com [veeprho.com]
- 10. A reference document on Permissible Limits for solvents and buffers during in vitro antimalarial screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Halofantrine Bioavailability with Lipid-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of the poorly water-soluble antimalarial drug, halofantrine, using lipid-based formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and evaluation of halofantrine lipid-based delivery systems.
| Question | Answer |
| 1. Why is my halofantrine precipitating out of the lipid formulation upon dispersion in aqueous media? | Halofantrine, being highly lipophilic, can precipitate when a lipid-based formulation is diluted in the gastrointestinal tract, a phenomenon often seen with formulations containing high amounts of water-soluble surfactants or co-solvents (Lipid Formulation Classification System (LFCS) Type IV systems).[1][2] This occurs because the solvent capacity of the formulation decreases upon dilution and digestion.[1][3] To mitigate this, consider the following: - Increase Lipid Content: Formulations with a higher proportion of lipids (>60%) and lower amounts of surfactants (<30%) and co-solvents (<10%) tend to provide more robust drug solubilization after dilution.[4] - Incorporate Precipitation Inhibitors: The addition of polymers like HPMC can help maintain a supersaturated state and prevent drug precipitation.[2] - Optimize Excipient Selection: Carefully select lipids, surfactants, and co-surfactants to ensure halofantrine remains solubilized throughout the digestion process. The use of long-chain triglycerides can facilitate the formation of bile salt-lipid colloidal species that enhance bioavailability.[3] |
| 2. My solid lipid nanoparticle (SLN) or nanostructured lipid carrier (NLC) formulation shows low encapsulation efficiency for halofantrine. What are the possible reasons and solutions? | Low encapsulation efficiency (EE) for a highly lipophilic drug like halofantrine can be due to its expulsion from the solid lipid matrix during cooling and storage, or its poor solubility in the chosen lipid. To improve EE: - Lipid Selection: Choose a lipid or a blend of lipids in which halofantrine has high solubility. For NLCs, the inclusion of a liquid lipid creates imperfections in the solid lipid matrix, which can increase drug loading. - Surfactant Optimization: The type and concentration of surfactant can influence EE. An optimal concentration can stabilize the nanoparticles and prevent drug leakage. - Manufacturing Process: The homogenization and sonication parameters (speed, time, and temperature) can significantly impact EE. Optimizing these parameters can lead to better drug entrapment. One study on halofantrine-loaded solid lipid microparticles (SLMs) reported an EE of 76.32% with a 7% drug loading.[5] |
| 3. I am observing significant variability in the in vivo bioavailability of my halofantrine lipid-based formulation. What could be the cause? | High in vivo variability is a common challenge with lipid-based formulations and can be attributed to several factors: - Food Effects: The presence and composition of food can significantly alter the in vivo performance of lipid-based formulations by affecting gastrointestinal transit time, bile salt secretion, and lipid digestion. - Formulation Instability: The formulation may be unstable in the gastrointestinal environment, leading to premature drug release or precipitation. - Inconsistent Emulsification: For self-emulsifying drug delivery systems (SEDDS), inconsistent emulsification in the gut can lead to variable droplet sizes and, consequently, variable absorption. - Physiological Variability: Inter-individual differences in gastrointestinal physiology, such as enzyme levels and gut motility, can contribute to variability. |
| 4. The particle size of my lipid nanoformulation is too large or shows a wide distribution (high polydispersity index - PDI). How can I address this? | Large particle size and high PDI can negatively impact the stability and in vivo performance of the formulation. To achieve a smaller and more uniform particle size: - Homogenization/Sonication: Increase the homogenization pressure or sonication time and power. Ensure the temperature is optimized for the specific lipids used. - Surfactant Concentration: An adequate concentration of a suitable surfactant is crucial for stabilizing the newly formed small particles and preventing their aggregation. - Lipid and Drug Concentration: High concentrations of lipid or drug can sometimes lead to larger particle sizes. Experiment with different ratios to find the optimal balance. A study on halofantrine-loaded fat nano-emulsions showed that a small amount of halofantrine destabilized the emulsion and increased particle size, but this effect was lessened at higher halofantrine concentrations.[6] |
| 5. My in vitro lipolysis results do not correlate well with my in vivo pharmacokinetic data. Why is this and how can I improve the correlation? | Establishing a strong in vitro-in vivo correlation (IVIVC) for lipid-based formulations is challenging due to the complexity of the in vivo environment.[7][8][9] Discrepancies can arise because: - Simplistic In Vitro Models: Standard dissolution tests often fail to mimic the dynamic processes of lipid digestion and drug solubilization in the gut.[7][8] - Permeation and Absorption: In vitro lipolysis models primarily assess digestion and solubilization but do not typically account for drug permeation across the intestinal epithelium and subsequent lymphatic transport.[8] To improve IVIVC: - Use Biorelevant Media: Employ in vitro lipolysis models that simulate the composition of intestinal fluids in both fasted and fed states.[8][9] - Combined Digestion-Permeation Models: Consider using more advanced in vitro models that couple lipolysis with a permeation assay (e.g., using Caco-2 cells or artificial membranes) to provide a more comprehensive picture of the absorption process.[8] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development and characterization of lipid-based formulations for halofantrine.
| Question | Answer |
| 1. What are the different types of lipid-based formulations, and which is most suitable for halofantrine? | Lipid-based formulations are classified by the Lipid Formulation Classification System (LFCS) into four main types based on their composition: - Type I: Oils without surfactants. - Type II: Oils and water-insoluble surfactants. - Type IIIA: Oils, surfactants, and co-solvents. - Type IIIB: A higher proportion of water-soluble surfactants and co-solvents. - Type IV: Surfactants and co-solvents without oils.[1] For a highly lipophilic drug like halofantrine, Type II and IIIA formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), are often suitable as they can solubilize the drug and form fine emulsions upon dilution in the gut, facilitating absorption. Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are also promising options for controlled release and improved stability.[5][10] |
| 2. How does an in vitro lipolysis assay work and what information does it provide? | The in vitro lipolysis assay simulates the digestion of lipid-based formulations in the small intestine.[11] The formulation is incubated in a medium containing bile salts, phospholipids, and pancreatic lipase at a controlled pH and temperature (37°C).[11][12] The rate and extent of lipid digestion are monitored by titrating the released free fatty acids with sodium hydroxide using a pH-stat apparatus.[13] Samples are taken at different time points and centrifuged to separate the aqueous phase (containing solubilized drug in micelles) from the undigested lipid and precipitated drug.[4] This assay provides crucial information on: - The rate and extent of formulation digestion. - The ability of the formulation to maintain the drug in a solubilized state during digestion. - The potential for drug precipitation upon digestion.[11] |
| 3. What is the mechanism by which lipid-based formulations enhance the bioavailability of halofantrine? | Lipid-based formulations enhance the oral bioavailability of lipophilic drugs like halofantrine through several mechanisms: - Improved Solubilization: They increase the dissolution of the drug in the gastrointestinal fluids. - Stimulation of Lipid Absorption Pathways: The presence of lipids stimulates the secretion of bile salts and pancreatic enzymes, which aid in the digestion of the formulation and the formation of mixed micelles that can solubilize the drug.[14][15] - Lymphatic Transport: Halofantrine is highly lipophilic and has a high affinity for triglycerides. During absorption, it gets incorporated into chylomicrons, which are lipoprotein particles assembled within the enterocytes.[16][17] These chylomicrons are then transported into the lymphatic system, bypassing the portal circulation and first-pass metabolism in the liver.[16][18] This is a significant pathway for the absorption of highly lipophilic drugs.[16][17] |
| 4. What are the key parameters to characterize in a halofantrine lipid-based formulation? | The critical quality attributes to be characterized include: - Particle Size and Polydispersity Index (PDI): Measured by techniques like dynamic light scattering (DLS). - Zeta Potential: Indicates the surface charge and predicts the stability of the colloidal dispersion. - Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determines the amount of drug successfully entrapped within the lipid carrier.[19] - In Vitro Drug Release: Assessed using dialysis methods or other appropriate techniques in biorelevant media. - In Vitro Lipolysis: To evaluate the formulation's behavior under simulated gastrointestinal conditions. - Physical and Chemical Stability: Assessed over time under different storage conditions. |
| 5. Are there any safety concerns with the excipients used in lipid-based formulations? | The excipients used in lipid-based formulations are generally recognized as safe (GRAS). However, it is crucial to consider the potential for gastrointestinal side effects, particularly with high concentrations of surfactants, which can cause irritation.[20] The choice of excipients should be guided by their regulatory acceptance and safety profiles. |
Data Presentation
Table 1: Physicochemical Properties of Halofantrine-Loaded Solid Lipid Microparticles (SLMs)
| Formulation Code | Drug Loading (%) | Particle Size (µm) | Encapsulation Efficiency (%) |
| H1 | 3 | 16.85 ± 0.10 | 61.43 |
| H3 | 7 | 30.35 ± 0.33 | 76.32 |
Data adapted from a study on halofantrine-loaded SLMs. The study also reported a pH-dependent release, with higher release in simulated intestinal fluid (SIF) compared to simulated gastric fluid (SGF).[5]
Table 2: Comparative Lymphatic Transport and Bioavailability of Halofantrine with Different Triglycerides in Rats
| Triglyceride Vehicle | Lymphatic Transport (% of dose) |
| Triolein | 8.6 ± 2.2 |
| Trilinolein | 11.1 ± 1.2 |
| Trilinolenin | 9.0 ± 3.5 |
Data from a study in lymph-cannulated conscious rats. The total oral bioavailability was found to be largely independent of the degree of triglyceride unsaturation in this study.[21]
Experimental Protocols
In Vitro Lipolysis Assay
Objective: To simulate the digestion of a halofantrine lipid-based formulation and assess its ability to maintain the drug in a solubilized state.
Materials:
-
pH-stat apparatus (e.g., automatic titrator)
-
Thermostated reaction vessel (37°C)
-
Magnetic stirrer
-
Lipolysis medium (simulating fasted or fed state intestinal fluid, containing bile salts and phospholipids)
-
Pancreatin solution (containing pancreatic lipase)
-
0.1 M Sodium hydroxide (NaOH) solution for titration
-
Enzyme inhibitor (e.g., 4-bromophenylboronic acid)
-
Centrifuge
Procedure:
-
Add a defined volume of the lipolysis medium to the reaction vessel and allow it to equilibrate to 37°C.[12]
-
Add the halofantrine lipid-based formulation to the vessel and stir for a pre-dispersion period (e.g., 10 minutes).[12]
-
Initiate the lipolysis by adding the pancreatin solution.[22]
-
Maintain the pH of the medium at a set point (e.g., pH 6.8) by automatic titration with the NaOH solution. The volume of NaOH added over time is recorded to quantify the release of free fatty acids.[13]
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately add an enzyme inhibitor to the withdrawn samples to stop the lipolysis reaction.
-
Centrifuge the samples to separate the aqueous phase, undigested lipid phase, and any precipitated drug.
-
Analyze the concentration of halofantrine in the aqueous phase using a validated analytical method (e.g., HPLC).
Determination of Encapsulation Efficiency (EE%)
Objective: To quantify the amount of halofantrine successfully encapsulated within the lipid carriers.
Materials:
-
Lipid nanoparticle dispersion
-
Appropriate solvent to dissolve the lipid carrier and halofantrine (e.g., methanol, chloroform)
-
Centrifugation tubes with a molecular weight cut-off filter or ultracentrifuge
-
Validated analytical method for halofantrine quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure (Indirect Method):
-
Take a known volume of the lipid nanoparticle dispersion.
-
Separate the free, unencapsulated halofantrine from the nanoparticles. This can be done by:
-
Centrifugation: Using ultracentrifugation to pellet the nanoparticles, leaving the free drug in the supernatant.
-
Centrifugal Filtration: Using a filter unit that retains the nanoparticles while allowing the aqueous phase with the free drug to pass through.
-
-
Quantify the amount of free halofantrine in the supernatant or filtrate using a validated analytical method.
-
Calculate the Encapsulation Efficiency using the following formula:[19]
EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100
Visualizations
Caption: Intestinal absorption pathway of halofantrine via a lipid-based formulation.
Caption: Troubleshooting workflow for enhancing halofantrine bioavailability.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review [hrcak.srce.hr]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 13. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6.3 Lipid Digestion, Absorption, and Transport – Nutrition and Physical Fitness [pressbooks.calstate.edu]
- 15. med.libretexts.org [med.libretexts.org]
- 16. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uptake of lipophilic drugs by plasma derived isolated chylomicrons: linear correlation with intestinal lymphatic bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 21. Comparison of total oral bioavailability and the lymphatic transport of halofantrine from three different unsaturated triglycerides in lymph-cannulated conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems [mdpi.com]
Technical Support Center: Management of Halofantrine-Induced Gastrointestinal Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during animal studies with Halofantrine.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpectedly high incidence of diarrhea and mortality in treated animals.
-
Question: We initiated a study with Halofantrine in Wistar rats and are observing a higher-than-expected rate of severe diarrhea and mortality. What could be the cause and how can we mitigate this?
-
Answer:
-
Dosage and Administration: Halofantrine's absorption is significantly increased when co-administered with fatty foods, which can lead to toxicity.[1] Ensure that the animals are fasted before dosing, or that the diet is standardized and low in fat. The vehicle used for administration can also affect absorption.
-
Dose-Response: Halofantrine exhibits dose-dependent toxicity. A study in Wistar rats showed mortality at doses of 60 mg/kg and 90 mg/kg.[2] It is crucial to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Supportive Care: For animals showing signs of severe diarrhea, immediate supportive care is critical to prevent dehydration and electrolyte imbalance. This includes subcutaneous or intravenous fluid administration.
-
Monitoring: Implement a more frequent monitoring schedule for clinical signs of distress, including fecal scoring and body weight measurements.
-
Issue 2: Difficulty in assessing the severity of abdominal pain in rodents.
-
Question: Our protocol requires monitoring for abdominal pain as a side effect of Halofantrine. How can we reliably assess this in rats or mice?
-
Answer:
-
Behavioral Observation: Abdominal pain in rodents can be inferred from specific behaviors such as writhing, back-arching, and abdominal pressing. A behavior-based pain scoring system can be developed and consistently applied.
-
Abdominal Withdrawal Reflex (AWR): Visceral pain can be quantified by measuring the AWR to colorectal distension. This is a more invasive but quantitative method for assessing visceral nociception.
-
Analgesic Reversal: The administration of an analgesic like buprenorphine or carprofen can help confirm that the observed behaviors are pain-related if the behaviors are alleviated post-administration.
-
Issue 3: Inconsistent gastrointestinal side effects observed between animals in the same treatment group.
-
Question: We are observing significant variability in the presentation of GI side effects within the same Halofantrine dose group. What could be contributing to this inconsistency?
-
Answer:
-
Erratic Absorption: Halofantrine is known for its erratic and highly variable absorption, which can lead to different plasma concentrations in individual animals even at the same dose.[3]
-
Gut Microbiome: The composition of the gut microbiome can influence drug metabolism and absorption, potentially contributing to inter-individual variability in response.
-
Coprophagy: In rodents, coprophagy can lead to re-exposure to the drug and its metabolites, altering the pharmacokinetic profile. While difficult to completely prevent, housing animals in cages with wire mesh floors can reduce this behavior.
-
II. Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the most common gastrointestinal side effects of Halofantrine observed in animal studies?
-
Q2: Is there a known mechanism for Halofantrine-induced gastrointestinal toxicity?
-
A2: The exact mechanism is not well-elucidated. However, as a phenanthrene methanol, it is hypothesized that Halofantrine may cause direct irritation to the gastrointestinal mucosa. Additionally, some drugs can induce secretory diarrhea by altering intracellular signaling cascades, such as increasing cyclic AMP (cAMP), which leads to increased chloride and water secretion into the intestinal lumen.[6]
-
Dosing and Administration
-
Q3: Should Halofantrine be administered with or without food in animal studies?
-
A3: To minimize variability and the risk of toxicity due to enhanced absorption, it is recommended to administer Halofantrine to fasted animals.[1] If the experimental design requires administration with food, a standardized, low-fat diet should be used consistently.
-
-
Q4: What is a safe starting dose for Halofantrine in rats?
-
A4: A study in Wistar rats indicated that a dose of 30 mg/kg did not result in mortality, while doses of 60 mg/kg and 90 mg/kg did.[2] Therefore, a starting dose below 30 mg/kg with careful dose escalation is advisable. It is crucial to perform a dose-finding study in the specific strain and species being used.
-
Monitoring and Management
-
Q5: How can I quantitatively assess diarrhea in my animal model?
-
A5: Diarrhea can be assessed using a fecal scoring system based on stool consistency (e.g., 0=normal, 1=soft, 2=mild diarrhea, 3=moderate diarrhea, 4=severe/liquid diarrhea). Additionally, the frequency of defecation and the total fecal output (wet and dry weight) can be measured.
-
-
Q6: What are the key parameters to monitor in animals receiving Halofantrine?
-
A6: Key parameters include daily clinical observations (activity, posture, grooming), body weight, food and water intake, fecal consistency and output, and signs of dehydration (skin turgor, sunken eyes). For cardiotoxicity, which is a known major side effect of Halofantrine, electrocardiogram (ECG) monitoring for QT interval prolongation is critical.[7]
-
-
Q7: What supportive care can be provided to animals experiencing severe gastrointestinal distress?
-
A7: Supportive care is crucial and may include:
-
Fluid and Electrolyte Therapy: Administration of subcutaneous or intravenous fluids (e.g., lactated Ringer's solution) to combat dehydration.
-
Nutritional Support: Providing a highly digestible, palatable diet or, in severe cases, parenteral nutrition.
-
Anti-diarrheal Agents: In some cases, and after veterinary consultation, anti-diarrheal medications like loperamide may be considered, but their use should not interfere with the study endpoints.
-
-
III. Data Presentation
Table 1: Summary of Halofantrine Toxicity in Wistar Rats
| Dose (mg/kg) | Route of Administration | Observed Effects | Mortality | Reference |
| 30 | Oral | Slight gain in body weight, significant increase in serum ALT and AST activities. | 0/unknown | [2] |
| 60 | Oral | Slight loss in body weight, significant increase in relative liver weight, serum AST, ALT, ALP, and bilirubin. | 1/unknown | [2] |
| 90 | Oral | Slight loss in body weight, significant increase in relative liver weight, serum AST, ALT, ALP, and bilirubin. | 2/unknown | [2] |
Note: The number of animals per group was not specified in the reference.
IV. Experimental Protocols
Protocol 1: Assessment of Halofantrine-Induced Diarrhea in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimation: Acclimate animals for at least 7 days before the experiment.
-
Housing: House animals individually in metabolic cages for accurate fecal collection.
-
Fasting: Fast animals for 18 hours prior to Halofantrine administration, with free access to water.
-
Dosing: Administer Halofantrine orally by gavage at predetermined doses. A vehicle control group should receive the vehicle alone.
-
Observation: Observe the animals continuously for the first 4 hours and then at regular intervals for 24 hours.
-
Data Collection:
-
Onset of Diarrhea: Record the time to the first diarrheal stool.
-
Fecal Scoring: Score each fecal pellet based on a 0-4 scale (0=normal, 4=watery).
-
Fecal Output: Collect and weigh the total fecal output at the end of the observation period.
-
Body Weight: Record body weight before dosing and at the end of the experiment.
-
Protocol 2: Management of Severe Diarrhea
-
Identification: Identify animals with a fecal score of 3 or 4 and/or a body weight loss of >10%.
-
Fluid Therapy: Administer warmed (37°C) subcutaneous fluids (e.g., 0.9% saline or lactated Ringer's solution) at a volume of 10-20 mL/kg, twice daily or as advised by a veterinarian.
-
Nutritional Support: Provide a highly palatable and easily digestible diet. If the animal is anorexic, consider a liquid diet supplement.
-
Monitoring: Continue to monitor body weight, fecal score, and clinical signs twice daily.
-
Humane Endpoints: If the animal's condition deteriorates (e.g., >20% body weight loss, severe lethargy, signs of shock), humane euthanasia should be performed.
V. Visualization
Hypothetical Signaling Pathway for Halofantrine-Induced Secretory Diarrhea
Caption: Hypothetical pathway of Halofantrine-induced secretory diarrhea.
Experimental Workflow for Managing GI Side Effects
Caption: Workflow for monitoring and managing GI side effects.
References
- 1. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 4. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Oxycodone Induces the Pro-Emetic Pica Response in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GitHub - caseywatts/graphviz-tutorial: how do I graphviz? oh I see! [github.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
Reducing inter-individual variability in Halofantrine pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize inter-individual variability in Halofantrine pharmacokinetic (PK) studies. Adherence to standardized protocols is critical for obtaining reliable and reproducible data, particularly for a compound like Halofantrine, which exhibits significant variability in its absorption and metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the high inter-individual variability observed in Halofantrine pharmacokinetics?
A1: The high inter-individual variability in Halofantrine pharmacokinetics is multifactorial. The most significant contributors are:
-
Food Effect: Halofantrine's absorption is dramatically increased when administered with fatty food.[1] The difference in bioavailability between fasted and fed states can be substantial, leading to large variations in plasma concentrations if food intake is not strictly controlled.
-
Disease State: Acute malaria infection has been shown to decrease the bioavailability of Halofantrine.[1] Patients with malaria may have significantly lower peak plasma concentrations (Cmax) and area under the curve (AUC) compared to healthy individuals.
-
Metabolism: Halofantrine is primarily metabolized in the liver to its major metabolite, N-debutyl-halofantrine, by the cytochrome P450 enzyme CYP3A4.[2] Genetic variations (polymorphisms) in the CYP3A4 gene can lead to differences in enzyme activity, potentially altering the rate of Halofantrine metabolism and contributing to variability in drug exposure.
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP3A4 can significantly alter Halofantrine's plasma concentrations. For example, potent CYP3A4 inhibitors like ketoconazole and grapefruit juice can increase Halofantrine levels, raising concerns about cardiotoxicity.[3][4]
Q2: Why is it crucial to control for food effects in Halofantrine PK studies?
A2: Controlling for the food effect is critical due to the lipophilic nature of Halofantrine. Co-administration with a high-fat meal can increase its bioavailability by several fold.[1] This dramatic and variable increase poses a significant challenge for data interpretation and can mask other sources of variability. Uncontrolled food intake will lead to erratic absorption and highly variable plasma concentration profiles, making it difficult to establish a clear dose-response or dose-exposure relationship. Furthermore, due to the dose-dependent cardiotoxic effects of Halofantrine, unpredictable increases in bioavailability are a major safety concern.[1]
Q3: How does malaria infection affect the pharmacokinetics of Halofantrine?
A3: Acute malaria infection can significantly reduce the absorption and bioavailability of Halofantrine.[1] Studies have shown that both the Cmax and AUC of Halofantrine are lower in patients with malaria compared to healthy volunteers. This is thought to be due to disease-related physiological changes, such as altered gastrointestinal function and blood flow. This effect underscores the importance of studying the drug in the target patient population and not solely relying on data from healthy subjects.
Q4: What is the role of genetic polymorphisms in Halofantrine's pharmacokinetic variability?
A4: Halofantrine is metabolized by CYP3A4 and to a lesser extent, CYP3A5.[2] Genetic variations in the genes encoding these enzymes can lead to differences in their metabolic activity. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. While the significant role of CYP3A4 in Halofantrine metabolism is well-established, specific quantitative data directly linking common CYP3A4 polymorphisms to altered Halofantrine pharmacokinetic parameters in human studies are not yet well-characterized in the available literature. However, based on the principles of pharmacogenomics, it is highly probable that polymorphisms affecting CYP3A4 activity contribute to the observed inter-individual variability in Halofantrine plasma concentrations.
Q5: What are the known drug-drug interactions with Halofantrine that can affect its pharmacokinetics?
A5: Co-administration of Halofantrine with inhibitors or inducers of its primary metabolizing enzyme, CYP3A4, can lead to significant drug-drug interactions.
-
CYP3A4 Inhibitors: Strong inhibitors of CYP3A4, such as ketoconazole, fluconazole, and grapefruit juice, can decrease the metabolism of Halofantrine, leading to increased plasma concentrations and a higher risk of cardiotoxicity.[3][4][5]
-
CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers, such as rifampicin or carbamazepine, could potentially increase the metabolism of Halofantrine, leading to lower plasma concentrations and possible therapeutic failure.
-
Other Antimalarials: Some antimalarials, like quinine and quinidine, may also inhibit Halofantrine metabolism.[3]
-
Tetracycline: Co-administration with tetracycline has been shown to significantly increase the plasma concentrations of Halofantrine.[6]
Troubleshooting Guides
Issue 1: High variability in Cmax and AUC values within the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Food Intake | Ensure strict adherence to a standardized meal plan for all participants in the fed arms of the study. For fasted studies, confirm and document the fasting duration for each subject. |
| Undisclosed Co-medications | Re-screen participants for the use of any concomitant medications, including over-the-counter drugs and herbal supplements that could interact with CYP3A4. |
| Genetic Variability in Drug Metabolism | If feasible, genotype participants for common functional polymorphisms in the CYP3A4 gene to assess whether metabolic phenotype correlates with pharmacokinetic parameters. |
| Variability in Disease State | In patient populations, ensure that the stage and severity of malaria are as homogenous as possible within each study group. |
Issue 2: Lower than expected plasma concentrations of Halofantrine.
| Potential Cause | Troubleshooting Steps |
| Administration in a Fasted State | For studies aiming for maximal absorption, administer Halofantrine with a standardized high-fat meal. If the study protocol requires fasting conditions, this should be consistently applied. |
| Malaria-induced Reduction in Bioavailability | Acknowledge that lower concentrations are expected in patients with acute malaria compared to healthy volunteers. Analyze data from patient and healthy volunteer groups separately. |
| Co-administration of CYP3A4 Inducers | Screen for and exclude participants taking medications known to induce CYP3A4. |
| Poor Adherence to Dosing Regimen | Implement measures to monitor and confirm that participants are adhering to the prescribed dosing schedule. |
Data Presentation
Table 1: Effect of Food on Halofantrine Pharmacokinetic Parameters
| Parameter | Fasting State | Fed State (High-Fat Meal) | Fold Increase |
| Cmax (ng/mL) | ~184 - 430 | ~1060 - 1218 | ~2.5 - 6.6 |
| AUC (ng·h/mL) | ~3900 - 32000 | ~11300 - 63700 | ~2.0 - 2.9 |
| Data compiled from multiple sources and represent approximate ranges. |
Table 2: Effect of Malaria and Drug Interactions on Halofantrine Pharmacokinetics
| Condition | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hours) |
| Healthy Volunteers (Fasted) | ~430 | ~32,000 | ~91 |
| Malaria Patients (Fed) | Significantly lower than healthy fed subjects | Significantly lower than healthy fed subjects | Shorter than in healthy subjects |
| Healthy Volunteers + Tetracycline | ~1060 | ~63,700 | ~157 |
| Healthy Volunteers + Grapefruit Juice | Increased ~3.2-fold | Increased ~2.8-fold | No significant change |
| Healthy Volunteers + Fluconazole | No significant change | No significant change | Increased by ~25% |
| Data represents values from different studies and should be interpreted with caution. Direct comparative values were not always available. |
Experimental Protocols
Methodology for a Standardized Food-Effect Pharmacokinetic Study of Halofantrine
This protocol is based on FDA guidelines for food-effect bioavailability studies.
-
Study Design: A randomized, open-label, single-dose, two-way crossover study is recommended. Each subject will receive a single oral dose of Halofantrine under both fasted and fed conditions, with an adequate washout period between treatments.
-
Subject Population: Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Fasted Treatment Arm:
-
Subjects will fast overnight for at least 10 hours before dosing.
-
Halofantrine will be administered with 240 mL of water.
-
No food is allowed for at least 4 hours post-dose. Water is permitted ad libitum except for 1 hour before and after dosing.
-
-
Fed Treatment Arm:
-
Subjects will fast overnight for at least 10 hours.
-
30 minutes prior to dosing, subjects will begin consuming a standardized high-fat, high-calorie meal. The meal should be consumed within 30 minutes.
-
Standardized High-Fat Meal Composition: Approximately 800-1000 kcal, with about 50% of calories from fat, 35% from carbohydrates, and 15% from protein.
-
Halofantrine will be administered with 240 mL of water.
-
-
Blood Sampling:
-
Serial blood samples will be collected at pre-defined time points before and after dosing (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).
-
Plasma will be separated and stored at -20°C or below until analysis.
-
-
Bioanalytical Method:
-
A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method will be used to quantify the concentrations of Halofantrine and its major metabolite, N-debutyl-halofantrine, in plasma samples.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis will be used to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2.
-
Statistical analysis will be performed to compare the parameters between the fasted and fed states.
-
Mandatory Visualization
Caption: Standardized workflow for a Halofantrine food-effect pharmacokinetic study.
Caption: Metabolic pathway of Halofantrine.
Caption: Key factors influencing Halofantrine pharmacokinetic variability.
References
- 1. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of selected antimalarial drugs and inhibitors of cytochrome P-450 3A4 on halofantrine metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic interaction between grapefruit juice and halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of fluconazole on the pharmacokinetics of halofantrine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of tetracycline on the pharmacokinetics of halofantrine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of a Stable Intravenous Formulation of Halofantrine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered during the development of a stable intravenous (IV) formulation of Halofantrine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stable intravenous formulation of Halofantrine?
A1: The primary challenges stem from Halofantrine's inherent physicochemical properties. It is a highly lipophilic molecule with extremely low aqueous solubility, making it difficult to dissolve in common intravenous vehicles. Furthermore, it is prone to precipitation and potential degradation in aqueous environments, posing significant hurdles to achieving a stable and safe parenteral dosage form. The cardiotoxicity associated with Halofantrine also necessitates careful formulation design to ensure controlled and predictable bioavailability.
Q2: What is the aqueous solubility of Halofantrine hydrochloride, and how does it impact IV formulation?
A2: this compound is practically insoluble in water at room temperature and in phosphate buffer at pH 7.4.[1] Its solubility in warm water (50°C) is less than 0.002% w/v.[1] This extremely low aqueous solubility is the main obstacle in developing a simple aqueous-based intravenous solution and necessitates the use of solubilization techniques.
Q3: What strategies can be employed to enhance the aqueous solubility of Halofantrine for IV administration?
A3: Several strategies can be explored to enhance the aqueous solubility of Halofantrine for intravenous administration. These include the use of:
-
Co-solvents: Systems containing co-solvents like polyethylene glycol (PEG) 400 and surfactants such as Polysorbate 80 have been shown to improve the solubility and bioavailability of Halofantrine.[2]
-
Complexation: The use of complexing agents can increase solubility. For instance, caffeine and nicotinamide have been shown to enhance the aqueous solubility of Halofantrine through the formation of a 1:1 complex.[3] Cyclodextrins are also a viable option for forming inclusion complexes to improve the solubility of hydrophobic drugs in parenteral formulations.
-
Lipid-Based Formulations: Encapsulating Halofantrine in lipid-based systems like nano-emulsions or liposomes can be an effective approach. A stable formulation has been reported using a soybean oil emulsion, similar to commercially available parenteral fat emulsions.[4]
-
Nanoparticle Formulations: Nanocapsules with an oily core have been successfully used to create a stable and well-tolerated intravenous formulation of Halofantrine.[5]
Q4: What is the known impact of pH on the stability of Halofantrine in an aqueous formulation?
A4: The stability of Halofantrine in aqueous formulations is highly pH-dependent. Studies on Halofantrine-loaded nano-emulsions have indicated that a high pH, specifically a minimum of 9 and preferably 11, is required to maintain stability and prevent the formulation from breaking under stress.[6] Conversely, the degradation of Halofantrine's major metabolite, N-desbutylhalofantrine, has been observed under non-acidic (alkaline) conditions, suggesting that the stability of Halofantrine and its metabolites can be complex and pH-sensitive.[1]
Section 2: Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental development of a Halofantrine IV formulation.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of Halofantrine upon dilution of a co-solvent-based formulation with aqueous media. | The concentration of the co-solvent may be insufficient to maintain Halofantrine in solution upon dilution in the aqueous environment of the blood. | 1. Increase the concentration of the co-solvent (e.g., PEG 400). 2. Incorporate a surfactant, such as Polysorbate 80, into the formulation. Studies have shown that the addition of 25% Polysorbate 80 to a PEG 400 formulation significantly decreases precipitation.[2] 3. Evaluate alternative solubilization techniques like complexation with cyclodextrins or encapsulation in liposomes. |
| Instability of the formulation, observed as phase separation or particle size increase over time. | This may be due to the degradation of excipients, such as lecithin in lipid emulsions, leading to a decrease in pH and subsequent formulation instability. A pH below 9 has been shown to be detrimental to the stability of Halofantrine emulsions.[6] | 1. Adjust the initial pH of the formulation to a minimum of 9, with a target of pH 11, using a suitable buffering agent. 2. Monitor the pH of the formulation during stability studies. 3. Select high-purity excipients with low levels of reactive impurities. 4. Consider the use of antioxidants if oxidative degradation is suspected. |
| Appearance of unknown peaks during HPLC analysis of stability samples. | These peaks likely represent degradation products of Halofantrine or its excipients. The N-desbutyl metabolite of Halofantrine is known to degrade under alkaline conditions.[1] | 1. Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. 2. Use a stability-indicating HPLC method capable of separating the main peak from all potential degradation products. 3. Characterize the unknown peaks using techniques like mass spectrometry (MS) to identify the degradation products and elucidate the degradation pathway. |
Section 3: Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (% w/v) | Reference |
| Methanol | 0.67 | [1] |
| n-Octanol | 0.4 | [1] |
| Acidified Acetonitrile | 0.4 | [1] |
| Warm Water (50°C) | < 0.002 | [1] |
| Water (Room Temperature) | Practically Insoluble | [1] |
| n-Hexane | Practically Insoluble | [1] |
| Phosphate Buffer (pH 7.4) | Practically Insoluble | [1] |
Table 2: Known Impurities of Halofantrine
| Impurity Name | CAS Number |
| Halofantrine EP Impurity A | 156006-95-0 |
| Halofantrine EP Impurity B | 156006-98-3 |
| Halofantrine EP Impurity C | 38492-81-8 |
| Data sourced from a commercial supplier of pharmaceutical reference standards.[7] |
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study of Halofantrine
Objective: To investigate the degradation of Halofantrine under various stress conditions to identify potential degradation products and understand its degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Halofantrine in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid drug and the drug in solution to dry heat at a specified temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).
-
Peak Purity and Mass Balance: Evaluate the peak purity of the Halofantrine peak and calculate the mass balance to account for all the drug and its degradation products.
-
Identification of Degradation Products: Use LC-MS/MS to identify the mass of the degradation products and propose their structures based on fragmentation patterns.
Protocol 2: Stability-Indicating HPLC Method for Halofantrine
Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Halofantrine and its degradation products.
Methodology:
-
Chromatographic Conditions (example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A reported method uses methanol/0.05 M KH2PO4 (78:22, v/v) containing 55 mM perchloric acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Halofantrine and its potential degradation products have significant absorbance (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate the ability of the method to separate Halofantrine from its degradation products (generated from forced degradation studies), excipients, and any other potential impurities.
-
Linearity: Establish a linear relationship between the peak area and the concentration of Halofantrine over a specified range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies of spiked samples.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Halofantrine that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
-
Solution Stability: Assess the stability of the sample and standard solutions over time.
-
Section 5: Visualizations
Caption: Troubleshooting workflow for addressing common issues in Halofantrine IV formulation.
Caption: Experimental workflow for conducting forced degradation studies on Halofantrine.
References
- 1. A simplified liquid chromatography assay for the quantitation of halofantrine and desbutylhalofantrine in plasma and identification of a degradation product of desbutylhalofantrine formed under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Acts as an Antioxidant Ability Inhibitor That Enhances Oxidative Stress Damage to Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Pharmacokinetics of Intravenous Nanocapsule Formulations of Halofantrine in Plasmodium berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of lecithin degradation on the pH dependent stability of halofantrine encapsulated fat nano-emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Analysis of the antimalarial drug halofantrine and its major metabolite N-desbutylhalofantrine in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Halofantrine vs. Chloroquine: A Comparative Analysis Against Resistant Malaria
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates a continuous evaluation of available antimalarial agents. This guide provides a comparative analysis of two such drugs, halofantrine and chloroquine, with a focus on their efficacy against resistant strains of malaria. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes relevant biological pathways and experimental workflows.
In Vitro Efficacy Against P. falciparum
The in vitro susceptibility of P. falciparum isolates to halofantrine and chloroquine is a critical measure of their potential efficacy. The 50% inhibitory concentration (IC50), the concentration of a drug that inhibits parasite growth by 50%, is a standard metric for this assessment.
| Drug | Chloroquine-Susceptible Isolates (IC50) | Chloroquine-Resistant Isolates (IC50) | Reference |
| Halofantrine | 2.62 nM | 1.14 nM | [1][2] |
| Chloroquine | Not specified in this study | Not specified in this study | [1][2] |
| Quinine | 147 nM | 234 nM | [1][2] |
| Mefloquine | 7.16 nM | 3.20 nM | [1][2] |
An in vitro study on African isolates of P. falciparum demonstrated that chloroquine-resistant isolates were surprisingly more susceptible to both mefloquine and halofantrine compared to chloroquine-susceptible isolates.[1][2] Specifically, the IC50 for halofantrine was lower in chloroquine-resistant isolates (1.14 nM) than in chloroquine-susceptible ones (2.62 nM).[1][2] This suggests a lack of cross-resistance and a potential therapeutic advantage for halofantrine in areas with high chloroquine resistance. Conversely, a significant positive correlation was observed between the activities of chloroquine and quinine, indicating cross-resistance between these two drugs.[1][2]
Clinical Efficacy in Regions with Resistant Malaria
Clinical trials provide essential data on the performance of antimalarial drugs in real-world settings.
| Treatment Regimen | Location | Cure Rate (Day 28) | Parasite Clearance Time | Fever Clearance Time | Reference |
| Micronized Halofantrine | Lambaréné, Gabon | 100% | Slower than CQ + Clindamycin | Not specified | [3][4] |
| Chloroquine + Clindamycin | Lambaréné, Gabon | 97% | Not specified | Not specified | [3][4] |
| Chloroquine + Doxycycline | Lambaréné, Gabon | 75% | Slower parasite clearance | Not specified | [3][4] |
| Halofantrine | Nigeria | 96% | Similar to CQ + Chlorpheniramine | Similar to CQ + Chlorpheniramine | [5] |
| Chloroquine + Chlorpheniramine | Nigeria | 96% | Similar to CQ + Chlorpheniramine | Similar to CQ + Chlorpheniramine | [5] |
| Halofantrine | Nigeria | 92.3% (Day 7) | 3.4 days | 1.9 days | [6] |
| Chloroquine | Nigeria | 39.5% (Day 7) | 4.1 days | 1.7 days | [6] |
In a study conducted in Gabon, an area with prevalent chloroquine-resistant malaria, a micronized formulation of halofantrine demonstrated a 100% cure rate by day 28 of follow-up.[3][4] This was superior to a combination of chloroquine and doxycycline, which had a 75% cure rate.[3][4] Another study in Nigerian children, where chloroquine resistance is also common, found that halofantrine had a cure rate of 96%, similar to a combination of chloroquine and chlorpheniramine, a compound known to reverse chloroquine resistance.[5] A separate trial in Nigeria highlighted the declining efficacy of chloroquine, with a day 7 cure rate of only 39.5%, compared to 92.3% for halofantrine.[6]
Experimental Protocols
In Vitro Drug Susceptibility Testing: Isotopic Microtest
The isotopic microtest is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
Principle: This assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine, into the parasite's DNA.
Methodology:
-
Parasite Culture: P. falciparum isolates are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum. Cultures are maintained in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Drug Dilution: Serial dilutions of the antimalarial drugs (halofantrine, chloroquine, etc.) are prepared in a 96-well microtiter plate.
-
Inoculation: A suspension of parasitized erythrocytes (typically at the ring stage) is added to each well of the pre-dosed plate.
-
Incubation: The plates are incubated for 24-48 hours to allow for parasite maturation.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.
-
Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.
Mechanisms of Action and Resistance
Chloroquine
Mechanism of Action: Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the malaria parasite.[7] Inside the vacuole, it interferes with the detoxification of heme, a byproduct of hemoglobin digestion, by inhibiting the enzyme heme polymerase.[7] The accumulation of free heme is toxic to the parasite.
Mechanism of Resistance: Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[8] These mutations enable the PfCRT protein, located on the digestive vacuole membrane, to actively transport chloroquine out of the vacuole, thereby reducing its concentration at the target site.[8] Mutations in the P. falciparum multidrug resistance 1 (PfMDR1) gene can also contribute to chloroquine resistance.[8]
Halofantrine
Mechanism of Action: The precise mechanism of action for halofantrine is not fully elucidated but is thought to be similar to that of chloroquine and quinine.[9] It is believed to form toxic complexes with ferriprotoporphyrin IX (heme), which then damage the parasite's membranes.[9] It may also inhibit the polymerization of heme into hemozoin.[9]
Mechanism of Resistance: The mechanisms of resistance to halofantrine are less understood than those for chloroquine. Some studies suggest that mutations in the PfMDR1 gene may play a role in modulating susceptibility to halofantrine.[10] There is also evidence of potential cross-resistance with mefloquine.[11]
Side Effects and Pharmacokinetics
A comprehensive comparison must also consider the safety and pharmacokinetic profiles of these drugs.
| Feature | Halofantrine | Chloroquine |
| Common Side Effects | Abdominal pain, diarrhea, vomiting, headache, pruritus.[11][12] | Nausea, vomiting, headache, itching.[13][14] |
| Serious Side Effects | Cardiotoxicity (QT prolongation, ventricular arrhythmias).[12] | Retinopathy (with long-term, high-dose use), cardiomyopathy, myopathy.[14] |
| Absorption | Erratic, but significantly increased with fatty food.[15] Should be taken on an empty stomach to reduce toxicity risk. | Well-absorbed orally.[16] |
| Elimination Half-life | Approximately 5 days in patients with malaria.[15] | Very long and complex, with a terminal phase of 6 to 50 days.[16] |
Halofantrine's use has been limited by concerns over its cardiotoxicity, specifically the prolongation of the QT interval, which can lead to serious cardiac arrhythmias.[12] Chloroquine is generally well-tolerated at therapeutic doses for malaria, although long-term use for other conditions has been associated with retinopathy.[14]
Conclusion
Halofantrine demonstrates significant efficacy against chloroquine-resistant strains of P. falciparum, both in vitro and in clinical settings. This makes it a potentially valuable therapeutic option in regions where chloroquine resistance is widespread. However, its clinical utility is hampered by a significant risk of cardiotoxicity and erratic absorption. Chloroquine, while historically a cornerstone of malaria treatment, has seen its efficacy drastically reduced in many parts of the world due to the evolution of resistant parasites. The development of resistance-reversing agents for chloroquine and the careful, monitored use of alternatives like halofantrine in specific contexts remain important areas of research in the ongoing fight against malaria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 5. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofantrine - Wikipedia [en.wikipedia.org]
- 7. Pfcrt and pfmdr1 alleles associated with chloroquine resistance in Plasmodium falciparum from Guyana, South America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Scientists identify mechanism behind drug resistance in malaria parasite | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 16. [The simplified isotopic microtest: a method for studying the drug resistance in vitro of Plasmodium falciparum to antimalarial drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Halofantrine and its Metabolites
For researchers, scientists, and drug development professionals engaged in the analysis of the antimalarial drug Halofantrine and its primary metabolite, desbutylhalofantrine, a variety of High-Performance Liquid Chromatography (HPLC) methods have been developed and validated. This guide provides a detailed comparison of published HPLC methodologies, offering insights into their performance, experimental protocols, and key validation parameters.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is contingent on specific research needs, including sample matrix, required sensitivity, and available instrumentation. Below is a summary of different validated methods for the quantification of Halofantrine and its metabolite.
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Analytes | Halofantrine, Desbutylhalofantrine | Halofantrine, Desbutylhalofantrine | Halofantrine |
| Sample Matrix | Human Plasma | Human Plasma | Dosage Form |
| Sample Preparation | Protein Precipitation with Acetonitrile followed by Liquid-Liquid Extraction with Hexane-Diethyl Ether (1:1, v/v) | Protein Precipitation with Acetonitrile followed by Liquid-Liquid Extraction with Hexane-Diethyl Ether (1:1, v/v) under alkaline conditions | Direct injection after dissolution |
| Column | C18 | C18 (10 µm particle size, 200 x 4.6 mm) | Chrompack Hypersil C18 (150 x 4.6 mm) |
| Mobile Phase | Methanol / 0.05 M KH2PO4 (78:22, v/v) with 55 mM Perchloric Acid | Methanol / 0.05 M Potassium Dihydrogen Phosphate (70:30, v/v) with 55 mmol/l Perchloric Acid (pH 3.1) | Methanol / Water (70:30, v/v), pH adjusted to 3.2 with Orthophosphoric Acid |
| Flow Rate | Not Specified | Not Specified | 0.5 mL/min |
| Detection | UV | UV | UV at 248 nm |
| Internal Standard | Chlorprothixen | Not Specified | Losartan Potassium |
Performance Characteristics
The validation of these HPLC methods demonstrates their suitability for the intended analytical purposes. Key performance characteristics are summarized below.
| Validation Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Linearity Range | Not Specified | Not Specified | 1.0–50 µg/mL (Halofantrine) |
| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.9998 (Halofantrine) |
| Limit of Detection (LOD) | Not Specified | 2.5 ng/mL (Halofantrine), 2.0 ng/mL (Desbutylhalofantrine) | 0.01 µg/mL (Halofantrine) |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.03 µg/mL (Halofantrine) |
| Precision (%RSD) | < 7% (Intra- and Inter-day) | < 7% (Intra- and Inter-assay) | < 1% |
| Accuracy (% Recovery) | Did not exceed 7.1% deviation | Within 8% | 98–100% |
| Retention Time (min) | Not Specified | 7.5 (Halofantrine), 5.3 (Desbutylhalofantrine) | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these analytical methods.
Method 1: Analysis in Human Plasma[1]
-
Sample Preparation:
-
Perform protein precipitation of plasma samples using acetonitrile.
-
Basify the sample with sodium hydroxide.
-
Conduct a liquid-liquid extraction with a hexane-diethyl ether (1:1, v/v) solution.
-
Evaporate the organic layer and reconstitute the residue for injection.
-
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: A mixture of methanol and 0.05 M potassium dihydrogen phosphate (78:22, v/v) containing 55 mM perchloric acid.
-
Internal Standard: Chlorprothixen.
-
Detection: UV detection.
-
Method 2: Ion-Pair Reversed-Phase Analysis in Human Plasma[2]
-
Sample Preparation:
-
Precipitate plasma proteins with acetonitrile.
-
Perform an extraction with a hexane-diethyl ether (1:1, v/v) mixture under alkaline conditions.[2]
-
Evaporate the organic phase and reconstitute the residue.
-
-
Chromatographic Conditions:
-
Column: C18 (10 µm particle size, 200 x 4.6 mm).
-
Mobile Phase: A solution of methanol and 0.05 M potassium dihydrogen phosphate (70:30, v/v) containing 55 mmol/l perchloric acid, adjusted to a pH of 3.1.[2]
-
Detection: UV detection.
-
Method 3: Analysis in Dosage Form[3]
-
Sample Preparation:
-
Dissolve the dosage form in the mobile phase.
-
Filter the solution prior to injection.
-
-
Chromatographic Conditions:
Visualizing the Workflow
To better understand the logical flow of validating an HPLC method for Halofantrine and its metabolites, the following diagrams illustrate the key stages.
References
- 1. Ion-pair reversed-phase high-performance liquid chromatographic analysis of halofantrine and desbutylhalofantrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the antimalarial drug halofantrine and its major metabolite N-desbutylhalofantrine in human plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Halofantrine's Antimalarial Profile: A Comparative Guide to Cross-Resistance with Quinolines
For Immediate Release to the Scientific Community
This guide provides a comprehensive analysis of the cross-resistance profile of the phenanthrene methanol antimalarial, halofantrine, in comparison to other quinoline-based drugs used in the treatment of Plasmodium falciparum malaria. The data presented herein, supported by experimental evidence, is intended to inform researchers, scientists, and drug development professionals on the intricate patterns of parasite susceptibility and the underlying molecular mechanisms that govern these interactions.
Summary of Cross-Resistance Patterns
Halofantrine exhibits a complex cross-resistance profile with other quinoline antimalarials. Notably, a strong positive correlation exists between halofantrine and mefloquine resistance, often linked to genetic amplifications in the P. falciparum multidrug resistance gene 1 (pfmdr1). Conversely, an inverse relationship is frequently observed between halofantrine/mefloquine susceptibility and chloroquine resistance, which is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter gene (pfcrt). The relationship with quinine is less straightforward, with some studies indicating cross-resistance and others showing no correlation.
Quantitative Analysis of In Vitro Susceptibility
The following tables summarize the 50% inhibitory concentrations (IC50) from various in vitro studies, illustrating the cross-resistance patterns between halofantrine and other quinoline antimalarials.
Table 1: Cross-Resistance Induced by Mefloquine Pressure
| P. falciparum Strain | Drug Pressure | Halofantrine IC50 (nM) | Mefloquine IC50 (nM) | Chloroquine IC50 (nM) | Quinine IC50 (nM) | Reference |
| Culture-adapted | Intermittent Mefloquine | Increased significantly | Increased significantly | No modification | No modification | [1][2] |
Table 2: Cross-Resistance Induced by Halofantrine Pressure
| P. falciparum Isolate | Parental Drug Susceptibility | Change in Halofantrine IC50 | Change in Mefloquine Susceptibility | Change in Quinine Susceptibility | Change in Chloroquine Susceptibility | Change in Amodiaquine Susceptibility | Reference |
| K1 | Chloroquine-Resistant | 9-fold increase | Significantly reduced | Significantly reduced | Significantly more susceptible | Not Reported | [3][4] |
| T9.96 | Chloroquine-Susceptible | 3 to 5-fold increase | Significantly decreased | Not Reported | No alteration | No alteration | [3][4] |
Table 3: Correlation of IC50 Values in African Isolates of P. falciparum
| Drug Comparison | Correlation | Significance | Implication | Reference |
| Halofantrine vs. Mefloquine | Positive | Significant | Cross-resistance | [5][6] |
| Halofantrine vs. Chloroquine | Negative | Significant | Inverse susceptibility | [5][6] |
| Mefloquine vs. Chloroquine | Negative | Significant | Inverse susceptibility | [5][6] |
| Quinine vs. Chloroquine | Positive | Significant | Cross-resistance | [5][6] |
| Quinine vs. Mefloquine/Halofantrine | No correlation | - | Independent mechanisms | [5][6] |
Molecular Mechanisms of Quinoline Antimalarial Resistance
The primary determinants of cross-resistance among quinoline antimalarials are polymorphisms and copy number variations in two key transporter proteins located on the parasite's digestive vacuole membrane: PfCRT and PfMDR1.[7][8]
-
pfcrt : Mutations in this gene, particularly the K76T mutation, are the principal cause of chloroquine resistance.[7] These mutations enable the transporter to efflux chloroquine from the digestive vacuole, its site of action.[7][9]
-
pfmdr1 : This gene encodes a P-glycoprotein homolog.[8][10][11] Amplification (increased copy number) of pfmdr1 is strongly associated with resistance to mefloquine and halofantrine.[8][12][13] PfMDR1 is believed to transport these drugs into the digestive vacuole.[8][10][11] Point mutations in pfmdr1 can also modulate susceptibility to various quinolines.[10][11]
The interplay between these two genes often dictates the cross-resistance profile. For instance, increased pfmdr1 copy number, which confers mefloquine/halofantrine resistance, has been shown to be associated with increased susceptibility to chloroquine.[12][13]
Caption: Quinoline resistance is primarily mediated by transporters on the digestive vacuole membrane.
Experimental Protocols
The quantitative data cited in this guide were predominantly generated using in vitro drug susceptibility assays. These methods assess the ability of an antimalarial drug to inhibit the growth and maturation of P. falciparum in a controlled laboratory setting, free from host-related factors.[14]
Key In Vitro Susceptibility Assay: Radioisotope Microdilution Method
This method is a widely used and sensitive technique for determining the IC50 of antimalarial drugs.[1][2]
Principle: The assay measures the incorporation of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine, into the parasite's DNA as it replicates. The amount of incorporated radioactivity is directly proportional to parasite growth. Drug efficacy is determined by the reduction in [³H]-hypoxanthine uptake in the presence of the drug compared to a drug-free control.[15]
Methodology:
-
Parasite Culture: P. falciparum parasites are cultured in vitro in human erythrocytes using standard techniques (e.g., Trager and Jensen method).
-
Drug Plate Preparation: 96-well microtiter plates are pre-dosed with serial dilutions of the antimalarial drugs to be tested.
-
Inoculation: Asynchronous or synchronized parasite cultures (typically at the ring stage) with a defined parasitemia (e.g., 0.1-1.0%) and hematocrit (e.g., 1.5%) are added to the drug-dosed plates.[15]
-
Incubation: The plates are incubated for a period that allows for parasite maturation and DNA synthesis (e.g., 24-48 hours or longer for slow-acting drugs).[15][16]
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for a further period (e.g., 18-24 hours) to allow for incorporation.
-
Harvesting and Scintillation Counting: The contents of each well are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is determined using a nonlinear regression model.
Caption: Standard workflow for determining antimalarial drug IC50 values using in vitro assays.
Conclusion
The cross-resistance profile of halofantrine is intricately linked to that of other quinoline antimalarials, particularly mefloquine and chloroquine. A strong understanding of these relationships and their molecular underpinnings, primarily involving the pfcrt and pfmdr1 genes, is critical for the effective management of drug-resistant malaria and for the strategic development of new antimalarial agents. The experimental protocols outlined provide a basis for the continued surveillance of drug resistance patterns in P. falciparum.
References
- 1. Mefloquine-halofantrine cross-resistance in Plasmodium falciparum induced by intermittent mefloquine pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajtmh.org [ajtmh.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of halofantrine resistance and determination of cross-resistance patterns in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-resistant malaria - an insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on | Parasitology | Cambridge Core [cambridge.org]
- 10. Role of Different Pfcrt and Pfmdr-1 Mutations in Conferring Resistance to Antimalaria Drugs in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pnas.org [pnas.org]
- 13. Selection for mefloquine resistance in Plasmodium falciparum is linked to amplification of the pfmdr1 gene and cross-resistance to halofantrine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 16. tm.mahidol.ac.th [tm.mahidol.ac.th]
Comparative Efficacy of Halofantrine and Mefloquine in Clinical Isolates of Plasmodium falciparum
A comprehensive analysis of in vitro susceptibility and clinical outcomes to guide research and drug development.
This guide provides a detailed comparison of the antimalarial drugs Halofantrine and Mefloquine, focusing on their efficacy against clinical isolates of Plasmodium falciparum. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental data, detailed methodologies, and visual representations of experimental workflows.
Executive Summary
Halofantrine and Mefloquine are both important drugs in the treatment of malaria, particularly in regions with chloroquine-resistant P. falciparum. Clinical and in vitro studies have demonstrated varying degrees of efficacy for both drugs, with outcomes often dependent on the geographic origin of the parasite isolates and the dosage administered. A significant factor in their clinical use is the observed cross-resistance between the two drugs, suggesting a similar mechanism of action or resistance. While both drugs can be effective, concerns regarding cardiotoxicity with Halofantrine and neurological side effects with Mefloquine necessitate a careful evaluation of their comparative efficacy and safety profiles.
In Vitro Efficacy and Cross-Resistance
In vitro studies are crucial for determining the intrinsic susceptibility of P. falciparum isolates to antimalarial drugs. The 50% inhibitory concentration (IC50), the concentration of a drug that inhibits parasite growth by 50%, is a key metric. A significant positive correlation has been observed between the IC50 values of Mefloquine and Halofantrine, indicating cross-resistance.[1] Studies have shown that exposing P. falciparum to Mefloquine can induce resistance to both Mefloquine and Halofantrine.[2][3]
In a study conducted in Abidjan, Côte d'Ivoire, the proportions of clinical isolates resistant to Mefloquine and Halofantrine were 15.6% and 25.9%, respectively.[4][5] The IC50 values for the two drugs were highly correlated, further supporting the phenomenon of cross-resistance.[4][5]
Table 1: In Vitro Susceptibility of P. falciparum Clinical Isolates to Halofantrine and Mefloquine
| Region | No. of Isolates | Drug | Mean IC50 (nM) | Resistance Rate (%) | Citation |
| Abidjan, Côte d'Ivoire | 32 | Mefloquine | - | 15.6 | [4][5] |
| Abidjan, Côte d'Ivoire | 27 | Halofantrine | - | 25.9 | [4][5] |
| Bobo-Dioulasso, Burkina Faso | - | Mefloquine | - | No resistance reported | [1] |
| Bobo-Dioulasso, Burkina Faso | - | Halofantrine | - | 1% (1995), 9.6% (1996) | [1] |
Note: IC50 values can vary significantly between studies due to methodological differences.
Clinical Efficacy and Treatment Outcomes
Clinical trials comparing Halofantrine and Mefloquine have yielded mixed results, often influenced by the dosing regimen and the prevalence of drug-resistant malaria in the study area.
Conversely, a retrospective analysis of pediatric malaria cases in Paris found that of 48 children treated with Halofantrine, nine relapsed, whereas no relapses were observed among the 21 children treated with Mefloquine.[7] Another study in children found that relapses were more frequent with Halofantrine (14%) compared to Mefloquine (0%).[8][9]
In a region with established Mefloquine resistance in eastern Thailand, a comparative trial showed extremely low cure rates for both drugs, with 33.3% for Mefloquine and 28.13% for Halofantrine, suggesting significant cross-resistance.[10]
Table 2: Comparative Clinical Efficacy of Halofantrine and Mefloquine
| Study Location | Patient Population | Halofantrine Regimen | Mefloquine Regimen | Halofantrine Failure/Relapse Rate | Mefloquine Failure/Relapse Rate | Citation |
| Thai-Burmese Border | Adults & Children | 24 mg/kg | 25 mg/kg | 35% | 10% | [6] |
| Thai-Burmese Border | Adults & Children | 72 mg/kg | 25 mg/kg | 3% | 8% | [6] |
| Paris, France | Children | Single cure | Single cure | 18.8% (9/48) | 0% (0/21) | [7] |
| France | Children | Standard | Standard | 14% | 0% | [8][9] |
| Trat, Thailand | Adults | Standard | Standard | 71.87% | 66.7% | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Halofantrine and Mefloquine efficacy.
In Vitro Drug Susceptibility Testing (Radioisotope Microdilution Method)
This method is widely used to determine the IC50 values of antimalarial drugs against P. falciparum.
-
Parasite Culture: Clinical isolates of P. falciparum are collected from patients and cultured in vitro using standard techniques (e.g., RPMI 1640 medium supplemented with human serum and red blood cells).
-
Drug Preparation: Halofantrine and Mefloquine are dissolved in an appropriate solvent (e.g., ethanol or DMSO) and serially diluted to achieve a range of concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, the drug dilutions are added to the wells. A control well with no drug is also included.
-
Parasite Inoculation: The cultured parasites, synchronized at the ring stage, are added to each well at a specific parasitemia and hematocrit.
-
Incubation: The plates are incubated for 24-48 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2) at 37°C.
-
Radiolabeling: [3H]-hypoxanthine, a precursor for nucleic acid synthesis in the parasite, is added to each well. The plates are incubated for another 18-24 hours.
-
Harvesting and Measurement: The contents of each well are harvested onto a filter mat, and the incorporation of [3H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.[2][3]
WHO Optical Microtest
This is an alternative to the radioisotope method for assessing in vitro drug susceptibility.
-
Sample Collection and Preparation: Venous blood is collected from patients with uncomplicated malaria. The plasma is removed, and the infected red blood cells are washed.
-
Assay Plate Preparation: Predosed microtiter plates with serial dilutions of Halofantrine and Mefloquine are used.
-
Inoculation: A suspension of the patient's infected red blood cells is added to each well.
-
Incubation: The plates are incubated for 24-30 hours in a moist, candle-jar environment.
-
Microscopic Examination: After incubation, thick blood films are prepared from each well, stained with Giemsa, and examined microscopically.
-
Endpoint Determination: The endpoint is the lowest drug concentration that inhibits the maturation of parasites to the schizont stage compared to the control well.[4]
Visualizing Experimental Workflows
In Vitro Drug Susceptibility Assay Workflow
Caption: Workflow for in vitro drug susceptibility testing using the radioisotope method.
Clinical Trial Workflow for Comparative Efficacy
References
- 1. In vitro sensitivity of Plasmodium falciparum to halofantrine compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mefloquine-halofantrine cross-resistance in Plasmodium falciparum induced by intermittent mefloquine pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajtmh.org [ajtmh.org]
- 4. In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and halofantrine in Abidjan (Côte d'Ivoire) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of Plasmodium falciparum to monodesethylamodiaquine, quinine, mefloquine and halofantrine in Abidjan (Côte d'Ivoire) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halofantrine versus mefloquine in treatment of multidrug-resistant falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Treatment of uncomplicated Plasmodium falciparum malaria in children: comparison of halofantrine with mefloquine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Mefloquine versus halofantrine in children suffering from acute uncomplicated falciparum malaria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative trial on the response of Plasmodium falciparum to halofantrine and mefloquine in Trat Province, eastern Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Halofantrine's Cardiotoxic Mechanism Against Established Ion Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The antimalarial drug Halofantrine has been linked to significant cardiotoxicity, primarily characterized by a prolongation of the QT interval on an electrocardiogram, which can lead to life-threatening arrhythmias such as Torsade de Pointes.[1] This guide provides a comparative analysis of the electrophysiological effects of Halofantrine alongside well-characterized ion channel blockers—Dofetilide, Sotalol, and Verapamil—to validate its mechanism of cardiotoxicity. The data presented herein is intended to serve as a crucial resource for preclinical cardiac safety assessment and drug development programs.
Mechanism of Action: A Tale of Ion Channel Blockade
The cardiotoxicity of Halofantrine is primarily attributed to its potent blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), a critical current in the repolarization phase of the cardiac action potential.[1][3] By inhibiting IKr, Halofantrine delays repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval.[1] Halofantrine exhibits a high affinity for the hERG channel, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar range.[4][5] Studies suggest that Halofantrine binds preferentially to the open and inactivated states of the hERG channel.[3]
For comparative validation, we examine three other ion channel blockers with distinct mechanisms:
-
Dofetilide: A pure Class III antiarrhythmic agent, Dofetilide is a highly selective blocker of the IKr current, mirroring the primary action of Halofantrine.[6][7][8] This specificity makes it an excellent positive control for validating hERG-related cardiotoxicity.
-
Sotalol: This drug exhibits both Class II (beta-adrenergic blockade) and Class III (IKr blockade) antiarrhythmic properties.[2][9][10] Its dual mechanism allows for the dissection of pure potassium channel blocking effects from autonomic influences on cardiac electrophysiology.
-
Verapamil: As a Class IV antiarrhythmic, Verapamil primarily blocks L-type calcium channels.[11][12][13] Its main effect is on the sinoatrial and atrioventricular nodes, slowing heart rate and conduction.[11] While it can also block hERG channels, its affinity is generally lower than for calcium channels, providing a contrasting mechanism to that of Halofantrine.[1][14]
Comparative Electrophysiological Data
The following tables summarize the quantitative effects of Halofantrine and the selected ion channel blockers on hERG channel activity and cardiac action potential duration.
Table 1: Comparative hERG Channel Blockade
| Compound | hERG IC50 (nM) | Cell Line | Temperature | Reference |
| Halofantrine | 21.6 - 196.9 | HEK293 / CHO | Room Temp / 37°C | [3][4][15][5] |
| Dofetilide | 7 - 13 | HEK293 | 37°C | [16] |
| Sotalol | 52,000 - 343,000 | HEK293 | 37°C | [16] |
| Verapamil | 143 - 214 | HEK293 | 37°C | [1][14][16] |
Table 2: Comparative Effects on Action Potential Duration (APD)
| Compound | Effect on APD90 | Species/Tissue | Observations | Reference |
| Halofantrine | Prolongation | Rabbit Epicardial Monophasic Action Potential | Delays in repolarization observed. | [17] |
| Dofetilide | Prolongation | Human Ventricular Myocardium | Dose-dependent prolongation. | [18] |
| Sotalol | Prolongation | Human Atrium | Prolongs APD and effective refractory period. | [19] |
| Verapamil | No significant change or shortening | Rabbit Ventricular Muscle | Does not significantly influence APD. | [16] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the data in this guide.
Whole-Cell Patch-Clamp Assay for hERG Current
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, 1.75 MgCl2, 5.374 CaCl2; pH adjusted to 7.2 with KOH.
Procedure:
-
Culture hERG-expressing HEK293 cells to 70-80% confluency.
-
Harvest cells and plate them onto glass coverslips for recording.
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution at a controlled temperature (e.g., 37°C).
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.
-
Record baseline hERG currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound and record the steady-state block of the hERG current at each concentration.
-
Analyze the data by fitting the concentration-response curve to the Hill equation to determine the IC50 value.
Action Potential Duration (APD) Measurement in Isolated Cardiomyocytes
Objective: To measure the effect of a test compound on the action potential duration of isolated cardiac myocytes.
Cell Source: Ventricular myocytes isolated from animal hearts (e.g., rabbit, guinea pig) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Methodology:
-
Isolate single ventricular myocytes using enzymatic digestion.
-
Place the isolated myocytes in a recording chamber perfused with Tyrode's solution at physiological temperature (37°C).
-
Use the perforated patch-clamp technique or sharp microelectrode recordings to measure the action potential.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Record baseline action potentials.
-
Apply the test compound at various concentrations and record the resulting changes in the action potential waveform.
-
Measure the action potential duration at 90% repolarization (APD90) from the recorded traces.
-
Calculate the percentage change in APD90 at each concentration relative to the baseline.
Conclusion
The data and methodologies presented in this guide provide a framework for validating the cardiotoxic mechanism of Halofantrine. The potent and selective blockade of the hERG channel by Halofantrine, leading to a significant prolongation of the cardiac action potential, is consistent with its clinically observed proarrhythmic effects. By comparing these effects with those of well-characterized ion channel blockers like Dofetilide, Sotalol, and Verapamil, researchers can gain a clearer understanding of the electrophysiological profile of novel chemical entities and make more informed decisions during the drug development process. The provided experimental protocols offer a starting point for laboratories to establish robust in-house cardiac safety screening assays.
References
- 1. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HERG potassium channels by the antimalarial agent halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. What is Dofetilide used for? [synapse.patsnap.com]
- 9. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Verapamil - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potentiation of halofantrine-induced QTc prolongation by mefloquine: correlation with blood concentrations of halofantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Effect of sotalol on human atrial action potential duration and refractoriness: cycle length dependency of class III activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Halofantrine Hydrochloride Bioavailability: A Comparative Guide to Formulation Performance
For researchers, scientists, and drug development professionals, understanding the intricate nuances of drug formulation is paramount to optimizing therapeutic efficacy. This guide provides a comparative analysis of the bioavailability of different Halofantrine hydrochloride formulations, supported by experimental data and detailed methodologies. Halofantrine, a crucial antimalarial agent, exhibits variable absorption, making formulation science a critical determinant of its clinical success.
This compound is commercially available in several oral dosage forms, including tablets, capsules, and suspensions.[1] The inherent lipophilicity of Halofantrine contributes to its erratic and incomplete absorption from the gastrointestinal tract, leading to wide interindividual variability in plasma concentrations.[2][3] To address these challenges, advanced formulations such as solid dispersions and lipid-based systems have been investigated to enhance its bioavailability.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of different this compound formulations and the impact of various physiological conditions on its bioavailability.
| Formulation/Condition | Dose | Subjects | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Key Findings | Reference |
| Tablet (Fasted) | 250 mg (single) | Healthy Volunteers | Highly variable | 5 - 7 | - | Erratic absorption observed. | [2][3] |
| Tablet (High-Fat Meal) | 250 mg (single) | Healthy Volunteers | ~7-fold increase vs. fasted | - | ~3-fold increase vs. fasted | Food, particularly high-fat meals, significantly enhances absorption.[1][3] | [3] |
| Tablet (Multiple Dose, Fed) | 500 mg q6h (3 doses) | Healthy Volunteers | 3200 (mean) | 9 - 17 | - | Multiple fed doses lead to higher plasma concentrations. | [3] |
| Tablet | 500 mg q6h (3 doses) | Patients with Falciparum Malaria | 896 (mean) | 15 (mean) | - | Bioavailability is decreased in patients with malaria compared to healthy individuals.[1] | [4] |
| Solid Dispersion (PEG 6000) | - | Fasted Beagles | - | - | 5- to 7-fold improvement vs. commercial tablet | Solid dispersions significantly improve absolute oral bioavailability in preclinical models. | [5] |
| Solid Dispersion (Lipid-based) | - | Fasted Beagles | - | - | 5- to 7-fold improvement vs. commercial tablet | Both non-solubilizing and solubilizing solid dispersions showed comparable enhancement in bioavailability. | [5] |
| Oral Administration with Peanut Oil | 7 mg/kg | Rats | - | - | 2- to 3-fold increase vs. fasted | Co-administration with lipids increases plasma AUC. | [6] |
Experimental Protocols
A generalized experimental protocol for a comparative bioavailability study of different this compound formulations is outlined below. This protocol is based on common practices in pharmacokinetic research.
Objective: To compare the rate and extent of absorption of two or more formulations of this compound.
Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study is a standard design. A washout period of at least 6 weeks is recommended between each treatment phase to ensure complete elimination of the drug.[6]
Study Population: Healthy, non-smoking male and/or female volunteers, aged 18-45 years, with a body mass index (BMI) within the normal range. Exclusion criteria would include a history of cardiovascular disease, gastrointestinal disorders, or any other condition that could interfere with drug absorption, distribution, metabolism, or excretion.
Drug Administration:
-
Test Product: The novel this compound formulation (e.g., solid dispersion tablet).
-
Reference Product: The conventional this compound tablet.
-
Subjects are administered a single oral dose of either the test or reference product with a standardized volume of water after an overnight fast. For studies investigating the food effect, a standardized high-fat meal is given before drug administration.
Blood Sampling:
-
Venous blood samples are collected in heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Analytical Method:
-
Plasma concentrations of Halofantrine and its major active metabolite, N-desbutylhalofantrine, are determined using a validated high-performance liquid chromatography (HPLC) method with a suitable detector (e.g., UV or mass spectrometry).
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the parent drug and its metabolite:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve extrapolated to infinity.
-
t1/2: Elimination half-life.
-
-
Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) to determine if there are any statistically significant differences between the formulations.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical comparative bioavailability study for different this compound formulations.
Caption: Workflow of a two-way crossover bioavailability study.
References
- 1. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halfan (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. The formulation of Halofantrine as either non-solubilizing PEG 6000 or solubilizing lipid based solid dispersions: physical stability and absolute bioavailability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of lipids on stereoselective pharmacokinetics of halofantrine: Important implications in food-effect studies involving drugs that bind to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Halofantrine Efficacy: A Comparative Guide to In Vitro Susceptibility and Clinical Outcomes in P. falciparum
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro susceptibility data for halofantrine against Plasmodium falciparum and its correlation with clinical outcomes. The data presented is supported by experimental evidence from various studies, offering insights into the drug's performance relative to other antimalarials.
The emergence and spread of drug-resistant P. falciparum necessitates a thorough understanding of the relationship between laboratory-based in vitro susceptibility testing and clinical responses in patients. Halofantrine, a phenanthrene methanol antimalarial, has been a subject of such investigations to ascertain its efficacy and to identify the drivers of treatment failure. This guide synthesizes key data to facilitate a clearer understanding of this correlation.
In Vitro Susceptibility of P. falciparum to Halofantrine and Other Antimalarials
In vitro assays are crucial for monitoring the susceptibility of P. falciparum to antimalarial drugs. The 50% inhibitory concentration (IC50), the drug concentration required to inhibit parasite growth by 50%, is a key metric. Below is a summary of geometric mean IC50 values for halofantrine and comparator drugs from studies on African isolates of P. falciparum.
| Drug | Parasite Isolate Type | Number of Isolates (n) | Geometric Mean IC50 (nM) |
| Halofantrine | Chloroquine-Susceptible | 29 | 2.62[1][2][3] |
| Chloroquine-Resistant | 47 | 1.14[1][2][3] | |
| Chloroquine-Susceptible Clone | - | 6.88[1][2][3] | |
| Chloroquine-Resistant Clone | - | 2.98[1][2][3] | |
| Chloroquine | Chloroquine-Susceptible | 29 | - |
| Chloroquine-Resistant | 47 | - | |
| Quinine | Chloroquine-Susceptible | 29 | 147[1][2][3] |
| Chloroquine-Resistant | 47 | 234[1][2][3] | |
| Mefloquine | Chloroquine-Susceptible | 29 | 7.16[1][2][3] |
| Chloroquine-Resistant | 47 | 3.20[1][2][3] |
Table 1: In vitro susceptibility of African isolates of P. falciparum to halofantrine and other antimalarials. Data is presented as geometric mean 50% inhibitory concentration (IC50) in nanomoles per liter (nM).[1][2][3]
Interestingly, chloroquine-resistant isolates appeared to be more susceptible to both mefloquine and halofantrine in these studies.[1][2][3] A significant positive correlation was observed between the in vitro activities of mefloquine and halofantrine, suggesting potential cross-resistance.[1][2][3][4] Conversely, a negative correlation was found between chloroquine and mefloquine or halofantrine.[1][2][3]
Correlation of In Vitro Susceptibility with Clinical Outcomes
A study investigating the clinical efficacy of a micronized formulation of halofantrine in nonimmune patients with acute uncomplicated falciparum malaria provided direct insights into the link between in vitro data and treatment outcomes.
| Total Patients (n) | Clinical Outcome | Number of Patients | Associated Factors |
| 28 | Cured | 24 | - |
| Recrudescence (Treatment Failure) | 4 | - | |
| 2 | Low drug absorption despite in vitro parasite susceptibility.[5][6][7] | ||
| 2 | Adequate plasma drug concentrations but in vitro parasite resistance.[5][6][7] |
Table 2: Correlation of clinical outcomes with in vitro susceptibility and drug absorption in patients treated with halofantrine.[5][6][7]
This study highlights that treatment failure with halofantrine can be multifactorial. While in vitro resistance is a direct cause, pharmacokinetic factors such as poor drug absorption can also lead to recrudescence even when the infecting parasites are susceptible to the drug in vitro.[5][6][7] There is a wide interindividual variation in the absorption of halofantrine.[5][7][8]
Experimental Protocols
The following are summaries of methodologies used in the cited studies for determining the in vitro susceptibility of P. falciparum.
Isotopic Semimicrotest
This method is a widely used technique for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture: Fresh clinical isolates of P. falciparum are obtained from patients.
-
Drug Plates: Microtiter plates are pre-coated with serial dilutions of the antimalarial drugs to be tested.
-
Incubation: A suspension of infected red blood cells is added to each well of the drug-coated plates and incubated in a controlled atmosphere.
-
Radiolabeling: A radioactive metabolic precursor, typically [3H]-hypoxanthine, is added to the wells. The parasites incorporate this precursor as they grow and multiply.
-
Harvesting and Measurement: After a further incubation period, the contents of each well are harvested onto filter paper, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The drug concentration that inhibits parasite growth by 50% (IC50) is determined by comparing the radioactivity in the drug-exposed wells to that in drug-free control wells.
Visualizing the Workflow
The process of correlating in vitro susceptibility with clinical outcomes can be visualized as a sequential workflow, from patient recruitment to data analysis and interpretation.
Workflow for Correlating In Vitro Data with Clinical Outcomes.
This guide underscores the importance of a multi-faceted approach to understanding antimalarial drug efficacy. While in vitro susceptibility provides a valuable measure of a drug's intrinsic activity against the parasite, it is crucial to consider host factors, particularly drug absorption and metabolism, when interpreting clinical outcomes. For halofantrine, both in vitro resistance and inadequate plasma concentrations contribute to treatment failures, highlighting the need for integrated in vitro and in vivo monitoring in the management of malaria.
References
- 1. ajtmh.org [ajtmh.org]
- 2. In vitro activity of halofantrine and its relationship to other standard antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro sensitivity of Plasmodium falciparum to halofantrine compared with chloroquine, quinine and mefloquine in the region of Bobo-Dioulasso, Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy and pharmacokinetics of micronized halofantrine for the treatment of acute uncomplicated falciparum malaria in nonimmune patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajtmh.org [ajtmh.org]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Murine Model as a Predictive Tool for Human Efficacy of Halofantrine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a murine model to human clinical data in predicting the efficacy of Halofantrine hydrochloride, an antimalarial agent. By presenting experimental data, detailed protocols, and visual workflows, this document aims to validate the utility of the murine model in preclinical drug development.
Halofantrine is a phenanthrenemethanol antimalarial effective against multidrug-resistant Plasmodium falciparum.[1] However, its clinical use has been limited by variable absorption and significant cardiotoxicity, primarily QT interval prolongation.[2][3] Preclinical models that can accurately predict both efficacy and toxicity in humans are therefore crucial for the development of safer alternatives.
Comparative Efficacy
In murine studies, Halofantrine has demonstrated significant antimalarial activity. For instance, in mice infected with P. berghei, oral administration of 24 mg/kg body weight resulted in complete parasite clearance within 4-5 days.[4] Another study using a 4-day suppressive test with intravenous administration of 1 mg/kg/day also showed effective control of parasitemia.[5]
Human clinical trials have employed various dosing regimens. A common effective treatment for uncomplicated falciparum malaria is a three-dose regimen of 500 mg every 6 hours.[1][6] This typically results in high cure rates, with parasitemia clearing within 72 hours in most subjects.[7] One study reported a 75% cure rate with this regimen in an area with multidrug-resistant malaria.[8]
| Parameter | Murine Model (P. berghei) | Human (P. falciparum) |
| Route of Administration | Oral, Intravenous | Oral |
| Effective Dose | 1-24 mg/kg | 500 mg (approx. 8 mg/kg for a 60kg adult), repeated doses |
| Outcome | Complete parasite clearance in 4-5 days | Parasite clearance within 72 hours, high cure rates (e.g., 75%-97%) |
Pharmacokinetic Profile: A Cross-Species Comparison
The pharmacokinetic properties of Halofantrine show notable similarities and differences between mice and humans, which are critical for extrapolating efficacy and toxicity data. The rat has been suggested as a good model for studying Halofantrine pharmacokinetics due to the scalability of its pharmacokinetic data to dogs and humans.[9]
| Pharmacokinetic Parameter | Mouse/Rat | Human |
| Time to Peak Plasma Concentration (Tmax) | ~5-7 hours (oral, rat) | ~5-7 hours (oral)[10] |
| Terminal Elimination Half-life (t1/2) | Variable, enantiomer-dependent (rat) | 6 to 10 days (highly variable)[10] |
| Metabolism | Primarily hepatic via CYP enzymes to N-desbutylhalofantrine.[9] | Primarily hepatic via CYP3A4 to N-desbutylhalofantrine.[1] |
| Bioavailability | <27% (oral, rat), significantly increased with fatty food.[9] | Highly variable and erratic, significantly increased with fatty food.[1][10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standardized protocols for assessing the in vivo efficacy of antimalarial compounds in a murine model and a general outline for a human clinical trial.
Murine In Vivo Efficacy: 4-Day Suppressive Test
This is a standard method to evaluate the in vivo antimalarial activity of a compound.[11][12]
1. Animal Model: Swiss albino or ICR mice (18-22g).[11]
2. Parasite Strain: Plasmodium berghei (e.g., ANKA strain).[11]
3. Inoculation:
- Collect blood from a donor mouse with 20-30% parasitemia.[11]
- Dilute the blood in saline to a concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.[11]
- Inject 0.2 mL of the iRBC suspension intraperitoneally (IP) or intravenously (IV) into experimental mice on Day 0.[11]
4. Drug Administration:
- Randomly assign mice to control (vehicle), positive control (e.g., Chloroquine), and experimental groups (various doses of the test compound).[11]
- Administer the first dose of the respective treatments orally (p.o.) or subcutaneously (s.c.) 2-4 hours post-infection.[11]
- Continue treatment once daily for four consecutive days (Day 0 to Day 3).[12]
5. Monitoring:
- On Day 4, prepare thin blood smears from the tail vein of each mouse.[11]
- Stain smears with Giemsa and determine the percentage of parasitemia by microscopic examination.[11]
- Calculate the percentage of suppression of parasitemia relative to the vehicle-treated control group.[11]
- Dose-ranging studies can be performed to determine the ED50 and ED90 values.[12]
Human Clinical Trial for Uncomplicated Malaria: General Protocol
This outlines the key phases of a clinical trial to evaluate the efficacy and safety of an antimalarial drug.
1. Study Design: A randomized, controlled, double-blind study.[6]
2. Patient Population: Patients with acute, uncomplicated P. falciparum malaria, confirmed by microscopy.[8]
3. Treatment Regimen:
- Patients are randomly assigned to receive the investigational drug or a standard-of-care comparator.
- For Halofantrine, a typical regimen is 500 mg administered orally every 6 hours for three doses.[1]
4. Efficacy Assessment:
- Monitor parasite density daily until clearance.
- Follow up for a specified period (e.g., 28 or 42 days) to detect recrudescence.[8]
- Primary efficacy endpoint is the cure rate at the end of the follow-up period.
5. Safety Assessment:
- Monitor adverse events throughout the study.
- Perform electrocardiograms (ECGs) to assess for QT interval prolongation.[8]
- Collect blood samples for hematology and clinical chemistry analysis.
Visualizing Workflows and Pathways
Experimental Workflow: Murine Efficacy Testing
Caption: Workflow for in vivo antimalarial efficacy testing in a murine model.
Signaling Pathway: Halofantrine-Induced Cardiotoxicity
Caption: Mechanism of Halofantrine-induced cardiotoxicity.
Conclusion
The murine model, particularly when employing standardized protocols such as the 4-day suppressive test, serves as a valuable tool in the preclinical evaluation of antimalarial compounds like this compound. While there are inherent differences in physiology and the specific Plasmodium species used, the pharmacokinetic and efficacy data from murine models show a reasonable correlation with human clinical outcomes. The model is particularly useful for initial efficacy screening, dose-ranging studies, and identifying potential liabilities such as toxicity. However, for a more precise prediction of clinical efficacy against P. falciparum, humanized mouse models may offer a more translationally relevant system.[13] Continued refinement of these models will be instrumental in accelerating the discovery and development of new, safer, and more effective antimalarial drugs.
References
- 1. Clinical pharmacokinetics of halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatal cardiotoxicity related to halofantrine: a review based on a worldwide safety data base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amberlife.in [amberlife.in]
- 4. globaljournals.org [globaljournals.org]
- 5. Efficacy and Pharmacokinetics of Intravenous Nanocapsule Formulations of Halofantrine in Plasmodium berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A clinical trial with halofantrine on patients with falciparum malaria in Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A clinical trial with halofantrine on patients with falciparum malaria in Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of halofantrine in the rat: stereoselectivity and interspecies comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. mmv.org [mmv.org]
- 13. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Halofantrine Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Halofantrine hydrochloride in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and minimizing environmental impact.
This compound is a potent antimalarial compound that requires careful handling due to its potential health and environmental effects.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to support your research and development activities.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[3][4][5][6]
Core PPE Requirements:
-
Gloves: Two pairs of powder-free, chemotherapy-rated gloves are required.[7] The inner glove should be worn under the cuff of the lab coat, and the outer glove should extend over the cuff.[6][8] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[5]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[4] For procedures with a risk of splashing, a full face shield is mandatory.[5][8][9]
-
Lab Coat: A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[6]
-
Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, a NIOSH-certified N95 respirator is necessary.[8]
| Activity | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Unpacking/Storage | Double Pair | Safety Glasses | Required | Recommended |
| Weighing | Double Pair | Safety Glasses | Required | N95 Respirator |
| Solution Preparation | Double Pair | Face Shield | Required | N95 Respirator |
| Handling Solutions | Double Pair | Safety Glasses | Required | As per risk assessment |
| Waste Disposal | Double Pair | Face Shield | Required | As per risk assessment |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety and maintain the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, well-ventilated area, away from strong acids, alkalis, and oxidizing agents.[10]
-
Recommended storage temperatures vary, with some sources suggesting 4°C for long-term storage and others indicating room temperature is acceptable.[11][12] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised.[1]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
2. Handling and Preparation of Solutions:
-
All handling of solid this compound and preparation of solutions must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[3]
-
Before handling, ensure all necessary PPE is correctly donned.
-
When weighing the compound, use a disposable weigh boat.
-
To prepare solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in DMSO and Methanol.[12]
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
3. Spills and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert others.
-
For small spills, use an absorbent material to contain the substance.
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[3]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes.[3]
-
If inhaled, move to fresh air.[3]
-
Seek medical attention for any exposure.
Disposal Plan
This compound is classified as a substance that may cause long-lasting harmful effects to aquatic life, and therefore, must not be disposed of in the sewer system or with regular laboratory waste.[13]
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
Disposal Procedure:
-
Neutralization is not a recommended on-site procedure for this compound.
-
Consolidation: All hazardous waste containing this compound must be consolidated and disposed of through your institution's environmental health and safety (EHS) office.
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including the concentration of this compound.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, regional, and national environmental regulations.[13]
Experimental Workflow and Safety Protocol
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Halofantrine - Wikipedia [en.wikipedia.org]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pogo.ca [pogo.ca]
- 8. halyardhealth.com [halyardhealth.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. This compound|36167-63-2|MSDS [dcchemicals.com]
- 11. Halofantrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. usbio.net [usbio.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
